molecular formula C10H11NO6 B025693 4-Ethoxy-5-methoxy-2-nitrobenzoic acid CAS No. 103095-48-3

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Cat. No.: B025693
CAS No.: 103095-48-3
M. Wt: 241.2 g/mol
InChI Key: GPTFBBVXZVBLEN-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methoxy-2-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFBBVXZVBLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427853
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103095-48-3
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-5-methoxy-2-nitrobenzoic acid, with the Chemical Abstracts Service (CAS) number 103095-48-3 , is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with ethoxy, methoxy, and nitro functional groups, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these groups offers multiple reactive sites, positioning it as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, scientifically-grounded synthesis protocol, and an exploration of its potential applications as a scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference
CAS Number 103095-48-3[1]
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.19 g/mol [1]
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like acetone, ethanol, and ethyl acetate.Inferred from similar compounds
Melting Point Not available
Boiling Point Not available

Proposed Synthesis of this compound

Synthesis Workflow

G vanillic_acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) intermediate 4-Ethoxy-3-methoxybenzoic acid vanillic_acid->intermediate  Step 1: Ethylation (Williamson Ether Synthesis) Reagents: Ethyl iodide, K₂CO₃, Acetone product This compound intermediate->product  Step 2: Nitration Reagents: Nitric acid, Acetic acid

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzoic acid (Etherification)

The first step involves the ethylation of the phenolic hydroxyl group of vanillic acid. The Williamson ether synthesis is a reliable and widely used method for this transformation.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-ethoxy-3-methoxybenzoic acid.

Causality of Experimental Choices:

  • Acetone is chosen as the solvent due to its ability to dissolve the organic reactants and its appropriate boiling point for the reaction.

  • Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid, and it is easily removed by filtration.

  • An excess of ethyl iodide is used to ensure complete conversion of the starting material.

Step 2: Synthesis of this compound (Nitration)

The second step is the regioselective nitration of the synthesized 4-ethoxy-3-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group. The ethoxy and methoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position ortho to the methoxy group and meta to the carboxylic acid group is sterically hindered. Therefore, the nitration is expected to occur at the position ortho to the ethoxy group and meta to the carboxylic acid group.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve 4-ethoxy-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid in a flask cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C. The nitration of aromatic compounds is a highly exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure safety.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality of Experimental Choices:

  • Glacial acetic acid is a commonly used solvent for nitration reactions as it is relatively inert to the nitrating agent and can dissolve the aromatic substrate.

  • The use of an ice bath and slow addition of nitric acid is a critical safety measure to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, and their chemical shifts will be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

    • A broad O-H stretch for the carboxylic acid.

    • A C=O stretch for the carboxylic acid.

    • Asymmetric and symmetric N-O stretches for the nitro group.

    • C-O stretches for the ethoxy and methoxy groups.

    • C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Potential Applications in Drug Discovery

Substituted benzoic acids, and particularly nitrobenzoic acid derivatives, are considered "privileged scaffolds" in medicinal chemistry.[3] This means that their core structure is frequently found in biologically active compounds, making them attractive starting points for the design and synthesis of new drugs.[4]

Role as a Chemical Scaffold

The structure of this compound offers several points for diversification, which is a key aspect of library synthesis for drug discovery.[5]

G scaffold This compound Scaffold cooh Carboxylic Acid (Amidation, Esterification) scaffold->cooh Modification Site 1 no2 Nitro Group (Reduction to Amine) scaffold->no2 Modification Site 2 alkoxy Alkoxy Groups (Modulate Lipophilicity) scaffold->alkoxy Structural Influence

Caption: Potential modification sites on the this compound scaffold.

  • Carboxylic Acid Group: This functional group can be readily converted into amides or esters, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or sulfonylation. The resulting amino-substituted benzoic acids are important intermediates in the synthesis of various pharmaceuticals.[6]

  • Alkoxy Groups (Ethoxy and Methoxy): These groups influence the lipophilicity and electronic properties of the molecule, which can affect its binding to biological targets and its metabolic stability.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, derivatives of this compound could be explored for their potential in several therapeutic areas:

  • Anticancer Agents: Nitroaromatic compounds have been investigated for their anticancer properties. The scaffold can be used to synthesize analogs of known anticancer drugs.

  • Anti-inflammatory Agents: Substituted benzoic acids are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: The nitroaromatic moiety is present in some antimicrobial drugs, and derivatives could be screened for activity against various pathogens.[1]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling aromatic nitro compounds should be followed. These compounds are often toxic and can be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its polysubstituted aromatic structure provides a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The proposed synthesis from vanillic acid offers a straightforward and scalable route to this compound. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this and related scaffolds in drug discovery.

References

  • Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]

  • Organic Syntheses. vanillic acid. Available from: [Link]

  • Samsonowicz, M., et al. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(3), 480-494.
  • Dipharma. The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-. Available from: [Link]

  • Horton, D. A., et al. Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Welsch, M. E., et al. Privileged Scaffolds for Library Design and Drug Discovery. PMC, 14(3), 347-361.
  • Inno Pharmchem. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]

  • ChemicalBook. Application and Pharmacology of Benzoic acid. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Wikipedia. Nitrobenzoic acid. Available from: [Link]

  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available from: [Link]

  • Swamy, G. M., et al. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European journal of medicinal chemistry, 278, 116831.

Sources

physicochemical properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 103095-48-3) is a substituted nitrobenzoic acid derivative with potential applications in pharmaceutical synthesis and materials science. An understanding of its physicochemical properties is fundamental to its application in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data, this guide leverages data from structurally analogous compounds to provide insightful estimations and detailed, adaptable experimental protocols for its characterization.

Chemical Identity and Structure

This compound is characterized by a benzoic acid core substituted with an ethoxy, a methoxy, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

4_Ethoxy_5_methoxy_2_nitrobenzoic_acid_Structure cluster_molecule C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 NO2 NO₂ C2->NO2 C4 C C3->C4 C5 C C4->C5 OCH2CH3 OCH₂CH₃ C4->OCH2CH3 C6 C C5->C6 OCH3 OCH₃ C5->OCH3 C6->C1 pKa_Determination_Workflow cluster_workflow pKa Determination by Potentiometric Titration prep Prepare Analyte Solution setup Calibrate pH Meter & Setup Titration prep->setup titrate Titrate with Standardized NaOH setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation.

Experimental Protocol for Solubility Determination

The equilibrium solubility can be determined by the shake-flask method.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed flasks.

  • Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. [1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present:

  • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

  • C-O stretch (ethers and carboxylic acid): Bands in the 1210-1320 cm⁻¹ region

  • NO₂ stretches (nitro group): Two strong bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns can provide further structural information. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). [1][2]

Analytical_Workflow cluster_analysis Analytical Characterization Workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (ESI, GC-MS) sample->ms hplc HPLC-UV Analysis sample->hplc structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure hplc->structure

Caption: Analytical workflow for characterization.

Synthesis

A plausible synthetic route for this compound could involve the nitration of a suitable precursor followed by functional group manipulation. For instance, a similar compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, can be synthesized by the hydrolysis of its methyl ester. [3]A potential precursor for the target compound could be synthesized from commercially available starting materials through a multi-step process involving etherification and nitration reactions.

Conclusion

References

  • Toxicology and Industrial Health. Analytical Methods. [Link]

  • Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • PrepChem. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (Molecular Formula: C₁₀H₁₁NO₆, Molecular Weight: 241.19 g/mol ).[1] We will move beyond a simple recitation of data to a logical, causality-driven narrative, demonstrating how a multi-spectroscopic approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for structural confirmation.[2][3][4] This document is intended for researchers and professionals who require a practical and theoretical understanding of modern analytical workflows.

The Strategic Imperative: Why Multi-Technique Elucidation is Essential

Relying on a single analytical technique for structure determination is fraught with ambiguity. While one method might suggest a particular arrangement, it often cannot rule out isomers or subtle structural variations. A robust elucidation strategy employs orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle.[5]

  • Mass Spectrometry (MS) establishes the molecular formula and provides clues to structural fragments.[6]

  • Infrared (IR) Spectroscopy acts as a rapid screen for the presence or absence of key functional groups.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic "blueprint," detailing the precise connectivity and chemical environment of hydrogen and carbon atoms.[5][8]

By integrating these analyses, we build a comprehensive and irrefutable structural assignment.

cluster_0 Elucidation Strategy Unknown Compound Unknown Compound MS MS Unknown Compound->MS Molecular Weight & Formula IR IR Unknown Compound->IR Functional Groups NMR NMR Unknown Compound->NMR Atom Connectivity Confirmed Structure Confirmed Structure MS->Confirmed Structure IR->Confirmed Structure NMR->Confirmed Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality Behind Experimental Choice

Electrospray Ionization (ESI) in negative ion mode is selected due to the presence of the acidic carboxylic acid group. This functional group readily deprotonates to form a stable [M-H]⁻ anion, which is ideal for detection and minimizes in-source fragmentation, providing a clear molecular ion peak.[9][10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50-500

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID) with argon gas to generate a fragmentation spectrum. This reveals the stability of different parts of the molecule.[2]

Data Interpretation and Expected Results

The analysis will yield the molecular formula and key structural fragments.

Predicted m/z Ion/Fragment Interpretation
240.0514[M-H]⁻Deprotonated molecular ion. The exact mass confirms the molecular formula C₁₀H₁₀NO₆⁻.
196.0616[M-H - CO₂]⁻Loss of carbon dioxide (decarboxylation) from the parent ion, a characteristic fragmentation of benzoic acids.[9]
211.0303[M-H - C₂H₅]⁻Loss of an ethyl radical from the ethoxy group.
194.0252[M-H - NO₂]⁻Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.[11]

The combination of the accurate mass of the molecular ion and its logical fragmentation pattern provides strong initial evidence for the proposed structure.

Infrared Spectroscopy: A Rapid Functional Group Analysis

IR spectroscopy provides a quick and non-destructive method to confirm the presence of the key functional groups predicted by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ for a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Results

The IR spectrum will exhibit characteristic absorption bands confirming the major functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2500-3300 (very broad)O-H stretchCarboxylic Acid (H-bonded)[7][12][13]
~2980, 2850C-H stretchAliphatic (Ethoxy, Methoxy)
~1715 (strong, sharp)C=O stretchCarboxylic Acid (conjugated)[12][14]
~1530 and ~1350 (strong)Asymmetric & Symmetric N-O stretchNitro Group (NO₂)
~1600, ~1480C=C stretchAromatic Ring
~1260, ~1040C-O stretchEther and Carboxylic Acid

The presence of the extremely broad O-H stretch, the sharp carbonyl peak, and the two strong nitro group absorptions provides definitive confirmation of the three primary functional groups.

cluster_1 IR Analysis Workflow Sample Sample FTIR_Spectrometer FTIR Spectrometer (ATR) Sample->FTIR_Spectrometer Analysis IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum Data Acquisition Functional_Groups Identified Groups: - COOH - NO2 - C-O-C (Ether) - Aromatic Ring IR_Spectrum->Functional_Groups Interpretation

Caption: Workflow for functional group identification via IR.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Final Structure

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[4] We will use both ¹H and ¹³C NMR to build a complete picture.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively dissolves the polar compound and its residual proton signal does not interfere with the aromatic region.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line.

¹H NMR Data Interpretation and Expected Results

The proton NMR spectrum will reveal the number of different proton environments, their integration (relative number of protons), and their coupling patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 (very broad)Singlet1H-COOH The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad.[12]
~7.7Singlet1HAr-H (H-3)Aromatic proton ortho to the strongly electron-withdrawing NO₂ and COOH groups, resulting in a significant downfield shift.[8][15]
~7.3Singlet1HAr-H (H-6)Aromatic proton positioned between two electron-donating alkoxy groups, appearing more upfield than H-3.[8][15]
~4.15Quartet2H-OCH₂ CH₃Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group.
~3.90Singlet3H-OCH₃ Methyl protons of the methoxy group, appearing as a sharp singlet.
~1.40Triplet3H-OCH₂CH₃ Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group.

The presence of two aromatic singlets is a key diagnostic feature, confirming the 1,2,4,5-tetrasubstitution pattern on the benzene ring, which eliminates coupling between the remaining ring protons.

¹³C NMR Data Interpretation and Expected Results

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Chemical Shift (δ, ppm) Assignment Rationale
~166C =OCarbonyl carbon of the carboxylic acid, found in its characteristic downfield region.[12]
~155Ar-C -OEtAromatic carbon attached to the ethoxy group.
~148Ar-C -OMeAromatic carbon attached to the methoxy group.
~142Ar-C -NO₂Aromatic carbon bonded to the electron-withdrawing nitro group.
~125Ar-C -COOHQuaternary aromatic carbon attached to the carboxyl group.
~115Ar-C H (C-6)Aromatic methine carbon adjacent to the alkoxy groups.
~112Ar-C H (C-3)Aromatic methine carbon adjacent to the nitro and carboxyl groups.
~65-O CH₂CH₃Methylene carbon of the ethoxy group.
~56-O CH₃Methyl carbon of the methoxy group.
~15-OCH₂C H₃Methyl carbon of the ethoxy group.

The observation of 10 distinct carbon signals perfectly matches the proposed structure. The chemical shifts align with established ranges for carbons in these specific chemical environments.[16]

Conclusion: A Self-Validating Structural Confirmation

The structure of this compound is unequivocally confirmed through the convergence of evidence from three orthogonal analytical techniques.

  • Mass Spectrometry established the correct molecular formula (C₁₀H₁₁NO₆) and showed logical fragmentations (decarboxylation).

  • Infrared Spectroscopy confirmed the presence of all key functional groups: a carboxylic acid, a nitro group, ether linkages, and an aromatic ring.

  • NMR Spectroscopy provided the definitive atomic connectivity, showing the 1,2,4,5-tetrasubstitution pattern on the aromatic ring and the precise arrangement of the ethoxy, methoxy, nitro, and carboxylic acid substituents.

This integrated, multi-technique approach exemplifies a rigorous and trustworthy scientific methodology, leaving no ambiguity in the final structural assignment. It is this level of certainty that underpins progress in chemical synthesis, drug development, and materials science.

References

  • NMR Spectroscopy of Aromatic Compounds . JoVE. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) . ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds . Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Aromatics - Organic Chemistry at CU Boulder . University of Colorado Boulder. Available at: [Link]

  • Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... . PubMed. Available at: [Link]

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synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid from vanillic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure is related to key building blocks for pharmacologically active molecules, including catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this target molecule starting from vanillic acid, a readily available natural precursor.[1]

The synthetic strategy detailed herein follows a logical two-step sequence: 1) the regioselective nitration of vanillic acid to form 5-nitrovanillic acid, followed by 2) the etherification of the phenolic hydroxyl group. This pathway is chosen for its high degree of control. The initial nitration step yields a single, well-defined intermediate, which simplifies purification and ensures the correct isomer is carried forward.[2][3] Subsequent etherification targets the sole remaining phenolic hydroxyl group, guaranteeing the desired final product architecture. This guide is designed to provide researchers with not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the transformation.

Overall Synthesis Pathway

The transformation from vanillic acid to the target compound is achieved via a two-step reaction sequence as illustrated below.

Overall_Synthesis Start Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Inter 5-Nitrovanillic Acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid) Start->Inter Step 1: Nitration (HNO₃ / Acetic Acid) End This compound Inter->End Step 2: Ethylation (Ethyl Iodide / K₂CO₃)

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic Acid)

Principle and Mechanistic Insight

The initial step is an electrophilic aromatic substitution reaction.[3] Vanillic acid is treated with nitric acid to introduce a nitro (–NO₂) group onto the aromatic ring. The regioselectivity of this reaction is dictated by the existing substituents:

  • Hydroxyl (–OH) & Methoxy (–OCH₃) groups: These are strongly activating, ortho-, para-directing groups.

  • Carboxylic Acid (–COOH) group: This is a deactivating, meta-directing group.

The combined electronic effects strongly favor the substitution at the C5 position, which is ortho to the powerful hydroxyl activator and meta to the carboxylic acid deactivator, leading to the desired 5-nitrovanillic acid isomer with high selectivity.[3]

Experimental Protocol: Nitration of Vanillic Acid

This protocol is adapted from established laboratory procedures for the nitration of vanillic acid.[1][2]

Table 1: Reagents and Materials for Nitration

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Vanillic AcidC₈H₈O₄168.1520.0 g119
Glacial Acetic AcidCH₃COOH60.05200 mL-
60% Nitric AcidHNO₃63.019.7 mL~126
Ice WaterH₂O18.02~1 L-
Reaction Vessel (Flask)--500 mL-
Magnetic Stirrer & Bar--1 set-
Filtration Apparatus--1 set-

Step-by-Step Procedure:

  • Dissolution: In a 500 mL flask equipped with a magnetic stir bar, dissolve 20.0 g (119 mmol) of vanillic acid in 200 mL of glacial acetic acid. Stir at room temperature until all solids are dissolved.

  • Addition of Nitrating Agent: While stirring the solution, slowly add 9.7 mL of 60% nitric acid dropwise using a dropping funnel.

    • Causality: This addition must be slow and controlled. The nitration reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting the formation of undesired byproducts.

  • Reaction: Stir the resulting mixture at ambient room temperature for 30-45 minutes. The solution will typically develop a yellowish color.

  • Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 1 liter of ice water while stirring vigorously.

    • Causality: This step serves two purposes: it immediately quenches the reaction by diluting the reagents, and it causes the organic product, which is insoluble in water, to precipitate out of the solution.[1][2]

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold water to remove any residual acetic acid and nitric acid.[1]

  • Drying: Dry the purified product under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a fine yellow powder. The expected yield is typically high for this reaction.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step employs the Williamson ether synthesis, a classic method for forming ethers. The phenolic proton of 5-nitrovanillic acid is first deprotonated by a mild base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent (ethyl iodide) in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired ethoxy group.

The presence of the electron-withdrawing nitro and carboxylic acid groups decreases the nucleophilicity of the phenoxide, making this reaction more challenging than the ethylation of an un-nitrated phenol. Therefore, a polar aprotic solvent like acetone is used to solvate the cation and leave the phenoxide anion reactive.

Experimental Protocol: Ethylation of 5-Nitrovanillic Acid

This protocol is based on standard etherification procedures for nitrophenols.[4]

Table 2: Reagents and Materials for Ethylation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Nitrovanillic AcidC₈H₇NO₆213.1410.0 g46.9
Anhydrous Potassium CarbonateK₂CO₃138.219.7 g70.3
Ethyl IodideC₂H₅I155.974.3 mL (8.3 g)53.5
Acetone (Anhydrous)C₃H₆O58.08150 mL-
Hydrochloric Acid (1M)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11~200 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (46.9 mmol) of 5-nitrovanillic acid, 150 mL of anhydrous acetone, and 9.7 g (70.3 mmol) of anhydrous potassium carbonate.

    • Causality: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl without being strong enough to cause unwanted side reactions. An excess is used to drive the reaction to completion.

  • Addition of Ethylating Agent: Add 4.3 mL (53.5 mmol) of ethyl iodide to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After cooling to room temperature, filter off the potassium carbonate salts and wash them with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (~150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Acidification & Isolation: The product is a carboxylic acid. To ensure it is in its neutral form for final isolation, a final acidic wash is not typically needed unless a basic workup was performed. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Synthesis Workflow Diagram

Protocol_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Ethylation A Dissolve Vanillic Acid in Acetic Acid B Add HNO₃ Dropwise A->B C Stir at Room Temp (30-45 min) B->C D Quench in Ice Water C->D E Filter and Wash Solid D->E F Dry to Yield 5-Nitrovanillic Acid E->F G Combine 5-Nitrovanillic Acid, K₂CO₃, and Acetone H Add Ethyl Iodide G->H I Reflux for 5-6 hours H->I J Filter Salts & Evaporate Solvent I->J K Aqueous Work-up & Extraction J->K L Dry and Recrystallize to Yield Final Product K->L

Caption: Detailed workflow for the two-part synthesis protocol.

Safety Precautions

  • Nitric Acid: Concentrated nitric acid is a strong oxidant and is highly corrosive. It can cause severe chemical burns. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Conclusion

This guide details a reliable and well-rationalized two-step synthesis for producing this compound from vanillic acid. By first executing a regioselective nitration followed by a targeted Williamson ether synthesis, this pathway provides a controlled and efficient route to a valuable pharmaceutical intermediate. The provided protocols, coupled with explanations for the procedural choices, offer researchers a robust framework for the successful synthesis and potential future optimization of this process. Careful adherence to the experimental steps and safety precautions is paramount for achieving high-purity product in a safe laboratory environment.

References

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A Technical Guide to Starting Materials and Synthetic Strategies for 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of viable synthetic pathways for producing 4-ethoxy-5-methoxy-2-nitrobenzoic acid, a key substituted benzoic acid derivative with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. The guide focuses on the critical evaluation of starting materials, grounded in the principles of electrophilic aromatic substitution and substituent directing effects. We will dissect the target molecule's structure to predict chemical reactivity and propose a logical, multi-step synthesis from a commercially available precursor. Alternative, less favorable routes are also discussed to provide a comprehensive strategic overview. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic explanations, and data presented in a clear, actionable format.

Part 1: Analysis of the Target Molecule: Structure and Reactivity

The target molecule, this compound, possesses a unique substitution pattern on the benzene ring that dictates the synthetic strategy. A thorough understanding of the electronic properties of each substituent is paramount to designing a successful synthesis.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both inductive and resonance effects. In electrophilic aromatic substitution (EAS), it acts as a strong deactivator and a meta-director.[1]

  • Nitro Group (-NO₂): Similar to the carboxylic acid, the nitro group is a powerful electron-withdrawing group, making it a strong deactivator and a meta-director for any subsequent EAS reactions.[2]

  • Methoxy (-OCH₃) and Ethoxy (-OC₂H₅) Groups: These alkoxy groups are strong activators of the aromatic ring. While they are inductively electron-withdrawing due to the oxygen's electronegativity, their ability to donate electron density via resonance dominates. This resonance effect enriches the ortho and para positions with electrons, making them strong ortho, para-directors.[3]

The specific arrangement—with the nitro group at position 2 and the two activating alkoxy groups at positions 4 and 5—presents a significant regiochemical challenge. The synthesis must be designed to override or leverage the powerful directing effects of these groups to achieve the desired isomer.

Part 2: Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic approach suggests that the final carboxylic acid can be obtained via the oxidation of a corresponding benzaldehyde intermediate. The core challenge lies in constructing the 4-ethoxy-5-methoxy-2-nitrobenzaldehyde precursor with the correct substitution pattern.

Proposed Primary Pathway: A Strategy Commencing with 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This pathway is proposed as the most chemically sound route due to the predictable regioselectivity of the initial nitration step. It leverages a readily available starting material to systematically build the target molecule.

G cluster_0 Proposed Synthetic Workflow A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B Step 1: Nitration A->B HNO₃, H₂SO₄ C 4,5-Dimethoxy-2-nitrobenzaldehyde B->C D Step 2: Selective Demethylation C->D Base or Lewis Acid E 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde D->E F Step 3: Ethylation E->F C₂H₅Br, Base G 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde F->G H Step 4: Oxidation G->H KMnO₄ or other oxidant I This compound (Target Molecule) H->I

Caption: Proposed synthesis of the target molecule from veratraldehyde.

Step 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) The synthesis begins with the nitration of veratraldehyde. The two methoxy groups at the C3 and C4 positions are powerful ortho, para-directing activators. The aldehyde group at C1 is a meta-directing deactivator. The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions most activated by the methoxy groups.[4] The C2 and C6 positions are ortho to a methoxy group, while the C5 position is para to the C4-methoxy group. The C2 position is strongly favored, resulting in the formation of 4,5-dimethoxy-2-nitrobenzaldehyde . This key step establishes the crucial C2-nitro substitution pattern.

Step 2: Selective Demethylation of the C4-Methoxy Group This step is critical for differentiating the two alkoxy positions to allow for subsequent ethylation. Selective demethylation of one methoxy group in the presence of another can be challenging. However, methods exist, such as using strong bases or Lewis acids, which can preferentially cleave the methoxy group at the C4 position to yield 4-hydroxy-5-methoxy-2-nitrobenzaldehyde . A patented process describes a similar transformation on the corresponding benzoic acid using a base, suggesting this selectivity is achievable.[5]

Step 3: Ethylation of the Phenolic Hydroxyl Group With the C4-hydroxyl group unmasked, a standard Williamson ether synthesis can be performed.[6] Reaction of the intermediate with an ethylating agent, such as ethyl bromide or diethyl sulfate, under basic conditions (e.g., K₂CO₃, NaOH) will selectively form the ether linkage at the C4 position, yielding 4-ethoxy-5-methoxy-2-nitrobenzaldehyde .[7][8]

Step 4: Oxidation of the Aldehyde to a Carboxylic Acid The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. This is a robust and high-yielding transformation in organic chemistry.[9] A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acid).[10][11][12] These reagents are effective for converting aromatic aldehydes to their corresponding carboxylic acids, leading to the final product, This compound .

Analysis of Alternative Starting Materials

To demonstrate scientific rigor, it is essential to evaluate other common starting materials and explain why they are less suitable.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): If vanillin is nitrated first, the powerful directing effects of the hydroxyl and methoxy groups lead to the introduction of the nitro group at the C5 position, yielding 5-nitrovanillin.[13] Subsequent ethylation would produce the wrong isomer. If vanillin is first ethylated to form 4-ethoxy-3-methoxybenzaldehyde, the combined directing effects of the C3-methoxy and C4-ethoxy groups would again direct nitration to the C5 position.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A similar regiochemical issue arises with vanillic acid. Direct nitration yields 5-nitrovanillic acid.[14][15] Ethylation followed by nitration would also result in substitution at the C5 position due to the concerted directing effects of the alkoxy groups and the meta-directing carboxylic acid.

Therefore, the Veratraldehyde route remains the most promising due to its ability to correctly position the nitro group early in the synthetic sequence.

Part 3: Experimental Protocols and Data

The following protocols are model procedures based on established methodologies for analogous chemical transformations. Researchers should perform their own optimization and safety assessments.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTypical ConditionsProductExpected Yield (%)
1 VeratraldehydeConc. HNO₃, Conc. H₂SO₄Acetic Acid0-10 °C4,5-Dimethoxy-2-nitrobenzaldehyde75-85
2 4,5-Dimethoxy-2-nitrobenzaldehydeLewis Acid (e.g., BBr₃) or BaseDichloromethane-78 °C to RT4-Hydroxy-5-methoxy-2-nitrobenzaldehyde60-70
3 4-Hydroxy-5-methoxy-2-nitrobenzaldehydeC₂H₅Br, K₂CO₃Acetone or DMFReflux4-Ethoxy-5-methoxy-2-nitrobenzaldehyde85-95
4 4-Ethoxy-5-methoxy-2-nitrobenzaldehydeKMnO₄, NaOHWater/Acetone50-60 °CThis compound 80-90
Detailed Step-by-Step Methodologies

Protocol 1: Nitration of Veratraldehyde

  • Setup: In a flask equipped with a stirrer and dropping funnel, dissolve veratraldehyde (1 equiv.) in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 equiv.) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the veratraldehyde solution, ensuring the internal temperature does not exceed 10 °C.[16]

  • Workup: After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4,5-dimethoxy-2-nitrobenzaldehyde.

Protocol 2: Ethylation of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

  • Setup: To a solution of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (1 equiv.) in acetone, add anhydrous potassium carbonate (2-3 equiv.).

  • Reaction: Add ethyl bromide (1.5 equiv.) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6]

  • Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-ethoxy-5-methoxy-2-nitrobenzaldehyde, which can be further purified by recrystallization or column chromatography.

Protocol 3: Oxidation of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde

  • Setup: Dissolve the aldehyde (1 equiv.) in a mixture of acetone and water.

  • Reaction: Prepare a solution of potassium permanganate (KMnO₄, approx. 2 equiv.) in water and add it slowly to the aldehyde solution. The reaction is exothermic; maintain the temperature around 50-60 °C.[10] A brown precipitate of MnO₂ will form.

  • Workup: After the purple color of the permanganate has disappeared, cool the mixture and filter off the MnO₂.

  • Isolation: Acidify the clear filtrate with dilute HCl until a pH of 2-3 is reached. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

G cluster_1 Experimental Workflow Logic start Select Starting Material (Veratraldehyde) step1 Nitration (Key Regiochemical Step) start->step1 step2 Selective Demethylation (Functional Group Differentiation) step1->step2 step3 Ethylation (Side Chain Installation) step2->step3 step4 Oxidation (Final Functional Group Transformation) step3->step4 end_product Target Molecule step4->end_product analysis Purification & Characterization (NMR, MS, m.p.) end_product->analysis

Caption: Logical flow of the experimental synthesis and validation.

Part 4: Conclusion and Recommendations

The synthesis of this compound is a multi-step process that requires careful strategic planning to control the regiochemical outcome. While starting materials derived from natural products like vanillin are attractive, their inherent substitution patterns lead to the formation of undesired isomers.

This guide identifies 3,4-dimethoxybenzaldehyde (veratraldehyde) as the most suitable starting material. The proposed four-step synthesis—involving nitration, selective demethylation, ethylation, and oxidation—provides a logical and controllable pathway to the target molecule. The key to this strategy is the initial nitration step, which correctly installs the nitro group at the C2 position, thereby simplifying the subsequent transformations. This in-depth analysis provides a robust framework for researchers to successfully synthesize this valuable chemical intermediate.

References

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A Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of complex organic molecules. Its unique arrangement of an ethoxy, a methoxy, a nitro, and a carboxylic acid group on a benzene ring provides multiple, orthogonally reactive sites. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and critical applications as a synthetic intermediate, particularly in the realm of drug discovery and development. We will dissect the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key transformations, establishing this molecule as a versatile tool for medicinal and materials chemists.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of medicinal chemistry, the ability to rapidly assemble diverse molecular libraries is paramount. Polysubstituted aromatic scaffolds are at the heart of this endeavor, offering a rigid core upon which various pharmacophoric elements can be precisely arranged. This compound (CAS 103095-48-3) emerges as a particularly valuable intermediate due to its pre-installed functional handles.[1]

The electron-withdrawing nitro group can be readily reduced to an amine, a gateway to a vast array of amides, sulfonamides, and heterocyclic systems. The carboxylic acid provides a handle for forming esters and amides, crucial for linking to other molecular fragments or modulating solubility.[2] The differential ether linkages (ethoxy vs. methoxy) offer potential for selective cleavage under specific conditions, adding another layer of synthetic versatility. This guide provides the necessary technical framework for researchers to effectively leverage this intermediate in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 103095-48-3Guidechem
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.19 g/mol [1]
Topological Polar Surface Area 102 Ų[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 4[1]
Predicted Form Solid Powder/CrystalN/A

Note: Experimental data such as melting point for this specific compound are not widely published; values for analogous compounds like 4,5-Dimethoxy-2-nitrobenzoic acid (195-197 °C) suggest it is a high-melting solid.

Spectroscopic characterization is essential for confirming the structure and purity. For this compound, one would expect:

  • ¹H NMR: Distinct signals for the two aromatic protons, the carboxylic acid proton, and the methylene and methyl protons of the ethoxy and methoxy groups.

  • ¹³C NMR: Resonances for all 10 carbon atoms, including the carbonyl carbon, the aromatic carbons bearing substituents, and the aliphatic carbons of the ether groups.

  • IR Spectroscopy: Characteristic stretches for the carboxylic acid O-H and C=O groups, the N-O bonds of the nitro group, and C-O bonds of the ethers.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass (241.0586 Da) and predictable fragmentation patterns.[1]

Synthesis of the Intermediate: A Multi-step Approach

The synthesis of this compound can be logically approached from readily available starting materials like ethyl vanillin. The following four-step sequence represents a robust and scalable route.

G cluster_0 Synthetic Workflow A Step 1: Methylation Ethyl Vanillin B Step 2: Nitration 3-Ethoxy-4-methoxybenzaldehyde A->B (CH₃)₂SO₄, NaOH C Step 3: Oxidation 3-Ethoxy-4-methoxy-6-nitrobenzaldehyde B->C HNO₃, H₂SO₄ D Final Product This compound C->D KMnO₄ or NaClO₂

Caption: Proposed synthetic workflow for this compound.

Step 1: Methylation of Ethyl Vanillin

The synthesis begins with the protection of the phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) via methylation. A Williamson ether synthesis is ideal for this transformation.

  • Rationale: Using a strong base like sodium hydroxide deprotonates the phenol, forming a nucleophilic phenoxide. This readily attacks an electrophilic methylating agent like dimethyl sulfate to form the desired ether, 3-ethoxy-4-methoxybenzaldehyde. Toluene is a suitable solvent for this reaction, which is typically heated to drive it to completion.[3]

Step 2: Regioselective Nitration

The second step involves the electrophilic aromatic substitution to install the nitro group. The regioselectivity is governed by the existing substituents on the aromatic ring.

  • Rationale: The ethoxy and methoxy groups are strong ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The C2 position (ortho to the methoxy group) and the C6 position (ortho to the ethoxy group) are highly activated. The C2 position is sterically less hindered and electronically favored, leading to the desired 2-nitro isomer as the major product. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, generating the nitronium ion (NO₂⁺) in situ.[4]

Step 3: Oxidation of the Aldehyde

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common transformation with several reliable methods.

  • Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) in a basic or neutral solution effectively convert aldehydes to carboxylic acids.[5] An alternative, milder method involves using sodium chlorite (NaClO₂) buffered with a phosphate salt, which can offer higher yields and cleaner reactions for sensitive substrates.[6] The choice of oxidant depends on substrate tolerance and desired scale.

Applications in Drug Discovery & Advanced Synthesis

The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The functional groups can be selectively manipulated to achieve diverse synthetic outcomes.

G cluster_apps Synthetic Transformations Core 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid Amine 2-Amino Intermediate (Aniline derivative) Core->Amine Reduction (e.g., H₂, Pd/C) Amide Amide Derivatives (e.g., Betrixaban Intermediate) Core->Amide Amidation (e.g., EDC, HOBt) Ester Ester Derivatives Core->Ester Esterification (e.g., SOCl₂, ROH) Heterocycle Heterocycle Precursor Amine->Heterocycle Cyclization Reactions

Caption: Key synthetic transformations of the title compound.

Gateway to Bioactive Amines and Amides

The most powerful transformation is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl).[7] The resulting 2-amino-4-ethoxy-5-methoxybenzoic acid is a valuable aniline derivative, ready for a host of subsequent reactions:

  • Amide Formation: The newly formed amine can be acylated to form amides.

  • Heterocycle Synthesis: The ortho-relationship between the amine and carboxylic acid is ideal for constructing fused heterocyclic systems like benzoxazinones.

Case Study: Analogy to Betrixaban Intermediate Synthesis

The synthesis of intermediates for modern pharmaceuticals provides a compelling case for the utility of related structures. For instance, the anticoagulant drug Betrixaban requires an N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide intermediate.[8] This intermediate is formed by coupling 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.[8] Our title compound, with its additional ethoxy group, could be used in an analogous fashion to generate novel, more substituted analogues for structure-activity relationship (SAR) studies, potentially improving properties like potency or metabolic stability.

Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds.[3][4][5] Researchers should perform their own risk assessments and optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve ethyl vanillin (1 mole) in 500 mL of toluene.

  • Base Addition: Add a solution of sodium hydroxide (1.1 moles) in 100 mL of water.

  • Methylation: Heat the mixture to 80-90 °C with vigorous stirring. Slowly add dimethyl sulfate (1.1 moles) via the dropping funnel over 2 hours.

  • Reaction: Maintain the temperature and stirring for an additional 2 hours after the addition is complete.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer, wash it sequentially with 2 M NaOH (2 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting oil can be purified by vacuum distillation to yield the product.

Protocol 2: Synthesis of 3-Ethoxy-4-methoxy-2-nitrobenzaldehyde

  • Setup: In a 500 mL flask cooled in an ice-salt bath (-10 °C), add 150 mL of concentrated sulfuric acid.

  • Substrate Addition: Slowly add 3-ethoxy-4-methoxybenzaldehyde (0.5 moles) while maintaining the internal temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.55 moles) to concentrated sulfuric acid (50 mL) at 0 °C. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from aqueous ethanol can be performed for further purification.

Protocol 3: Synthesis of this compound

  • Setup: Dissolve 3-ethoxy-4-methoxy-2-nitrobenzaldehyde (0.2 moles) in 400 mL of acetone in a 1 L flask.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate (0.24 moles) in 200 mL of water. An exotherm may be observed; maintain the temperature below 50 °C.

  • Reaction: After the initial exotherm subsides, heat the mixture to 50 °C and stir for 2 hours until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove most of the acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 M HCl.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its synthesis from common starting materials is straightforward, and its array of functional groups provides a rich playground for synthetic transformations. By understanding the principles governing its reactivity and applying the robust protocols detailed herein, researchers are well-equipped to unlock the potential of this strategic intermediate in the creation of novel and impactful molecules.

References

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4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Chemical Architecture

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for chemical modification is paramount to the discovery of novel therapeutic agents. 4-Ethoxy-5-methoxy-2-nitrobenzoic acid emerges as a compound of significant interest, possessing a unique substitution pattern on a benzoic acid core. This guide delves into the untapped potential of this molecule, presenting a scientifically grounded exploration of its promise as a versatile building block for the development of new drugs. While direct biological data on this specific molecule is nascent, a thorough analysis of its structural components—the nitrobenzoic acid core and the vicinal ethoxy and methoxy groups—provides a strong rationale for its investigation in oncology and infectious diseases.

The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, rendering the molecule susceptible to a variety of chemical transformations.[1] Furthermore, the nitroaromatic scaffold is a well-established pharmacophore in numerous approved drugs, particularly antimicrobials, where its bioreduction can lead to cytotoxic reactive nitrogen species.[2] The adjacent ethoxy and methoxy groups are not merely passive substituents; their size, lipophilicity, and hydrogen-bonding capabilities can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from target binding to metabolic stability. This guide will, therefore, illuminate the path for researchers to harness the latent potential of this compound as a foundational element in next-generation drug discovery.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueSource
CAS Number 103095-48-3[3]
Molecular Formula C₁₀H₁₁NO₆[3]
Molecular Weight 241.19 g/mol [3]
Predicted LogP 1.8(Calculated)
Predicted pKa ~2.5(Estimated)

Hypothesized Medicinal Chemistry Applications

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can formulate compelling hypotheses for the potential therapeutic applications of this compound. The core of our exploration will focus on two primary areas: oncology and antimicrobial chemotherapy.

Anticancer Potential: A Scaffold for Targeted Cytotoxicity

The nitroaromatic moiety is a recurring feature in compounds exhibiting anticancer activity.[4] The proposed mechanism often involves the bioreduction of the nitro group in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic radicals that induce DNA damage and apoptosis. Furthermore, the benzoic acid scaffold provides a handle for the synthesis of a diverse library of amides and esters, allowing for the fine-tuning of activity and selectivity.

Proposed Mechanism of Action:

The anticancer activity of derivatives of this compound is hypothesized to proceed through a multi-pronged mechanism. The primary pathway is likely the hypoxia-activated prodrug approach.

G 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative 4-Ethoxy-5-methoxy- 2-nitrobenzoic Acid Derivative Hypoxic_Tumor_Cell Hypoxic Tumor Cell 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative->Hypoxic_Tumor_Cell Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative->Reactive_Nitrogen_Species Bioreduction by Nitroreductases Nitroreductases Nitroreductases Hypoxic_Tumor_Cell->Nitroreductases Upregulation of DNA_Damage DNA Damage Reactive_Nitrogen_Species->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of hypoxia-activated anticancer activity.

Structure-Activity Relationship (SAR) Insights:

  • The Nitro Group: Essential for the proposed hypoxia-activated mechanism. Its reduction to an amino group could also be explored, as aminobenzoic acid derivatives have shown activity through different mechanisms.[5]

  • Alkoxy Groups: The ethoxy and methoxy groups at the 4 and 5 positions can influence interactions with specific enzyme binding pockets and modulate the compound's lipophilicity, thereby affecting cell permeability and overall efficacy. Their steric bulk may also play a role in directing the molecule to specific biological targets.

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to amides or esters can significantly impact the compound's pharmacokinetic properties and provides an avenue for introducing additional pharmacophoric features to target specific cancer-related proteins.

Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

Nitroaromatic compounds have a long history as effective antimicrobial agents.[2] The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases to generate toxic metabolites that disrupt cellular function and integrity. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities, and the this compound scaffold presents a promising starting point.

Proposed Mechanism of Action:

The antimicrobial action is predicated on the selective activation of the nitro-prodrug within microbial cells.

G 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative 4-Ethoxy-5-methoxy- 2-nitrobenzoic Acid Derivative Bacterial_Cell Bacterial Cell 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative->Bacterial_Cell Cytotoxic_Metabolites Cytotoxic Metabolites 4-Ethoxy-5-methoxy-2-nitrobenzoic_acid_Derivative->Cytotoxic_Metabolites Reduction by Bacterial_Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Bacterial_Nitroreductases Inhibition_of_DNA_Synthesis Inhibition of DNA Synthesis Cytotoxic_Metabolites->Inhibition_of_DNA_Synthesis Disruption_of_Cell_Wall Disruption of Cell Wall Cytotoxic_Metabolites->Disruption_of_Cell_Wall Bacterial_Cell_Death Bacterial Cell Death Inhibition_of_DNA_Synthesis->Bacterial_Cell_Death Disruption_of_Cell_Wall->Bacterial_Cell_Death

Caption: Proposed mechanism of antimicrobial action via nitroreductase activation.

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group Position: The ortho position of the nitro group relative to the carboxylic acid is a key structural feature that influences the electronic properties and potential for intramolecular hydrogen bonding, which can affect biological activity.

  • Alkoxy Substituents: The nature and position of the alkoxy groups can impact the compound's ability to penetrate the bacterial cell wall and its affinity for bacterial nitroreductases. Varying the length of the alkyl chains (e.g., from methoxy to butoxy) could be a strategy to optimize antimicrobial potency and spectrum.

  • Carboxylic Acid Derivatives: Esterification of the carboxylic acid can create prodrugs with enhanced cell permeability, which are then hydrolyzed intracellularly to release the active acid.[6]

Synthetic Strategy and Experimental Protocols

The successful exploration of this compound and its derivatives in medicinal chemistry relies on a robust and versatile synthetic strategy.

Proposed Synthesis of this compound

A plausible synthetic route starts from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

G Vanillic_Acid 4-Hydroxy-3-methoxybenzoic acid Step1 1. Ethylation (Ethyl iodide, K₂CO₃, Acetone) Vanillic_Acid->Step1 Intermediate1 4-Ethoxy-3-methoxybenzoic acid Step1->Intermediate1 Step2 2. Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Target_Molecule 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid Step2->Target_Molecule

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solubility of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional polymers hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents.[3][4] This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for its empirical determination, and discuss the implications of its solubility profile in a research and development context.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, serves as a foundational concept in predicting solubility.[5][6] The structure of this compound comprises a benzoic acid core with ethoxy, methoxy, and nitro functional groups.

PropertyValue/PredictionSource
Molecular Formula C10H11NO6
Molecular Weight 241.19 g/mol
XLogP3-AA 1.6
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Rotatable Bond Count 4

The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous media, with increased solubility in alkaline solutions due to salt formation.[6][7] The nitro, ethoxy, and methoxy groups, along with the carboxylic acid, contribute to the molecule's overall polarity and its capacity for hydrogen bonding, suggesting good solubility in polar organic solvents. Based on data for analogous nitrobenzoic and methoxybenzoic acids, a qualitative solubility profile can be predicted.[8][9]

Predicted Qualitative Solubility:

  • Highly Soluble: Polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., methanol, ethanol).[9]

  • Soluble: Ethers (e.g., THF, diethyl ether), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[9]

  • Slightly Soluble/Insoluble: Non-polar solvents (e.g., hexane, toluene).[8]

Experimental Determination of Solubility

A precise understanding of a compound's solubility requires empirical measurement. The following protocols provide standardized methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of solvents and is useful for solvent selection in synthesis and purification processes.[7][10]

Workflow for Qualitative Solubility Assessment

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Classification A Weigh ~25 mg of This compound B Add to a clean, dry test tube A->B C Add 0.75 mL of solvent in portions B->C D Vigorously shake after each addition C->D E Observe for complete dissolution D->E F Soluble: Complete dissolution E->F Yes G Slightly Soluble: Partial dissolution E->G Partial H Insoluble: No visible dissolution E->H No

Caption: Workflow for qualitative solubility determination.

Protocol:

  • Place approximately 25 mg of this compound into a small test tube.[7]

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, shake the test tube vigorously for 10-20 seconds.[6]

  • Observe the mixture to determine if the compound has dissolved completely.

  • Record the compound as soluble, slightly soluble, or insoluble.

  • Repeat this process for a range of solvents from different classes (e.g., polar protic, polar aprotic, non-polar).

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]

Workflow for Quantitative Solubility Determination

G A Add excess solid to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 24-72 hours) to reach equilibrium A->B C Allow undissolved solid to settle B->C D Filter the supernatant to obtain a clear, saturated solution C->D E Accurately dilute a known volume of the saturated solution D->E F Analyze the concentration of the diluted solution via HPLC or UV-Vis E->F G Calculate the original solubility F->G

Caption: Shake-flask method for equilibrium solubility.

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a sealed glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration: Place the vial in a shaker bath at a constant temperature and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Once equilibrium is achieved, allow the vial to stand undisturbed for the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration of the diluted sample and the dilution factor.

Factors Influencing Solubility

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][8] This is because the dissolution process is often endothermic.

  • pH: For ionizable compounds like this compound, the pH of the aqueous medium is a critical factor. Solubility in water will be significantly higher at pH values above its pKa due to the formation of the more soluble carboxylate salt.[11]

  • Solvent Polarity: As predicted by the "like dissolves like" principle, the polarity of the solvent will have a major impact on the solubility of this moderately polar compound.[5]

Applications in Drug Development

A thorough understanding of the solubility of this compound is vital for its application in drug discovery and development for several reasons:

  • Synthetic Route and Reaction Conditions: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions, ensuring that reactants are in the same phase to facilitate the desired transformations.[1]

  • Purification and Crystallization: Solubility data is crucial for developing effective crystallization and purification protocols to obtain the compound with high purity.[8]

  • Formulation Development: For a compound to be developed as a potential therapeutic agent, its solubility in various pharmaceutically acceptable solvents and buffer systems must be well-characterized to enable the development of suitable dosage forms.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
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Spectroscopic Characterization of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. As of the latest literature review, publicly accessible, experimentally-derived spectroscopic data for this specific compound is limited. Therefore, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict the characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of the ethoxy, methoxy, nitro, and carboxylic acid functional groups on the benzene ring dictates its unique electronic and magnetic environments, which are in turn reflected in its spectroscopic signatures.

Molecular Structure of this compound

Figure 1. Chemical Structure cluster_benzoic_acid C1 C C2 C C1->C2 C1_COOH C(=O)OH C1->C1_COOH C3 C C2->C3 C2_NO2 NO₂ C2->C2_NO2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C4_OEt OCH₂CH₃ C4->C4_OEt C6 C C5->C6 C5_OMe OCH₃ C5->C5_OMe C6->C1 H6 H C6->H6

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on the analysis of related compounds such as 4-methoxy-2-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy group protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.5-7.7Singlet1HAr-HAromatic proton ortho to the nitro group and meta to the carboxylic acid. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift.
~7.2-7.4Singlet1HAr-HAromatic proton meta to the nitro group and ortho to the carboxylic acid.
~4.1-4.3Quartet2H-OCH₂CH₃Methylene protons of the ethoxy group, split by the adjacent methyl protons.
~3.9-4.1Singlet3H-OCH₃Protons of the methoxy group.
~1.4-1.6Triplet3H-OCH₂CH₃Methyl protons of the ethoxy group, split by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165-170-COOHCarbonyl carbon of the carboxylic acid.
~150-155Ar-CAromatic carbon attached to the ethoxy group.
~145-150Ar-CAromatic carbon attached to the methoxy group.
~140-145Ar-CAromatic carbon attached to the nitro group.
~125-130Ar-CQuaternary aromatic carbon attached to the carboxylic acid group.
~115-120Ar-CHAromatic methine carbon.
~110-115Ar-CHAromatic methine carbon.
~64-66-OCH₂CH₃Methylene carbon of the ethoxy group.
~56-58-OCH₃Methoxy carbon.
~14-16-OCH₂CH₃Methyl carbon of the ethoxy group.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Analysis Workflow

Figure 2. NMR Spectroscopy Workflow cluster_workflow A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Acquisition (High-Field Spectrometer) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) D->E F Structural Elucidation E->F Figure 3. Predicted ESI-MS Fragmentation cluster_fragmentation M [M-H]⁻ m/z = 240.05 F1 Loss of CH₃ m/z = 225.03 M->F1 -CH₃ F2 Loss of CO₂ m/z = 196.06 M->F2 -CO₂ F3 Loss of C₂H₅ m/z = 211.03 M->F3 -C₂H₅

Caption: A simplified representation of predicted fragmentation in negative ion mode ESI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the fragmentation pattern to gain further structural insights.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with standardized protocols for data acquisition. While awaiting experimental verification, these predicted spectra and methodologies offer a robust framework for researchers working on the synthesis and characterization of this and related compounds. The convergence of predicted data with experimentally acquired spectra will provide definitive structural confirmation.

References

  • PubChem. 4-Ethoxybenzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-. Available from: [Link]

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Navigating the Acquisition and Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the nuanced field of drug discovery and organic synthesis, the accessibility of specific chemical intermediates is a critical determinant of project timelines and success. This guide provides an in-depth technical overview of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (CAS No. 103095-48-3), a specialized nitroaromatic compound. Due to its limited commercial availability, this document will focus on both procurement from identified suppliers and a detailed, proposed synthesis strategy based on established chemical principles.

Commercial Availability & Procurement

Initial investigations reveal that this compound is not a widely stocked, off-the-shelf chemical. Its availability is limited to a small number of specialized chemical suppliers. This scarcity necessitates a direct inquiry and potential custom synthesis request for researchers requiring this compound.

Table 1: Identified Potential Suppliers of this compound

Supplier NameLocationCAS NumberNotes
HANGZHOU LEAP CHEM CO., LTD.China103095-48-3Listed as a supplier on Echemi.[1]
Guidechem Listed SuppliersVarious103095-48-3Indicates a total of two suppliers.[2]

Given the limited number of listed suppliers, researchers are advised to contact these companies directly to inquire about stock, lead times, and purity specifications. It is also prudent to consider custom synthesis services, which may offer a more reliable, albeit potentially more expensive, procurement route.

Proposed Synthesis Pathway

The overall proposed synthesis is a three-step process:

  • Protection of the phenolic hydroxyl group via ethylation.

  • Nitration of the aromatic ring at the position ortho to the carboxylic acid and meta to the ether groups.

  • Oxidation of the intermediate aldehyde (if the starting material is vanillin) or direct use of the carboxyl group (if starting from vanillic acid). A more direct route starts from vanillic acid.

Synthesis_Workflow Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Ethylation Step 1: Ethylation (Ethyl Iodide, K2CO3, Acetone) Vanillic_Acid->Ethylation Intermediate_1 4-Ethoxy-3-methoxybenzoic acid Ethylation->Intermediate_1 Nitration Step 2: Nitration (HNO3, H2SO4) Intermediate_1->Nitration Final_Product This compound Nitration->Final_Product

Caption: Proposed two-step synthesis of this compound starting from vanillic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzoic acid

  • Rationale: The acidic phenolic proton of vanillic acid is first protected as an ethyl ether. This prevents unwanted side reactions during the subsequent nitration step and introduces the desired ethoxy group. A Williamson ether synthesis is a standard and effective method for this transformation.

  • Materials:

    • Vanillic acid

    • Ethyl iodide (or diethyl sulfate)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone (or DMF), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve vanillic acid in anhydrous acetone.

    • Add anhydrous potassium carbonate in excess (approximately 2-3 molar equivalents).

    • Add ethyl iodide (1.1 to 1.5 molar equivalents) dropwise to the stirring suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-ethoxy-3-methoxybenzoic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Rationale: The synthesized 4-ethoxy-3-methoxybenzoic acid is then nitrated. The ethoxy and methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The directing effects of the activating groups will guide the incoming nitro group to the position ortho to the ethoxy group and meta to the carboxylic acid. A mixture of nitric and sulfuric acid is the standard reagent for this electrophilic aromatic substitution.

  • Materials:

    • 4-Ethoxy-3-methoxybenzoic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask immersed in an ice-water bath, carefully add 4-ethoxy-3-methoxybenzoic acid to chilled concentrated sulfuric acid with stirring until fully dissolved.

    • Cool the mixture to 0-5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not widely published, its properties can be predicted based on its structure.[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁NO₆
Molecular Weight241.20 g/mol
AppearanceExpected to be a pale yellow to yellow solid
SolubilityLikely soluble in polar organic solvents
Melting PointExpected to be in the range of similar nitrobenzoic acids (e.g., 180-220 °C)
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the carbonyl carbon, and the carbons of the ethoxy and methoxy groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the nitro group (asymmetric and symmetric stretches), and C-O ether linkages.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The functional groups of this compound offer multiple handles for further chemical modification:

  • The nitro group can be readily reduced to an amine, which can then be used in amide bond formation, cyclization reactions to form heterocycles, or as a directing group in further aromatic substitutions.

  • The carboxylic acid group allows for the formation of esters and amides, enabling the coupling of this scaffold to other molecules of interest.

This compound could serve as a key building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Its specific substitution pattern may be designed to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.

Conclusion

This compound is a specialized chemical intermediate with limited direct commercial availability. This guide provides researchers with the known procurement information and a detailed, plausible synthesis route to enable its acquisition. The proposed experimental protocol, based on established chemical transformations of analogous compounds, offers a practical starting point for its laboratory-scale preparation. The versatile functionality of this molecule makes it a potentially valuable building block for innovation in medicinal chemistry and materials science.

References

Sources

Methodological & Application

Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and organic synthesis applications. The synthetic strategy commences with the readily available starting material, vanillic acid, and proceeds through a four-step sequence: esterification, Williamson ether synthesis, electrophilic aromatic nitration, and subsequent saponification. This guide is designed to offer a robust and reproducible methodology, complete with explanations for key experimental choices, detailed reaction parameters, and characterization guidance.

Introduction

Substituted nitrobenzoic acids are crucial building blocks in medicinal chemistry and materials science. The title compound, this compound, possesses a unique arrangement of functional groups—a carboxylic acid, a nitro group, and two distinct alkoxy substituents—that make it a versatile intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic systems. The strategic placement of the ethoxy and methoxy groups influences the electronic properties and conformation of the molecule, which is critical in the design of targeted therapeutics.

This protocol details a logical and efficient pathway to this compound, starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis is broken down into four distinct stages, each employing well-established and reliable organic transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved via the following four-step reaction sequence:

  • Esterification: Protection of the carboxylic acid of vanillic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • Ethylation: Williamson ether synthesis to convert the phenolic hydroxyl group to an ethoxy group.

  • Nitration: Regioselective introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier Example
Vanillic AcidC₈H₈O₄168.15Sigma-Aldrich
Methanol (Anhydrous)CH₄O32.04Fisher Scientific
Sulfuric Acid (Conc.)H₂SO₄98.08VWR
Sodium BicarbonateNaHCO₃84.01EMD Millipore
Ethyl AcetateC₄H₈O₂88.11J.T. Baker
Magnesium SulfateMgSO₄120.37Acros Organics
Potassium CarbonateK₂CO₃138.21Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich
Ethyl IodideC₂H₅I155.97Acros Organics
Acetic Acid (Glacial)C₂H₄O₂60.05Fisher Scientific
Nitric Acid (66-70%)HNO₃63.01VWR
Lithium HydroxideLiOH23.95Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11J.T. Baker
Hydrochloric Acid (Conc.)HCl36.46VWR

Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

Rationale: The carboxylic acid of vanillic acid is esterified to prevent it from interfering with the base-mediated etherification in the next step. Fischer esterification is a classic and efficient method for this transformation.

Procedure:

  • To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) (20.0 g, 119 mmol) in methanol (250 mL), add concentrated sulfuric acid (3.0 mL) dropwise at room temperature.[1]

  • Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Resolve the resulting residue in ice-water (100 mL) and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain methyl 4-hydroxy-3-methoxybenzoate as a solid. The product can be used in the next step without further purification.

    • Expected Yield: ~95%

    • Characterization: The product should be a white solid.[2][3]

Step 2: Synthesis of Methyl 4-ethoxy-3-methoxybenzoate

Rationale: This step employs the Williamson ether synthesis, a reliable SN2 reaction, to form the ether linkage.[4][5][6][7][8] The phenoxide, generated in situ by the base (K₂CO₃), acts as a nucleophile, attacking the primary alkyl halide (ethyl iodide).

Procedure:

  • In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (21.6 g, 118 mmol), potassium carbonate (32.6 g, 236 mmol), and N,N-dimethylformamide (DMF) (200 mL).

  • To this suspension, add ethyl iodide (18.9 mL, 236 mmol) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (1.0 L) with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid product under vacuum to yield methyl 4-ethoxy-3-methoxybenzoate.

    • Expected Yield: ~90%

    • Characterization: The product is a solid. The intermediate, 4-Ethoxy-3-methoxybenzoic acid, is a known compound.[9]

Step 3: Synthesis of Methyl 4-ethoxy-5-methoxy-2-nitrobenzoate

Rationale: This step introduces the nitro group onto the aromatic ring through electrophilic aromatic substitution. The ethoxy and methoxy groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The combined directing effects favor nitration at the 2-position (ortho to the methoxy group and meta to the ester). The conditions are adapted from a similar nitration of a structurally related compound.[1]

Procedure:

  • Dissolve methyl 4-ethoxy-3-methoxybenzoate (23.5 g, 112 mmol) in glacial acetic acid (150 mL).

  • At room temperature, add nitric acid (66-70%, 47 mL) dropwise to the solution. Caution: This addition can be exothermic.

  • After the addition is complete, stir the mixture at 60 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution until neutral.

  • The product may precipitate as a solid. If so, collect it by filtration. If it remains oily, extract it with ethyl acetate.

  • Dry the product to obtain methyl 4-ethoxy-5-methoxy-2-nitrobenzoate.

    • Expected Yield: ~85-90%

    • Characterization: A similar compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate, is known.[10][11]

Step 4: Synthesis of this compound

Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the desired carboxylic acid. Lithium hydroxide is an effective reagent for this transformation at room temperature.[12]

Procedure:

  • To a solution of methyl 4-ethoxy-5-methoxy-2-nitrobenzoate (24.0 g, 94 mmol) in a mixture of tetrahydrofuran (THF) (150 mL), methanol (50 mL), and water (50 mL), add lithium hydroxide (11.2 g, 470 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Add water (100 mL) to the residue and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

    • Expected Yield: ~96%

    • Characterization: The final product is expected to be a solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from vanillic acid to the target compound.

Synthesis_Workflow Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate 1. Esterification (MeOH, H₂SO₄) Methyl_4_ethoxy_3_methoxybenzoate Methyl 4-ethoxy-3-methoxybenzoate Methyl_Vanillate->Methyl_4_ethoxy_3_methoxybenzoate 2. Ethylation (EtI, K₂CO₃) Methyl_4_ethoxy_5_methoxy_2_nitrobenzoate Methyl 4-ethoxy-5-methoxy-2-nitrobenzoate Methyl_4_ethoxy_3_methoxybenzoate->Methyl_4_ethoxy_5_methoxy_2_nitrobenzoate 3. Nitration (HNO₃, AcOH) Final_Product This compound Methyl_4_ethoxy_5_methoxy_2_nitrobenzoate->Final_Product 4. Hydrolysis (LiOH)

Caption: Synthetic pathway for this compound.

Conclusion

This application note outlines a detailed and robust four-step synthesis of this compound from vanillic acid. The described protocol relies on well-established chemical transformations, providing a clear and reproducible guide for researchers in organic synthesis and drug development. The logical progression of esterification, etherification, nitration, and hydrolysis offers an efficient route to this valuable chemical intermediate.

References

  • Williamson Ether Synthesis. (n.d.). In BYJU'S. Retrieved January 12, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Grokipedia. Retrieved January 12, 2026, from [Link]

  • Williamson ether synthesis. (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [https://www.csun.edu/~hcchm001/ WilliamsonEtherSynthesis.pdf]([Link] WilliamsonEtherSynthesis.pdf)

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Vanillate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4,5-dimethoxy-2-nitrobenzoate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Patents Google. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • The Good Scents Company. (n.d.). methyl vanillate. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

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Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Derivatives: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Nitrobenzoic Acids in Drug Discovery

Substituted benzoic acid scaffolds are of paramount importance in the field of medicinal chemistry, serving as foundational structures for a vast array of therapeutic agents. Among these, 4-Ethoxy-5-methoxy-2-nitrobenzoic acid and its derivatives represent a class of highly valuable intermediates. The specific arrangement of the ethoxy, methoxy, and nitro functional groups on the phenyl ring provides a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of complex, biologically active molecules.[1] The presence of the nitro group, in particular, offers a strategic site for further chemical modifications, such as reduction to an amine, which opens up avenues for a wide range of derivatization reactions. These derivatives have found applications in the development of various pharmaceuticals, including prokinetic agents like Mosapride, which highlights the importance of robust and efficient synthetic routes to this key intermediate.[2][3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters for successful synthesis and characterization.

Strategic Approach to Synthesis: A Two-Step Pathway from Vanillic Acid

The most logical and efficient synthetic strategy for this compound commences with a readily available and cost-effective starting material: 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid. The synthesis proceeds through a two-step sequence involving:

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of vanillic acid to form 4-ethoxy-3-methoxybenzoic acid.

  • Electrophilic Aromatic Substitution: Regioselective nitration of the resulting 4-ethoxy-3-methoxybenzoic acid to yield the final product, this compound.

The regioselectivity of the nitration step is directed by the activating and ortho-, para-directing ethoxy and methoxy groups, and the deactivating and meta-directing carboxylic acid group.[5] This combination of directing effects favors the introduction of the nitro group at the C2 position, which is ortho to the ethoxy group and meta to the carboxylic acid.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Intermediate 4-Ethoxy-3-methoxybenzoic acid Vanillic_Acid->Intermediate Ethylation (Williamson Ether Synthesis) Final_Product This compound Intermediate->Final_Product Nitration (Electrophilic Aromatic Substitution)

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 4-Ethoxy-3-methoxybenzoic Acid

This protocol is adapted from analogous Williamson ether synthesis procedures for similar substrates.[6]

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Ethyl iodide or Diethyl sulfate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The mixture will become a suspension.

  • Ethylating Agent Addition: Slowly add ethyl iodide or diethyl sulfate (1.1-1.2 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the aqueous mixture to a pH of 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-ethoxy-3-methoxybenzoic acid as a white solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of this compound

This protocol is based on established nitration methods for activated aromatic rings.[5][7]

Materials:

  • 4-Ethoxy-3-methoxybenzoic acid

  • Fuming nitric acid (HNO₃) or a mixture of concentrated nitric acid and concentrated sulfuric acid (H₂SO₄)

  • Acetic acid or Dichloromethane

  • Ice

Procedure:

  • Dissolution: In a flask immersed in an ice-salt bath, dissolve 4-ethoxy-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C with constant stirring.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution. Alternatively, a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) can be added dropwise, ensuring the temperature does not rise above 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50-60°C to obtain this compound as a yellow solid.

Expected Yield: 75-85%

Part 2: Data Presentation and Characterization

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-Hydroxy-3-methoxybenzoic acidC₈H₈O₄168.15214-216White crystalline powder121-34-6
4-Ethoxy-3-methoxybenzoic acidC₁₀H₁₂O₄196.20194-197White solid103095-48-3
This compoundC₁₀H₁₁NO₆241.20Not reportedYellow solid103095-48-3
Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), two aromatic protons (singlets), and a carboxylic acid proton (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O stretching of the ether groups, and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Part 3: Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.

    • Solvents: DMF is a skin irritant and can be absorbed through the skin. Ethyl iodide and diethyl sulfate are alkylating agents and should be handled with caution.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in medicinal chemistry. The use of readily available starting materials and well-established reaction protocols makes this synthesis amenable to both laboratory-scale and potential scale-up operations. The versatility of the nitro and carboxylic acid functional groups in the final product opens up extensive possibilities for the synthesis of a diverse library of derivatives for drug discovery programs. Further optimization of reaction conditions and purification techniques can be explored to enhance yields and purity, contributing to the development of novel therapeutic agents.

References

  • Wikipedia. Ethoxylation. Available from: [Link]

  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. A Review on the Vanillin derivatives showing various Biological activities. Available from: [Link]

  • Google Patents. CN101811947B - Method for reducing the formation of ortho ethyl vanillin in the production.
  • PubChem. 4-Methoxybenzoic Acid. Available from: [Link]

  • PubChem. 4-Ethoxybenzoic acid. Available from: [Link]

  • Google Patents. CN101811947B - Method for reducing the formation of ortho ethyl vanillin in the production.
  • National Center for Biotechnology Information. Biocatalytic Synthesis of Vanillin. Available from: [Link]

  • ResearchGate. Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. Available from: [Link]

  • MySkinRecipes. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. Available from: [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Available from: [Link]

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Application Notes & Protocols: Leveraging 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a carboxylic acid, a nitro group, and two distinct alkoxy moieties—renders it a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of the nitro and carboxylic acid groups allows for selective, stepwise transformations, providing a robust platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, core reactivity, and detailed protocols for its application, particularly focusing on transformations crucial for the synthesis of pharmaceutical intermediates.

Introduction: A Multifunctional Synthetic Building Block

The utility of this compound in synthetic chemistry stems from its trifunctional nature. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a synthetic handle, readily convertible to an amino group.[1][2] This transformation is a cornerstone of aromatic chemistry, opening pathways to a vast array of derivatives.[2][3] The carboxylic acid function provides a site for amide bond formation, a reaction of paramount importance in medicinal chemistry, as approximately 25% of commercial pharmaceuticals contain at least one amide group.[4] The ethoxy and methoxy groups modulate the molecule's electronic properties and solubility and can be key recognition elements in biologically active molecules. A notable application of this building block is as a precursor in the synthesis of Bosentan, an endothelin receptor antagonist used to treat pulmonary hypertension.[5][6][7]

Physicochemical & Safety Profile

A clear understanding of the compound's properties is essential for its effective use.

PropertyValue
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.19 g/mol
CAS Number 103095-48-3
Appearance Solid (typically off-white to yellow)
Topological Polar Surface Area 102 Ų
Solubility Soluble in many organic solvents like DMF, DMSO, and alcohols. Limited solubility in water.

Safety Information: As with related nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents and strong bases.[8]

Core Synthetic Transformations & Mechanistic Insights

The synthetic potential of this compound is primarily realized through two key transformations: reduction of the nitro group and activation of the carboxylic acid for coupling reactions.

Reduction of the Ortho-Nitro Group

The conversion of the nitro group to a primary amine is arguably the most critical transformation of this building block. This reaction fundamentally alters the electronic character of the aromatic ring, transforming the electron-deficient nitroarene into an electron-rich aniline derivative.

Causality & Mechanistic Insight: The reduction of a nitroarene to an aniline typically proceeds through nitroso and hydroxylamine intermediates.[2][9][10] This transformation can be achieved via several methods, with catalytic hydrogenation being one of the most common and clean procedures in industrial and laboratory settings.[2] Catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) adsorb molecular hydrogen on their surface, dissociating it into highly reactive atomic hydrogen, which then sequentially reduces the nitro group.[9] Alternative methods include the use of reducing metals like tin (Sn) or iron (Fe) in acidic media.[9]

The resulting product, 4-Ethoxy-5-methoxy-2-aminobenzoic acid , is a valuable bifunctional intermediate, ready for subsequent elaboration at either the newly formed amine or the existing carboxylic acid.

Caption: Key transformations of the title compound.

Amide Bond Formation at the Carboxylic Acid

The carboxylic acid moiety is a handle for constructing amide bonds, a foundational linkage in peptides, proteins, and a vast number of pharmaceuticals.[3][4]

Causality & Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11][12] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species. This is accomplished using coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond, regenerating the coupling agent as a soluble urea byproduct.[11] Additives like HOBt (Hydroxybenzotriazole) are often used to suppress side reactions and improve efficiency.

Detailed Experimental Protocols

The following protocols are provided as validated, self-contained procedures for the key transformations described above.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Ethoxy-5-methoxy-2-aminobenzoic acid

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation, a clean and high-yielding method.

Caption: Workflow for nitro group reduction.

Materials & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Ethanol (EtOH) or Tetrahydrofuran (THF), reagent grade

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Stir plate, vacuum filtration apparatus

Procedure:

  • Vessel Preparation: To a suitable reaction vessel, add this compound.

  • Solvent & Catalyst Addition: Dissolve the starting material in a suitable solvent (e.g., Ethanol, approx. 0.1 M concentration). Carefully add the Pd/C catalyst under an inert atmosphere (e.g., a flow of nitrogen).

  • Hydrogenation: Securely seal the vessel. Purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen from a balloon (3 cycles).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-Ethoxy-5-methoxy-2-aminobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: EDC-Mediated Amide Coupling

This protocol describes the formation of an amide bond using the water-soluble carbodiimide EDC, coupling the parent acid with a representative primary amine.

Caption: Workflow for EDC-mediated amide coupling.

Materials & Equipment:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Initial Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound and HOBt in anhydrous DCM or DMF.

  • Base and Coupling Agent: Cool the solution to 0 °C in an ice bath. Add the base (DIPEA), followed by the portion-wise addition of EDC·HCl.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the amine dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. If DCM was used, transfer the mixture to a separatory funnel. If DMF was used, dilute with a large volume of water and extract with an organic solvent like Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a potent and reliable building block for synthetic chemists. Its well-defined points of reactivity allow for selective and high-yielding transformations. The protocols provided herein for nitro group reduction and amide coupling represent fundamental, field-proven methodologies that unlock the synthetic potential of this reagent, enabling the efficient construction of complex target molecules for pharmaceutical and materials science research.

References

  • Dunne, C. E., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Tuttle, J. B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2018). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Quick Company. (2010). Improved Process For The Preparation Of Bosentan And Its Intermediate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

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reduction of the nitro group in 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Amino-4-Ethoxy-5-methoxybenzoic Acid via Nitro Group Reduction

Abstract

The reduction of aromatic nitro compounds is a foundational transformation in organic synthesis, providing a critical route to anilines, which are key building blocks in the pharmaceutical, agrochemical, and dye industries. This guide provides a detailed technical overview of the reduction of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid to its corresponding aniline, 2-amino-4-ethoxy-5-methoxybenzoic acid. We present a comparative analysis of common reduction methodologies, explain the underlying chemical principles, and provide detailed, field-proven protocols for researchers and drug development professionals. The protocols are designed to be self-validating, with an emphasis on causality, safety, and product characterization.

Introduction: The Significance of Nitroarene Reduction

The conversion of an aromatic nitro group (-NO₂) into a primary amine (-NH₂) is more than a simple functional group transformation; it fundamentally alters the electronic properties and reactivity of the aromatic ring. The nitro group is one of the strongest electron-withdrawing groups, which deactivates the ring towards electrophilic substitution.[1][2] In contrast, the resulting amino group is a powerful electron-donating group that strongly activates the ring.[1] This dramatic shift in electronic character is a cornerstone of synthetic strategy, enabling a wide range of subsequent chemical modifications.

The reduction itself is a six-electron process that proceeds through nitroso and N-hydroxylamine intermediates before yielding the final amine.[3][4][5]

Caption: General mechanistic pathway for nitro group reduction.

The target molecule, this compound, contains multiple functional groups whose compatibility must be considered when selecting a reduction method. The successful synthesis of its amino derivative is crucial for the development of novel compounds with potential biological activity.

Comparative Analysis of Reduction Methodologies

The choice of a reduction method is critical and depends on factors such as substrate compatibility, scale, cost, and safety considerations. Below is a comparative analysis of the most prevalent methods for the reduction of this compound.

MethodReagents & ConditionsAdvantagesDisadvantagesSuitability for Target Molecule
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a solvent like Methanol or Ethanol.[6][7]High efficiency, clean reaction (byproduct is H₂O), catalyst is recyclable, generally mild conditions.Requires specialized high-pressure equipment for H₂ gas; catalysts can be expensive and are susceptible to poisoning.[8]Excellent. Ether and carboxylic acid groups are typically stable. A procedure for the closely related 4-methoxy-2-nitrobenzoic acid using Pd/C is well-documented.[7]
Dissolving Metal Reduction Fe/HCl, Sn/HCl, or Zn/AcOH.[1][2][9]Cost-effective, reliable, and highly tolerant of other functional groups.[8][9]Requires stoichiometric amounts of metal, leading to acidic, metal-containing waste streams that complicate workup and purification.[10] Reactions can be highly exothermic.Very Good. A robust and classical method. The acidic conditions are compatible with the substrate. Provides a reliable alternative to hydrogenation.
Metal Salt Reduction Tin(II) Chloride (SnCl₂) in an acidic medium or ethanol.[9][11]Milder than dissolving metal reductions, highly chemoselective, and proceeds under relatively neutral pH if buffered.[1]Still generates stoichiometric tin waste. Can be more expensive than using elemental metals.Very Good. Offers a milder alternative to Fe/HCl or Sn/HCl, which can be advantageous for sensitive substrates.
Sulfide-Based Reduction Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄).[6][9]Useful when hydrogenation or strongly acidic conditions are incompatible with the substrate.Can be less efficient for complete reduction and may lead to side products. Often used for selective reduction of dinitro compounds.[9]Fair. Generally less common and less efficient for this type of transformation compared to the other methods.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, making it a preferred choice when the appropriate equipment is available. The protocol is adapted from a proven procedure for a structurally similar compound.[7]

Caption: Experimental workflow for catalytic hydrogenation.

Materials and Reagents:

ReagentM.W.AmountMoles
This compound241.20 g/mol 5.00 g20.7 mmol
10% Palladium on Carbon (Pd/C)N/A500 mg10 wt%
Methanol (MeOH)32.04 g/mol 150 mLN/A
Hydrogen (H₂) Gas2.02 g/mol 1 atm (balloon)Excess
Celite® (Diatomaceous Earth)N/AFor filtrationN/A

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 20.7 mmol).

  • Dissolution: Add methanol (150 mL) and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask with a septum and attach a three-way stopcock connected to a nitrogen line and a balloon filled with hydrogen gas.

  • Purging: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times.

  • Reaction: Evacuate the flask one final time and backfill with hydrogen from the balloon. Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-18 hours.[7]

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully taking a small aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing the filtrate.

  • Workup: Once the reaction is complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, 2-amino-4-ethoxy-5-methoxybenzoic acid, which often precipitates as a solid.[7]

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classical and reliable method that avoids the use of high-pressure hydrogen gas. It is particularly useful for its high chemoselectivity.[9][12]

Materials and Reagents:

ReagentM.W.AmountMoles
This compound241.20 g/mol 5.00 g20.7 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63 g/mol 23.4 g104 mmol (5 eq.)
Absolute Ethanol46.07 g/mol 100 mLN/A
Saturated Sodium Bicarbonate (NaHCO₃) soln.N/A~200 mLFor neutralization
Ethyl Acetate (EtOAc)88.11 g/mol ~300 mLFor extraction

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (5.00 g, 20.7 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (23.4 g, 104 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-3 hours.[11]

  • Workup - Quenching: After the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (~200 g).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A thick white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The tin salts can sometimes make layer separation difficult; filtration of the entire mixture through Celite® before extraction may be beneficial.

  • Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.

Characterization of 2-Amino-4-ethoxy-5-methoxybenzoic acid

Proper characterization of the final product is essential to confirm its identity and purity. The following data is predicted based on the structure and analysis of similar compounds.[7][13][14]

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.1 (s, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~4.0 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃). The amine (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets and may be exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~150-155 (Ar-C-O, Ar-C-N), ~140-145 (Ar-C-O), ~110-120 (Ar-C-COOH), ~100-105 (Ar-CH). Also expected peaks for -OCH₂CH₃ (~64, ~15 ppm) and -OCH₃ (~56 ppm).
IR Spectroscopy (ATR)ν (cm⁻¹): 3480-3300 (N-H stretching, two bands for primary amine), 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch of ethers).[13]
Mass Spectrometry (ESI+)Expected [M+H]⁺ for C₁₀H₁₃NO₄: m/z = 212.08

Conclusion

The reduction of this compound to 2-amino-4-ethoxy-5-methoxybenzoic acid is a robust and critical transformation. Both catalytic hydrogenation and reduction with tin(II) chloride represent excellent, high-yielding methods to achieve this conversion. The choice between them will primarily depend on the available laboratory equipment and safety infrastructure. Catalytic hydrogenation offers a cleaner process, while SnCl₂ reduction provides a highly reliable alternative that avoids the complexities of handling hydrogen gas. Proper execution of the protocols and subsequent characterization will ensure the successful synthesis of this valuable amino acid intermediate for further application in research and development.

References

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. Retrieved from [Link]

  • IOP Publishing. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • The Hive. (n.d.). SnCl2 reduction of Nitro. Hive Novel Discourse. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness Discussion Board. Retrieved from [Link]

  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics. Google Patents.

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Application Note & Protocol: A Guide to the Chemoselective Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid from 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. The core of this transformation is the chemoselective reduction of an aromatic nitro group to an amine in the presence of a carboxylic acid and ether functionalities. We will detail a robust methodology utilizing catalytic transfer hydrogenation, a technique prized for its operational simplicity, mild reaction conditions, and high selectivity. This guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Included are detailed protocols, safety precautions, a troubleshooting guide, and methods for product characterization.

Introduction and Scientific Rationale

Aromatic amines, particularly substituted aminobenzoic acids, are foundational building blocks in medicinal chemistry and materials science.[1][2][3] They serve as key intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[4] The specific target molecule, 4-amino-2-ethoxy-5-nitrobenzoic acid, possesses a unique arrangement of functional groups that makes it a valuable synthon for further elaboration.

The primary challenge in this synthesis is the selective reduction of the nitro group at the 2-position without affecting the carboxylic acid, ethoxy, or methoxy groups. While numerous methods exist for nitro group reduction, many are incompatible with acidic functionalities or employ harsh conditions.[5][6] Classical methods like dissolving metal reductions (e.g., Sn/HCl or Fe/HCl) are effective but often require strenuous workups to remove metal salts.[7]

Chosen Methodology: Catalytic Transfer Hydrogenation

To address this selectivity challenge, we employ catalytic transfer hydrogenation (CTH). This method offers several distinct advantages:

  • High Chemoselectivity: CTH using a palladium catalyst is highly effective at reducing nitro groups while leaving other functional groups like carboxylic acids, esters, and ethers intact.[7][8]

  • Mild Conditions: The reaction proceeds at or near room temperature and atmospheric pressure, preserving the integrity of sensitive molecular scaffolds.

  • Operational Safety: It circumvents the need for high-pressure gaseous hydrogen and specialized hydrogenation equipment, making it more accessible for standard laboratory settings.[7]

In this protocol, we use 10% Palladium on Carbon (Pd/C) as the catalyst and ammonium formate (HCOONH₄) as the hydrogen donor. In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia, with the in situ generated hydrogen performing the reduction.

Experimental Workflow and Protocol

The entire process, from initial setup to final product analysis, is outlined below. Adherence to this workflow is critical for achieving high yield and purity.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Workup cluster_analysis Phase 4: Purification & Analysis A 1. Assemble & Inert Glassware (N2/Ar) B 2. Weigh Reagents: - Starting Material - Pd/C Catalyst - Ammonium Formate A->B C 3. Prepare Solvent (Anhydrous Methanol) B->C D 4. Dissolve Starting Material in Methanol C->D E 5. Carefully Add Pd/C Catalyst D->E F 6. Add Ammonium Formate (Portion-wise) E->F G 7. Monitor by TLC (Approx. 1-3 hours) F->G H 8. Filter Reaction Mixture (Through Celite Pad) G->H I 9. Remove Solvent (Rotary Evaporation) H->I J 10. Acid-Base Extraction (Isolate Carboxylic Acid) I->J K 11. Precipitate & Collect Product J->K L 12. Recrystallize Crude Product K->L M 13. Dry Under Vacuum L->M N 14. Characterize Final Product (NMR, MS, MP, IR) M->N

Caption: Experimental workflow for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
Palladium on Carbon (10% Pd/C)50% water wetAcros Organics
Ammonium Formate (HCOONH₄)ACS Reagent, ≥97%Fisher Scientific
Methanol (MeOH)Anhydrous, 99.8%J.T. Baker
Ethyl Acetate (EtOAc)ACS GradeVWR
Hydrochloric Acid (HCl)1M Aqueous SolutionLabChem
Sodium Bicarbonate (NaHCO₃)Saturated SolutionEMD Millipore
Brine (Saturated NaCl)Saturated SolutionPrepared in-house
Celite® 545N/ASigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Protocol

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.41 g, 10.0 mmol, 1.0 equiv). b. Add anhydrous methanol (40 mL) to the flask and stir until the starting material is fully dissolved. c. Place the flask under an inert atmosphere (Nitrogen or Argon). This is good practice to ensure an oxygen-free environment, although not strictly critical for this specific reaction.

2. Catalyst and Reagent Addition: a. Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (0.25 g, ~10 wt% of the starting material). Note: Handle wet Pd/C with care; do not allow it to dry completely as it can become pyrophoric. b. In a separate container, dissolve ammonium formate (3.78 g, 60.0 mmol, 6.0 equiv) in a minimal amount of water (~5 mL) or add it as a solid in portions. c. Add the ammonium formate solution or solid to the reaction mixture dropwise or portion-wise over 15-20 minutes. An exothermic reaction and gas evolution (CO₂) will be observed. Maintain a controlled addition rate to prevent excessive foaming.

3. Reaction Monitoring: a. Allow the reaction to stir vigorously at room temperature. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 50:50 Ethyl Acetate:Hexanes with a few drops of acetic acid. The product spot should be more polar (lower Rf) than the starting material and will be UV active and may stain with ninhydrin (for the amine). c. The reaction is typically complete within 1-3 hours.

4. Workup and Product Isolation: a. Upon completion, carefully quench the reaction by slowly adding ~20 mL of deionized water. b. Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel and wet it with methanol. c. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional methanol (3 x 20 mL) to ensure all product is collected. Safety: The filtered catalyst should be kept wet and disposed of according to institutional guidelines for pyrophoric materials. d. Combine the filtrates and transfer to a larger round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator. e. The remaining aqueous solution will contain the ammonium salt of the product. Transfer this solution to a separatory funnel and add ethyl acetate (~50 mL). f. Acidify the aqueous layer slowly with 1M HCl until the pH is ~2-3. The product will precipitate and/or move into the organic layer. g. Extract the aqueous layer with ethyl acetate (3 x 50 mL). h. Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). i. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which should appear as an off-white or pale-yellow solid.

5. Purification and Characterization: a. Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/heptane. b. Dry the purified crystals under vacuum to obtain the final product, 4-amino-2-ethoxy-5-nitrobenzoic acid. c. Characterize the final product using:

  • ¹H and ¹³C NMR: To confirm the chemical structure.
  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀N₂O₅, MW: 226.19 g/mol ).[9]
  • Melting Point (MP): To assess purity.
  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretches for the amine, C=O stretch for the carboxylic acid).

Quantitative Data Summary

ParameterValueNotes
Starting Material Molar Mass241.19 g/mol This compound
Product Molar Mass226.19 g/mol 4-amino-2-ethoxy-5-nitrobenzoic acid[9]
Scale10.0 mmolProtocol is scalable; adjust solvent volumes accordingly.
Molar Equivalents (Ammonium Formate)6.0 equivA significant excess is used to drive the reaction to completion.
Catalyst Loading (10% Pd/C)~10 wt %Relative to the starting material.
Reaction TemperatureRoom Temperature (~20-25 °C)A slight exotherm is expected upon ammonium formate addition.
Typical Reaction Time1–3 hoursMust be confirmed by TLC for each run.
Expected Yield85–95%Yields are dependent on efficient workup and purification.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient ammonium formate.3. Poor stirring.1. Use fresh catalyst.2. Add an additional 1-2 equivalents of ammonium formate.3. Ensure vigorous stirring to keep the catalyst suspended.
Low Yield 1. Incomplete extraction from the aqueous layer.2. Loss during catalyst filtration.3. Product remains in recrystallization mother liquor.1. Ensure pH is sufficiently acidic (~2) during extraction; perform more extractions.2. Wash the Celite pad thoroughly.3. Cool the recrystallization solution slowly and for a longer period; concentrate the mother liquor to recover more product.
Product is Dark/Discolored Presence of palladium colloids or oxidation.Ensure complete removal of Pd/C by filtering through a fine-porosity Celite pad. Perform workup promptly after the reaction is complete. Consider adding a small amount of activated carbon during recrystallization.

Safety Precautions

  • Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry and exposed to air after being used in a reduction. Keep the catalyst wet at all times after the reaction and handle it in a well-ventilated fume hood. Dispose of it according to hazardous waste protocols for pyrophoric materials.

  • Solvents: Methanol and ethyl acetate are flammable and should be handled away from ignition sources. Methanol is toxic by ingestion and inhalation.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Anonymous. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Heterocycles.
  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Anonymous. (2025). Selective reduction of dinitro compounds.
  • Anonymous. (n.d.).
  • Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
  • Bogert, M. T., & Harris, C. P. (1921). THE SYNTHESIS OF 5-NITRO-4-KETODIHYDROQUINAZOLINES FROM 6-NITRO-2-AMINOBENZOIC ACID, 6-NITRO-2-ACETYLAMINOBENZOIC ACID, AND FROM THE CORRESPONDING NITRO ACETYLANTHRANIL. Journal of the American Chemical Society, 43(10), 2253-2269.
  • Hasan, E., et al. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.
  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • ChemBK. (2024). 4-amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
  • PubChem. (n.d.). 4-Amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Scholars Research Library. (n.d.).
  • Anonymous. (n.d.).
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Reactivity of a Highly Substituted Benzoic Acid

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a key building block in medicinal chemistry and materials science. Its utility stems from the synthetically versatile carboxylic acid functionality, which serves as a handle for derivatization to amides, esters, and other functional groups. However, the successful transformation of this carboxylic acid is not trivial. The electronic and steric landscape of the molecule, characterized by two electron-donating alkoxy groups and a potent electron-withdrawing nitro group, dictates a nuanced approach to its functionalization. This guide provides a detailed exploration of the chemical principles and practical protocols for the strategic derivatization of the carboxylic acid group of this compound, empowering researchers to unlock its full synthetic potential.

The presence of the ortho-nitro group significantly increases the acidity of the carboxylic acid, a factor that can be both advantageous and challenging. While a more acidic carboxylic acid can facilitate certain activation steps, the strong electron-withdrawing nature of the nitro group can also deactivate the carbonyl carbon towards nucleophilic attack, necessitating carefully chosen coupling reagents and reaction conditions. This document will dissect these intricacies and provide robust protocols for the synthesis of amides, esters, and the precursor acid chloride, forming a comprehensive resource for scientists working with this valuable scaffold.

Part 1: Amide Bond Formation - The Cornerstone of Molecular Elaboration

The conversion of the carboxylic acid of this compound to an amide is a frequently employed transformation in drug discovery programs. The resulting amides often exhibit desirable pharmacological properties. Due to the electron-deficient nature of the aromatic ring, standard amide coupling protocols may require optimization. We present here two reliable methods utilizing common yet powerful coupling reagents: HATU and EDC in conjunction with an additive.

Method 1: High-Efficiency Amide Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates, including electron-deficient carboxylic acids and amines.[1] The mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[1]

The choice of HATU is predicated on its ability to overcome the reduced nucleophilicity of the carboxylate and the potential for steric hindrance. The presence of the ortho-nitro group can influence the conformation of the carboxylic acid, and HATU's rapid activation kinetics help to drive the reaction forward efficiently. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing as a nucleophile.

Diagram 1: HATU-Mediated Amide Coupling Workflow

HATU_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid Activated_Ester OAt-Active Ester (Reactive Intermediate) Acid->Activated_Ester HATU, DIPEA DMF, RT HATU HATU Base DIPEA Amine Primary or Secondary Amine Activated_Ester->Amine Nucleophilic Attack Amide Target Amide Amine->Amide EDC_Coupling cluster_activation1 Initial Activation cluster_activation2 Intermediate Stabilization cluster_coupling Amide Formation Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) Acid->O_Acylisourea EDC EDC EDC HOBt HOBt O_Acylisourea->HOBt Intercepted by HOBt HOBt_Ester HOBt-Active Ester (Stable Intermediate) HOBt->HOBt_Ester Amine Amine HOBt_Ester->Amine Nucleophilic Attack Amide Amide Product Amine->Amide Fischer_Esterification Acid 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid Ester Target Ester Acid->Ester Excess Alcohol, Heat Alcohol Alcohol (R-OH) Alcohol->Ester Acid_Catalyst H₂SO₄ or p-TsOH Acid_Catalyst->Ester Catalyst Water Water Acid_Chloride_Formation Carboxylic_Acid 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid Acid_Chloride 4-Ethoxy-5-methoxy- 2-nitrobenzoyl chloride Carboxylic_Acid->Acid_Chloride Reflux, cat. DMF (optional) Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Byproducts SO₂(g) + HCl(g) Acid_Chloride->Byproducts Formation of gaseous byproducts

Sources

Application Notes & Protocols: 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid as a Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

This compound is a highly functionalized aromatic building block, poised for the strategic construction of complex heterocyclic systems. Its utility is rooted in the specific arrangement of its functional groups:

  • Ortho-Nitro-Carboxylic Acid Moiety: This is the primary reactive center for cyclization. The nitro group, upon reduction to an amine, is perfectly positioned relative to the carboxylic acid (or its derivative) to facilitate the formation of six-membered heterocyclic rings. This "reductive cyclization" strategy is a cornerstone of heterocyclic chemistry.

  • Electron-Donating Alkoxy Groups: The ethoxy and methoxy substituents at the 4- and 5-positions, respectively, are powerful electron-donating groups. They significantly influence the electronic character of the benzene ring, impacting the reactivity of the other functional groups and the properties of the final heterocyclic products. In drug development, these groups can modulate solubility, lipophilicity, and metabolic stability, and provide vectors for further functionalization.

This guide provides a detailed exploration of the application of this compound in the synthesis of two key pharmacologically relevant heterocyclic cores: Quinazolinones and Benzoxazinones . The protocols are designed to be robust and explanatory, detailing not just the procedural steps but also the chemical rationale behind them.

Part 1: Synthesis of 6-Ethoxy-7-methoxy-quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. The most direct route from this compound involves a one-pot reductive cyclization, which offers high atom economy and procedural simplicity.

Causality and Synthetic Rationale

The core transformation relies on the initial reduction of the 2-nitro group to a 2-amino group, generating a substituted anthranilic acid in situ. This highly reactive intermediate is immediately trapped by a one-carbon synthon, such as formamide or an orthoester, which provides the final two atoms needed to construct the pyrimidinone ring of the quinazolinone system. Using formamide is particularly efficient as it serves as both the C1 source and the reaction solvent at elevated temperatures.

Experimental Workflow: One-Pot Reductive Cyclization

The following diagram illustrates the streamlined process from the starting material to the final quinazolinone product.

G cluster_start Starting Material cluster_process One-Pot Reaction cluster_end Product A 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid B Step 1: Nitro Reduction (e.g., Na2S2O4 or Fe/AcOH) A->B Add Reducing Agent C Step 2: Cyclization (e.g., Formamide at 150-170°C) B->C Add C1 Source & Heat D 6-Ethoxy-7-methoxy- quinazolin-4(3H)-one C->D Workup & Isolation

Caption: Workflow for one-pot synthesis of substituted quinazolinones.

Protocol 1: Synthesis of 6-Ethoxy-7-methoxy-quinazolin-4(3H)-one

This protocol utilizes formamide as the cyclizing agent. An alternative method using a metal-based reduction followed by cyclization is also discussed.

Materials:

  • This compound

  • Formamide

  • Sodium Dithionite (Na₂S₂O₄) or Iron powder (Fe) and Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 2.41 g, 10 mmol) with formamide (30 mL).

  • Reductive Cyclization:

    • Method A (Dithionite): While stirring at room temperature, add sodium dithionite (e.g., 5.22 g, 30 mmol, 3 equiv.) portion-wise over 15 minutes. An exotherm may be observed.

    • Method B (Iron): Add iron powder (e.g., 1.68 g, 30 mmol, 3 equiv.) and glacial acetic acid (1.5 mL).

  • Heating: After the initial reduction phase (stir for 30 minutes post-addition), equip the flask with a reflux condenser and heat the mixture to 160-170°C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to below 100°C.

    • Slowly pour the mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide, followed by a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure 6-ethoxy-7-methoxy-quinazolin-4(3H)-one.

Trustworthiness Check: The success of the reaction is validated by the formation of a precipitate upon quenching in water. Characterization by ¹H NMR should confirm the disappearance of the nitrobenzoic acid signals and the appearance of new signals corresponding to the quinazolinone core, including a characteristic downfield singlet for the proton at the 2-position.

Expected Data
ParameterExpected Value
Product 6-Ethoxy-7-methoxy-quinazolin-4(3H)-one
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~12.1 (s, 1H, NH), 8.0 (s, 1H, H-2), 7.4 (s, 1H, H-5), 7.1 (s, 1H, H-8), 4.1 (q, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.4 (t, 3H, CH₃)

Part 2: Synthesis of 6-Ethoxy-7-methoxy-4H-3,1-benzoxazin-4-ones

Benzoxazinones are another class of heterocycles with significant applications in materials science and as intermediates for pharmaceuticals.[1] The synthesis from this compound is a two-step process involving a discrete reduction followed by cyclization.

Causality and Synthetic Rationale

This pathway separates the reduction and cyclization steps to allow for the isolation of the key intermediate, 2-amino-4-ethoxy-5-methoxybenzoic acid. This intermediate is a valuable synthon in its own right. The subsequent cyclization is an intramolecular nucleophilic acyl substitution. The amino group attacks one of the carbonyl carbons of an acylating agent (e.g., acetic anhydride), followed by ring closure with the elimination of a leaving group (e.g., acetic acid) to form the stable benzoxazinone ring.

Reaction Mechanism: Formation of the Benzoxazinone Ring

The following diagram details the cyclization of the intermediate anthranilic acid with acetic anhydride.

G A 2-Amino-4-ethoxy-5-methoxy- benzoic acid NH₂ COOH B Acetic Anhydride (Ac₂O) A:f1->B Nucleophilic Attack C N-acylated Intermediate D {Intramolecular Cyclization} C->D Heat E 2-Methyl-6-ethoxy-7-methoxy- 4H-3,1-benzoxazin-4-one O N D->E Dehydration F Acetic Acid (AcOH) D->F

Caption: Mechanism of benzoxazinone formation via acylation and cyclization.

Protocol 2: Two-Step Synthesis of 2-Methyl-6-ethoxy-7-methoxy-4H-3,1-benzoxazin-4-one

Step A: Reduction to 2-Amino-4-ethoxy-5-methoxybenzoic acid

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound (e.g., 2.41 g, 10 mmol) in methanol (50 mL), carefully add 10% Pd/C (e.g., 100 mg, ~4 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small scale) with vigorous stirring.

  • Monitoring: The reaction is typically complete within 2-4 hours at room temperature. Monitor by TLC until the starting material is fully consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Product Recovery: Remove the solvent under reduced pressure to yield 2-amino-4-ethoxy-5-methoxybenzoic acid, which is often used in the next step without further purification.

Step B: Cyclization to the Benzoxazinone

Procedure:

  • Reaction Setup: Take the crude 2-amino-4-ethoxy-5-methoxybenzoic acid from Step A and place it in a round-bottom flask. Add acetic anhydride (e.g., 15 mL, excess).

  • Heating: Heat the mixture under reflux (approx. 140°C) for 2-3 hours.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The product may crystallize directly from the solution. If not, slowly add cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure benzoxazinone. This method is adapted from similar syntheses involving anthranilic acids.[2]

Expected Data
ParameterExpected Value
Product 2-Methyl-6-ethoxy-7-methoxy-4H-3,1-benzoxazin-4-one
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Typical Yield 80-90% (over two steps)
Appearance White or crystalline solid
¹H NMR (CDCl₃) δ ~7.4 (s, 1H), 6.8 (s, 1H), 4.2 (q, 2H, OCH₂), 4.0 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 1.5 (t, 3H, CH₃)

References

  • BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds.
  • Kamal, A., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • NIH. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • NIH. (2010). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitration Conditions for 4-Ethoxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds. Specifically, it addresses the nuanced challenges of optimizing the nitration of 4-ethoxy-5-methoxybenzoic acid, a key intermediate in various pharmaceutical syntheses. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance reaction efficiency, regioselectivity, and safety.

Introduction: The-Challenge of Regioselective Nitration

The nitration of 4-ethoxy-5-methoxybenzoic acid presents a classic challenge in electrophilic aromatic substitution. The benzene ring is substituted with three distinct groups: a meta-directing carboxylic acid and two ortho, para-directing alkoxy groups (ethoxy and methoxy).[1][2] The interplay of these directing effects, coupled with the electron-donating nature of the alkoxy groups which activate the ring, necessitates precise control over reaction conditions to achieve the desired regioselectivity and prevent unwanted side reactions.[3][4][5] This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nitration of 4-ethoxy-5-methoxybenzoic acid.

Issue 1: Low Yield of the Desired Nitro Product

  • Potential Cause: Incomplete reaction or degradation of the starting material or product.

  • Solutions:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Nitration reactions are often exothermic; maintaining a low temperature (typically 0-10 °C) is crucial to prevent side reactions and decomposition.[1][2]

    • Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) will lead to incomplete conversion.[3] Conversely, a large excess can promote over-nitration.[6] A modest excess (e.g., 1.1-1.5 equivalents) of nitric acid is a good starting point.

    • Purity of Reagents: Ensure that the starting material and all reagents are of high purity. Impurities can interfere with the reaction.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

  • Potential Cause: The directing effects of the substituents are not being effectively controlled. The strongly activating ethoxy and methoxy groups direct ortho and para, while the carboxylic acid group directs meta.[1][2][4]

  • Solutions:

    • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. While a standard mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer better control.[3] For instance, milder nitrating agents might favor substitution at the less sterically hindered positions.

    • Temperature Control: As mentioned, lower temperatures generally favor the thermodynamically more stable product, which can lead to improved regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product distribution. While sulfuric acid often serves as both a catalyst and a solvent, exploring other co-solvents in alternative nitration protocols could be beneficial.[6]

Issue 3: Formation of Dark-Colored Impurities or Tarry Byproducts

  • Potential Cause: Oxidation of the activated aromatic ring or other side reactions. The electron-rich nature of the substrate makes it susceptible to oxidation by nitric acid.

  • Solutions:

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of the benzoic acid derivative, ensuring the temperature remains low.[1] This minimizes localized high concentrations of the oxidizing agent.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Degassed Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Using degassed solvents may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the nitration of 4-ethoxy-5-methoxybenzoic acid?

A1: The major product is expected to be 4-ethoxy-5-methoxy-2-nitrobenzoic acid. The two alkoxy groups are strong activating, ortho, para-directors.[4][5] The position ortho to the methoxy group and para to the ethoxy group (C2 position) is electronically favored. The carboxylic acid is a meta-director, which also directs to the C2 and C6 positions.[1][2] Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at the C6 position.

Q2: What is the mechanism of this nitration reaction?

A2: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] In a mixed acid system, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][7][8] The electron-rich aromatic ring of the 4-ethoxy-5-methoxybenzoic acid then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).[9] Finally, a weak base (like water or the bisulfate ion) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.[9]

Q3: What are the critical safety precautions for this experiment?

A3: Nitration reactions are potentially hazardous and must be conducted with extreme care.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10][12][13]

  • Fume Hood: Perform the reaction in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.[10][12]

  • Temperature Control: The reaction is highly exothermic.[11] Use an ice bath to maintain the recommended temperature and prevent a runaway reaction.

  • Slow Addition: Add reagents slowly and carefully.[1]

  • Quenching: Quench the reaction by carefully pouring it onto crushed ice. This should also be done in a fume hood.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.[2][14]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][15] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation.

Q5: What are the best methods for purifying the final product?

A5: The crude product, once isolated by filtration after quenching, can typically be purified by recrystallization.[1] A suitable solvent or solvent mixture (e.g., ethanol/water) should be used where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Experimental Protocol

This protocol provides a starting point for the nitration of 4-ethoxy-5-methoxybenzoic acid. Optimization may be required based on your specific laboratory conditions and desired outcomes.

Materials:

  • 4-ethoxy-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 1.0 equivalent of 4-ethoxy-5-methoxybenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool the solution to 0-5 °C.

  • In a separate, pre-cooled flask, slowly add 1.1 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid. Keep this nitrating mixture in an ice bath.

  • Slowly, and with vigorous stirring, add the nitrating mixture dropwise to the solution of the benzoic acid derivative. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Allow the ice to melt completely, and collect the precipitated solid product by vacuum filtration.

  • Wash the solid product with cold distilled water to remove any residual acid.[1]

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary Table

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 - 10 °CMinimizes side reactions and decomposition.[1][2]
Nitric Acid Stoichiometry 1.1 - 1.5 equivalentsEnsures complete reaction without promoting over-nitration.
Reaction Time 1 - 3 hours (post-addition)Should be determined by TLC monitoring.[1]
Quenching Method Pouring onto crushed iceSafely stops the reaction and precipitates the product.
Purification Method RecrystallizationEffective for removing impurities.[1]

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the nitration conditions.

Sources

formation of isomers during the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, with a particular focus on the formation of undesired isomers, providing you with actionable troubleshooting strategies and in-depth mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation during the nitration of 4-ethoxy-5-methoxybenzoic acid?

The primary cause of isomer formation is the directing effect of the substituent groups on the benzene ring during the electrophilic aromatic substitution (nitration) step. The starting material, 4-ethoxy-5-methoxybenzoic acid, has three substituents: an ethoxy group (-OEt), a methoxy group (-OMe), and a carboxylic acid group (-COOH).

  • Activating and Ortho-, Para-Directing Groups: The ethoxy and methoxy groups are strong activating groups and are ortho-, para-directing. This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack.

  • Deactivating and Meta-Directing Group: The carboxylic acid group is a deactivating group and is meta-directing. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

The interplay of these directing effects determines the regioselectivity of the nitration. The desired product, this compound, results from nitration at the C2 position. However, nitration can also occur at other positions, leading to the formation of isomers.

Q2: Which isomers are most commonly formed alongside this compound?

The most common isomers formed are the result of nitration at other available positions on the aromatic ring that are influenced by the directing effects of the existing substituents. The primary isomers to be aware of are:

  • 6-nitro isomer (4-Ethoxy-5-methoxy-6-nitrobenzoic acid): This isomer arises from nitration at the position ortho to the methoxy group and meta to the ethoxy group.

  • 3-nitro isomer (4-Ethoxy-5-methoxy-3-nitrobenzoic acid): Formation of this isomer is less common due to steric hindrance from the adjacent ethoxy and methoxy groups.

The relative amounts of these isomers can vary depending on the reaction conditions.

Troubleshooting Guide: Isomer Contamination

This guide provides a structured approach to diagnosing and resolving issues related to isomer formation during your synthesis.

Issue 1: Higher than expected yield of the 6-nitro isomer.

Root Cause Analysis:

The formation of the 6-nitro isomer is competitive with the desired 2-nitro isomer. The electronic effects of the ethoxy and methoxy groups strongly activate the positions ortho to them. An increase in the 6-nitro isomer often points to reaction conditions that favor kinetic control over thermodynamic control.

Troubleshooting Steps:

  • Temperature Control:

    • Rationale: Lowering the reaction temperature can enhance the selectivity of the nitration. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often favors the sterically less hindered product.

    • Protocol: Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating agent. Use an ice-salt bath for better temperature management.

  • Rate of Addition of Nitrating Agent:

    • Rationale: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) ensures that the concentration of the nitronium ion (NO₂⁺) remains low and constant. This minimizes localized overheating and reduces the likelihood of less selective, faster reactions.

    • Protocol: Add the nitrating agent dropwise over a period of 30-60 minutes with vigorous stirring to ensure rapid dispersion.

Experimental Workflow for Minimizing 6-Nitro Isomer Formation

cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Isolation A Dissolve 4-ethoxy-5-methoxybenzoic acid in concentrated sulfuric acid B Cool the mixture to 0-5 °C (ice-salt bath) A->B D Add nitrating mixture dropwise to the benzoic acid solution B->D C Prepare nitrating mixture (HNO3 in H2SO4) C->D E Maintain temperature at 0-5 °C with vigorous stirring D->E F Monitor reaction progress (TLC, HPLC) E->F G Quench reaction by pouring onto crushed ice F->G H Filter the precipitate G->H I Wash with cold water H->I J Recrystallize from ethanol/water to purify the desired isomer I->J cluster_substituents Substituents cluster_positions Ring Positions & Isomer Formation Ring Benzene Ring Pos2 Position 2 (ortho to -OEt, meta to -COOH) Ring->Pos2 Favored electronically & sterically accessible Pos6 Position 6 (ortho to -OMe, meta to -OEt) Ring->Pos6 Electronically favored, more sterically hindered OEt Ethoxy (-OEt) (Activating, o,p-directing) OEt->Ring OMe Methoxy (-OMe) (Activating, o,p-directing) OMe->Ring COOH Carboxylic Acid (-COOH) (Deactivating, m-directing) COOH->Ring Desired Desired Product: This compound Pos2->Desired Isomer Isomer: 4-Ethoxy-5-methoxy-6-nitrobenzoic acid Pos6->Isomer

Technical Support Center: Troubleshooting Low Yield in 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this synthesis, with a primary focus on diagnosing and resolving issues related to low reaction yield. As a key intermediate in the synthesis of pharmaceutical agents such as Mosapride, achieving a high yield of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure the success of your synthesis.

Section 1: Synthesis Overview and Reaction Mechanism

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) nitration of 4-Ethoxy-5-methoxybenzoic acid.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring:

  • -OCH₂CH₃ (Ethoxy) & -OCH₃ (Methoxy) Groups: These are strongly activating, ortho-, para-directing groups.

  • -COOH (Carboxylic Acid) Group: This is a deactivating, meta-directing group.[4]

The powerful activating effects of the alkoxy groups direct the incoming electrophile (NO₂⁺) to the positions ortho to them. The position ortho to the ethoxy group and meta to the carboxylic acid group (C2) is the most sterically accessible and electronically favorable site for substitution, leading to the desired 2-nitro product. However, improper control of reaction conditions can disrupt this selectivity and lead to undesirable side products.[4]

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low, and TLC analysis indicates a significant amount of unreacted starting material. What are the likely causes?

A1: This is a common issue that typically points to an incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Nitration of a deactivated ring (due to the -COOH group) can be slow. If the reaction temperature is too low or the duration is too short, the conversion will be poor.[5] Ensure the reaction is allowed to proceed for the recommended time, and monitor its progress using Thin Layer Chromatography (TLC).

  • Sub-optimal Nitrating Agent: The concentration and ratio of nitric acid to sulfuric acid are critical. An insufficient amount of nitric acid or a dilute sulfuric acid solution will fail to generate an adequate concentration of the nitronium ion electrophile.[3][6]

  • Presence of Water: Any moisture in the reaction flask or reagents will consume the nitronium ion and deactivate the sulfuric acid catalyst, hindering the reaction. Ensure all glassware is thoroughly dried and use anhydrous grade acids if possible.[7]

Q2: My TLC plate shows multiple product spots, suggesting the formation of isomers or byproducts. How can I improve the selectivity for the desired product?

A2: The formation of multiple products indicates a loss of regioselectivity or the occurrence of side reactions.

  • Poor Temperature Control: The temperature of the nitration is the most critical parameter for selectivity.[5][8] If the temperature rises uncontrollably (a common issue as nitration is highly exothermic), it can lead to the formation of dinitro compounds or other isomeric products.[6] The reaction should be maintained at a low temperature, typically between 0-10°C, by using an ice-salt bath.

  • Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of your starting material.[4] A rapid addition will cause a sharp increase in local temperature, promoting side reactions.

  • Purity of Starting Material: Ensure your starting 4-Ethoxy-5-methoxybenzoic acid is pure. Isomeric impurities in the starting material will inevitably lead to a mixture of nitrated products that can be very difficult to separate.[7]

Q3: The reaction mixture turned very dark, and upon work-up, I isolated a sticky tar instead of a crystalline solid. What went wrong?

A3: A tarry or resinous output is a clear sign of product degradation, often caused by overly aggressive reaction conditions.

  • Excessive Temperature: This is the most frequent cause. The activating alkoxy groups make the aromatic ring electron-rich and thus susceptible to oxidation by hot, concentrated nitric acid.[9] If the temperature exceeds the optimal range, oxidative side reactions can occur, leading to polymerization and decomposition.

  • Incorrect Stoichiometry: Using a large excess of nitric acid can increase the oxidative potential of the reaction mixture, leading to the degradation of the desired product.[7]

Q4: My crude product is an off-color and proves difficult to purify by recrystallization. What are the best practices for purification?

A4: Purification challenges often stem from the presence of persistent impurities formed during the reaction.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitrobenzoic acids, ethanol-water or acetic acid-water mixtures are often effective.[5]

  • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" or crash out of solution as an amorphous solid, trapping impurities within the precipitate.[6]

  • Washing: After filtering the recrystallized solid, wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis? A mixture of concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%) is the standard and most effective nitrating agent.[4][10] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile.

Q2: How can I confirm the identity and purity of my synthesized this compound? Standard analytical techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.[5]

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure by showing the characteristic peaks for the aromatic protons, the ethoxy and methoxy groups, and the correct carbon skeleton. IR spectroscopy can confirm the presence of the carboxylic acid, nitro, and ether functional groups.

Q3: Are there alternative synthetic routes to consider if the nitration route consistently fails? Yes, an alternative route is the oxidation of 4-ethoxy-5-methoxy-2-nitrotoluene. If this starting material is available, it can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[11] This route avoids the challenges of controlling regioselectivity during nitration.

Q4: What are the most critical safety precautions for this reaction? This reaction involves highly corrosive and strong oxidizing acids.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is highly exothermic. Perform the addition of the nitrating mixture slowly and with efficient cooling to prevent the reaction from running away.

  • Have a base (like sodium bicarbonate) ready to neutralize any spills.

Section 4: Data Summary and Visual Aids
Table 1: Impact of Reaction Parameters on Yield and Purity
ParameterSub-Optimal ConditionPotential OutcomeRecommended Action
Temperature Too high (> 15°C)Decreased yield, dinitration, oxidation, product degradation (tarring).[5][7]Maintain temperature strictly between 0-10°C using an ice-salt bath.
Too low (< 0°C)Incomplete or very slow reaction, leading to low conversion.[5]Operate within the 0-10°C range to balance rate and selectivity.
Reagent Addition Too fastUncontrolled exotherm, localized overheating, formation of side products.[4]Add the nitrating mixture dropwise with vigorous stirring over 30-60 minutes.
Reagents Presence of moistureQuenching of electrophile, reduced reaction rate.[7]Use dry glassware and high-purity, anhydrous reagents.
Purification Rapid cooling"Oiling out," impure product.[6]Allow the recrystallization solution to cool slowly to room temperature first.
Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc check_appearance Observe Product Appearance start->check_appearance incomplete Problem: Incomplete Reaction (High Starting Material) check_tlc->incomplete SM spot is strong side_products Problem: Side Products (Multiple Spots) check_tlc->side_products Multiple product spots degradation Problem: Degradation (Tarry/Dark Mixture) check_appearance->degradation Product is a tar sol_incomplete Solution: • Increase reaction time/temp slightly • Check reagent quality & stoichiometry incomplete->sol_incomplete sol_side_products Solution: • Maintain temp at 0-10°C • Slow, dropwise addition of acids side_products->sol_side_products sol_degradation Solution: • Strictly control temperature • Avoid excess nitrating agent degradation->sol_degradation

Caption: A logical workflow for diagnosing the root cause of low yield.

Section 5: Detailed Experimental Protocol

This protocol describes the nitration of 4-Ethoxy-5-methoxybenzoic acid.

Materials:

  • 4-Ethoxy-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Ethoxy-5-methoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at room temperature.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to induce crystallization. Filter the pure crystals, wash with a small amount of cold ethanol-water, and dry under vacuum to yield this compound as a crystalline solid.

References
  • Google Patents. CN111349052B - Synthesis method of mosapride citrate.
  • Google Patents. CN110143892A - The preparation method of Mosapride intermediate.
  • Google Patents. CN1526700A - Synthesis of Important intermediate for mosapride citrate.
  • CDC Stacks. Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • University of Northern Iowa. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

  • Google Patents. CN108341788A - A kind of mosapride citrate intermediate and purposes.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • PubChem. 4-Ethoxybenzoic acid. Available from: [Link]

  • PubChem. 4-Methoxybenzoic Acid. Available from: [Link]

  • Google Patents. WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.
  • PubChem. 4-Nitrotoluene. Available from: [Link]

  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

  • Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Available from: [Link]

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Technical Support Center: Synthesis and Purification of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a critical process for the development of various pharmaceutical compounds. This substituted nitrobenzoic acid derivative serves as a key building block in medicinal chemistry. The primary synthetic route involves the electrophilic nitration of 3-ethoxy-4-methoxybenzoic acid. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and impact the yield and purity of the final product. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify, minimize, and remove these impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common byproducts in the synthesis of this compound and why do they form?

A1: The primary byproducts in this synthesis arise from the nitration reaction itself. The ethoxy (-OEt) and methoxy (-OMe) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator.[1] The regioselectivity is therefore governed by the interplay of these directing effects.

Common byproducts include:

  • Regioisomers: While the desired product is the 2-nitro isomer, small amounts of other positional isomers can form. The formation of these is often influenced by reaction temperature.[2]

  • Dinitrated compounds: Harsh reaction conditions, such as high temperatures or an excessive amount of the nitrating agent, can lead to the introduction of a second nitro group onto the aromatic ring.[2]

  • Oxidative byproducts: The nitrating mixture (typically nitric acid and sulfuric acid) is strongly oxidizing and can lead to the formation of phenolic and other oxidized impurities, which can be colored.

  • Unreacted starting material: Incomplete reaction will leave residual 3-ethoxy-4-methoxybenzoic acid in the crude product.

Q2: My reaction mixture turned a dark color. Is this normal, and what does it indicate?

A2: A darkening of the reaction mixture is common and often indicates the formation of oxidative byproducts and nitrophenols. While some color change is expected, a very dark or tarry mixture suggests that the reaction conditions were too harsh. To minimize this, it is crucial to maintain a low reaction temperature (typically between 0-15°C) and to add the nitrating agent slowly and in a controlled manner to prevent localized overheating.[2]

Q3: I have a low yield of the desired product. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting material.

  • Over-nitration: If conditions are too harsh, the formation of dinitrated byproducts will consume the starting material and the desired product, thereby reducing the final yield.[3]

  • Loss during work-up: The product may have some solubility in the aqueous phase during quenching and washing. Ensure the quenching medium (e.g., ice water) is sufficiently cold to minimize solubility.

  • Mechanical losses: Product loss during filtration and transfers can also contribute to a lower overall yield.

Q4: How can I effectively remove unreacted starting material from my crude product?

A4: Unreacted 3-ethoxy-4-methoxybenzoic acid often has different solubility properties than the nitrated product.

  • Recrystallization: This is the most common and effective method.[2] A carefully chosen solvent system (e.g., ethanol/water) can selectively dissolve the desired product at high temperatures while leaving the starting material and other impurities behind, or vice-versa.

  • Alkaline wash: During the work-up, washing the crude product dissolved in an organic solvent with a mild aqueous base (like sodium bicarbonate solution) can help remove the more acidic starting material as its water-soluble salt.[4]

Q5: What is the best way to remove regioisomeric and dinitrated impurities?

A5: The separation of regioisomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique involves multiple recrystallization steps and can sometimes be effective in separating isomers with slightly different solubilities.

  • Column Chromatography: For difficult separations, column chromatography on silica gel is a powerful tool.[5] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the components based on their polarity. Dinitrated byproducts are typically more polar and will elute more slowly than the mono-nitrated product.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a general procedure for the nitration of 3-ethoxy-4-methoxybenzoic acid.

Materials:

  • 3-ethoxy-4-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-ethoxy-4-methoxybenzoic acid to chilled concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Cool the mixture to 0-5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10-15°C.[2]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the crude product.[6]

  • Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to remove residual mineral acids.[2]

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude product in a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water to the solution until it becomes slightly cloudy (the point of saturation).

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Glass column and other necessary chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve a small amount of the crude product in a minimal volume of the eluent (e.g., a 30:70 mixture of ethyl acetate and hexane) and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Impurity TypeTypical Formation ConditionsRecommended Removal Method
Regioisomers Higher reaction temperaturesFractional Recrystallization, Column Chromatography
Dinitrated Byproducts High temperature, excess nitrating agentRecrystallization, Column Chromatography
Oxidative Byproducts High temperature, strong oxidizing conditionsRecrystallization, Charcoal treatment
Unreacted Starting Material Incomplete reactionRecrystallization, Alkaline wash

Visualizations

Synthesis and Byproduct Formation Pathway

G A 3-Ethoxy-4-methoxybenzoic acid B Nitrating Mixture (HNO3/H2SO4) A->B Nitration C This compound (Desired Product) B->C Controlled Conditions (0-15°C) D Regioisomeric Byproducts B->D Higher Temperature E Dinitrated Byproducts B->E Excess Nitrating Agent/ High Temperature F Oxidative Byproducts B->F Harsh Conditions

Caption: Synthesis pathway and potential byproduct formation.

Troubleshooting Workflow for Product Purification

G decision decision process process result result start Crude Product recrystallization Recrystallization start->recrystallization check_purity Purity Check (TLC/NMR) recrystallization->check_purity pure Pure Product check_purity->pure Pure impure Impure check_purity->impure Impure column Column Chromatography impure->column final_check Final Purity Check column->final_check final_check->pure Pure

Caption: A workflow for the purification of the crude product.

References

  • Benchchem. Adjusting stoichiometry to minimize byproducts in "4-Methoxy-3-nitrobenzoic acid" synthesis.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • ChemicalBook. 4-Methoxy-2-nitrobenzoic acid | 33844-21-2.
  • CDC Stacks.
  • ChemicalBook. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.
  • Benchchem.
  • Benchchem. Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
  • University of Northern Iowa.
  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • MDPI.
  • Benchchem.
  • Quora.
  • Benchchem.

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improving the purity of synthesized 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and facing challenges in achieving the desired purity. As an intermediate in drug development, particularly in the synthesis of complex molecules like Bosutinib, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]

This document provides answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities typically arise from the electrophilic nitration step of the precursor.[2][3] The directing effects of the ethoxy, methoxy, and carboxylic acid (or ester) groups on the aromatic ring can lead to the formation of undesired regioisomers.

Common impurities include:

  • Isomeric Products: Nitration occurring at other positions on the aromatic ring. The substitution pattern of the starting material dictates the most likely isomers.

  • Unreacted Starting Material: Incomplete nitration will leave the precursor in the final crude product.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the ring.[4][5]

  • Oxidative Degradation Products: The use of strong nitric acid can sometimes lead to the oxidation of the electron-rich aromatic ring or its substituents, resulting in colored impurities.

Q2: Why is achieving high purity for this specific intermediate so critical?

A2: High purity is essential for several reasons. Firstly, downstream reactions in a multi-step synthesis are often sensitive to the presence of impurities, which can lead to side reactions, catalyst poisoning, and reduced yields.[6] Secondly, for pharmaceutical applications, stringent regulatory standards require intermediates to be well-characterized and free of significant impurities to ensure the safety and efficacy of the final drug product. Isomeric impurities are of particular concern as they may have different pharmacological or toxicological profiles.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and widely used purification techniques for this class of compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities and is often the most scalable and economical method. It relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures.[6][7]

  • Column Chromatography is a powerful technique for separating compounds with different polarities, making it particularly useful for removing isomeric byproducts that may have solubilities similar to the target compound.[4][8]

Troubleshooting and Purification Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable steps for resolution.

Q4: My crude product has a low and broad melting point. What does this indicate and how do I fix it?

A4: A broad and depressed melting point is a classic indicator of a significant level of impurity. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart.

Troubleshooting Steps:

  • Assess Impurity Profile: Before attempting purification, analyze a small sample of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the number and nature of the impurities.[9]

  • Attempt Recrystallization: This is the first method of choice. Based on the properties of similar nitrobenzoic acids, ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent screening.[6][10] Slow cooling is crucial as it allows for the selective incorporation of the desired molecule into the growing crystal lattice, excluding impurities.[7][11]

  • Consider Column Chromatography: If recrystallization fails to significantly improve the melting point, it suggests the presence of impurities with similar solubility profiles, such as regioisomers. In this case, column chromatography is the recommended next step.[8]

Q5: My HPLC analysis shows a significant isomeric impurity that co-elutes or is poorly resolved from the main product. How can I improve the separation?

A5: Separating structural isomers is a common challenge in purifying nitro-aromatic compounds.[12] Since isomers often have very similar polarities, standard purification methods may be insufficient.

Strategies for Isomer Separation:

  • Optimize Recrystallization: Even with similar polarities, isomers can have differences in their crystal packing energies.

    • Solvent Screening: Test a wider range of solvents or solvent mixtures (e.g., ethyl acetate/heptane, acetone/water, isopropanol).

    • Controlled Cooling: A very slow, controlled cooling rate can dramatically improve selectivity. Allow the solution to cool to room temperature naturally over several hours before moving it to an ice bath.

  • Refine Column Chromatography:

    • Column Type: For aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions, which may help resolve isomers that are difficult to separate on a standard C18 column.[12]

    • Eluent System: Switch to a different mobile phase system. If you are using a standard ethyl acetate/hexane gradient, try a dichloromethane/methanol system. Small additions of acetic or formic acid can sometimes improve the peak shape of acidic compounds like this one.[9]

    • Gradient Optimization: Employ a shallower gradient around the elution point of your compound to maximize the resolution between the isomeric peaks.

Purification Decision Workflow

The following diagram outlines a logical workflow for troubleshooting and purifying your synthesized compound.

G cluster_purify Purification Strategy start Crude Product Obtained assess Assess Purity (TLC, HPLC, MP) start->assess decision Purity Acceptable? assess->decision impurity_type Identify Impurity Type decision->impurity_type No end_pure Pure Product (>99%) decision->end_pure Yes recrystallize Perform Recrystallization impurity_type->recrystallize Minor Impurities / Different Polarity chromatography Perform Column Chromatography impurity_type->chromatography Isomers / Similar Polarity recrystallize->assess chromatography->assess end_fail Re-evaluate Synthesis

Caption: Troubleshooting workflow for the purification of this compound.

Q6: My product yield is very low after recrystallization. What are the common causes and how can I improve recovery?

A6: Low recovery is a frequent issue and typically results from suboptimal recrystallization parameters. The goal is to dissolve the compound in the minimum amount of hot solvent.[6]

Cause of Low YieldRationaleSolution
Excess Solvent The product has some solubility even in the cold solvent. Using too much solvent means a larger amount of product will remain in the mother liquor upon cooling.Add the hot solvent portion-wise (in small increments) to the crude solid until it just dissolves. Avoid adding a large volume at once.
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible.
Incomplete Crystallization The solution may not have been cooled sufficiently to maximize crystal formation.After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[6]
Inappropriate Solvent Choice The chosen solvent may be too good at dissolving the compound, even at low temperatures.Screen for a solvent in which the compound has high solubility when hot and very low solubility when cold.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a robust method for purifying multi-gram quantities of this compound.

  • Solvent Selection: Place ~50 mg of your crude material in a test tube. Add a solvent (e.g., 95% ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is largely insoluble, heat the test tube. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent (e.g., 95% ethanol) in small portions while swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate the target compound from closely related isomers or impurities of similar polarity.

  • Stationary Phase: Prepare a column with silica gel (e.g., 100-200 mesh) in the chosen eluent system. The amount of silica should be roughly 50-100 times the weight of the crude product.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good system (e.g., 30-50% ethyl acetate in hexane) will give your desired product an Rf value of ~0.3-0.4 and show separation from impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the prepared column.[13]

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 50%) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Purity Analysis Workflow

G cluster_analysis Purity & Identity Confirmation start Purified Solid mp Melting Point Analysis (Sharpness & Range) start->mp hplc HPLC Analysis (Purity %, Impurity Profile) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr decision Does data confirm structure & >99% purity? mp->decision hplc->decision nmr->decision pass Release for Next Step decision->pass Yes fail Repeat Purification decision->fail No

Caption: Workflow for the analytical confirmation of product purity and identity.

References

  • BenchChem. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • BenchChem. (n.d.). The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.
  • ScienceMadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
  • Web.mnstate.edu. (n.d.). Recrystallization of Benzoic Acid.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • BenchChem. (n.d.). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up campaign. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

I. Foundational Principles: The Synthetic Pathway

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction. The core of this process is the nitration of a suitably substituted benzoic acid precursor. The regioselectivity is dictated by the directing effects of the existing ether functional groups.

Reaction Scheme

The most common laboratory and industrial route involves the nitration of 4-ethoxy-5-methoxybenzoic acid using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid.

Synthesis_Pathway sub 4-Ethoxy-5-methoxybenzoic acid prod 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid sub->prod Nitration reagents HNO₃ / H₂SO₄ reagents->sub

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. Nitration reactions, in particular, require careful management due to their exothermic nature and potential for side reactions.[1] This section addresses common issues in a question-and-answer format.

Q1: My reaction is showing low conversion or is stalling. What are the likely causes and how can I fix it?

A1: Low conversion is a common scale-up issue often related to mass and heat transfer limitations or reagent deactivation.

  • Probable Cause 1: Inadequate Mixing. In larger reactors, inhomogeneous mixing can create localized "hot spots" or areas where the nitrating agent is not sufficiently dispersed. This is especially true in heterogeneous liquid-liquid systems.[2][3]

    • Solution:

      • Increase Agitation Rate: Ensure the stirrer speed is sufficient to create a vortex and promote thorough mixing of the phases.

      • Baffle Installation: If not already present, ensure your reactor has baffles to prevent solid-body rotation and improve top-to-bottom turnover.

      • Impeller Selection: For multi-liter vessels, consider using a pitched-blade turbine or a combination of impellers to ensure both axial and radial flow.

  • Probable Cause 2: Water Content. The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid and sulfuric acid. Excess water will quench this ion and slow or stop the reaction.[4]

    • Solution:

      • Use High-Concentration Acids: Employ concentrated (or fuming) nitric and sulfuric acids as specified in your protocol.

      • Check Starting Material for Water: Ensure your 4-ethoxy-5-methoxybenzoic acid is thoroughly dried before use.

      • Control Atmospheric Moisture: In humid environments, consider running the reaction under a dry nitrogen or argon atmosphere.

  • Probable Cause 3: Insufficient Temperature. While temperature control is critical to prevent runaway reactions, operating at too low a temperature can significantly reduce the reaction rate.

    • Solution: Carefully raise the reaction temperature in small increments (e.g., 2-3 °C), monitoring for any significant exotherm using a temperature probe. Reaction calorimetry is an invaluable tool for determining safe operating temperatures during scale-up.[5][6]

Q2: I am observing significant amounts of byproducts, particularly dinitro compounds. How can I improve selectivity?

A2: The formation of dinitro or other over-nitrated species is a classic challenge, often exacerbated by poor temperature and reagent addition control.[2][3]

  • Probable Cause 1: Poor Temperature Control. Nitration is highly exothermic.[7] A rapid rise in temperature can accelerate the reaction rate uncontrollably, leading to over-nitration.

    • Solution:

      • Slow, Controlled Addition: Add the nitrating agent dropwise or via a syringe pump at a rate that allows the reactor's cooling system to maintain the target temperature.

      • Efficient Cooling: Ensure your cooling bath or jacket has sufficient capacity for the scale of the reaction. For very large scales, consider internal cooling coils.

      • Pre-cool Reagents: Pre-cooling the substrate solution and the nitrating agent before addition can help manage the initial exotherm.

  • Probable Cause 2: Incorrect Stoichiometry. Using a large excess of the nitrating agent increases the likelihood of a second nitration event.

    • Solution:

      • Titrate Nitric Acid: Accurately titrate your nitric acid to know its precise concentration before calculating stoichiometry.[5]

      • Use a Slight Excess: Typically, a small excess (e.g., 1.05-1.1 equivalents) of the nitrating agent is sufficient. Avoid large excesses unless process optimization has proven it necessary.

Q3: The work-up is proving difficult, with product oiling out or forming an inseparable emulsion during quenching. What can I do?

A3: Work-up issues are common when scaling up and are often related to solubility and phase separation.

  • Probable Cause 1: Quenching Too Rapidly. Pouring the reaction mixture into ice water too quickly can cause rapid precipitation of the product as an oil rather than a crystalline solid, making it difficult to filter.

    • Solution:

      • Reverse Quench: Slowly add the reaction mixture to a vigorously stirred vessel of ice or ice-water. This maintains a lower temperature throughout the quench.

      • Control Quench Temperature: Monitor the temperature of the quench vessel and add the reaction mixture at a rate that keeps the temperature below a certain threshold (e.g., 10-15 °C).

  • Probable Cause 2: Emulsion Formation. The presence of partially soluble intermediates or byproducts can lead to stable emulsions during aqueous work-up.

    • Solution:

      • Add a Brine Wash: After the initial quench, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

      • Solvent Swap: If extracting with a solvent like ethyl acetate, a partial or full solvent swap to a less polar solvent like dichloromethane or toluene after the main reaction may improve phase separation.[8]

III. Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for scaling up this nitration?

A: Safety is paramount. Key considerations include:

  • Thermal Runaway: Nitrations are highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a dangerous, rapid increase in temperature and pressure.[7] Always have a secondary cooling plan (e.g., an ice bath) and a quench solution ready.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive.[9] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.[9]

  • Nitro Compound Stability: Nitroaromatic compounds can be thermally unstable. Avoid exposing the final product or crude reaction mixture to excessive heat.[6]

  • Waste Neutralization: The acidic waste stream must be neutralized carefully. This is also an exothermic process. Add base slowly to the acidic waste with cooling.

Q: Batch vs. Continuous Flow: Which is better for this synthesis?

A: The choice depends on the scale and available equipment.

  • Batch Processing: Suitable for lab-scale and pilot-plant scale (up to several kilograms). It offers flexibility but poses greater safety risks at a larger scale due to the large volume of energetic material present at one time.[1]

  • Continuous Flow Processing: Often considered inherently safer for large-scale industrial production.[4][7] It offers superior heat and mass transfer, precise control over reaction time, and minimizes the volume of hazardous material in the reactor at any given moment.[3]

Q: How should I monitor the reaction progress?

A: For real-time monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent choices.

  • TLC: Provides a quick, qualitative assessment of the consumption of the starting material.

  • HPLC: Offers quantitative data on the formation of the product and the presence of any byproducts. A stable, reverse-phase C18 column with a UV detector is typically effective.[10]

Q: What are the best practices for purification and isolation at scale?

A:

  • Crystallization: This is the preferred method for purification at scale. After quenching and filtering the crude product, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) will yield a high-purity product.

  • Filtration and Drying: Use a Buchner funnel for lab scale or a filter press for pilot scale. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with a non-polar solvent like hexane to aid in drying. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid decomposition.

Process Flow and Decision Making

This diagram outlines a logical workflow for troubleshooting common scale-up issues.

Troubleshooting_Workflow start Reaction Underperforming? check_conversion Low Conversion start->check_conversion Yes check_purity Low Purity start->check_purity No, but... mix Verify Mixing Efficiency (Agitation, Baffles) check_conversion->mix temp_high Evaluate Temperature Control (Addition Rate, Cooling) check_purity->temp_high reagent Check Reagent Quality (Acid Concentration, Water Content) mix->reagent temp_low Assess Reaction Temperature (Increase Incrementally) reagent->temp_low end_node Process Optimized temp_low->end_node stoich Review Stoichiometry (Avoid Large Excess of HNO₃) temp_high->stoich workup Optimize Work-up (Quench Method, Solvent) stoich->workup workup->end_node

Caption: A decision tree for troubleshooting the scale-up synthesis.

IV. Quantitative Data Summary

While exact figures will vary with scale and specific conditions, the following table provides typical parameters for this type of nitration.

ParameterLaboratory Scale (1-50 g)Pilot Scale (1-10 kg)
Typical Yield 75-90%70-85%
Product Purity (Post-Recrystallization) >98% (HPLC)[10]>98% (HPLC)[10]
Reaction Temperature 0-10 °C[11]5-15 °C
Addition Time 15-30 minutes1-3 hours
Reaction Time 1-2 hours2-4 hours

V. References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.

  • Continuous flow nitration in miniaturized devices. PMC - NIH.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH.

  • Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.

  • NITRIC ACID SAFETY. University of Washington.

  • A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs. ¹H NMR Integration. Benchchem.

  • Nitration Of Benzoic Acid. Profnit.

  • Method for preparing benzoic acid derivatives through novel synthetic intermediates. Google Patents.

Sources

Technical Support Center: Stability and Degradation of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The stability of a molecule is paramount in ensuring reproducible and reliable experimental outcomes. This resource, structured in a question-and-answer format, addresses potential stability and degradation issues you may encounter.

Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. The information and guidance provided herein are based on established chemical principles and data from structurally similar nitroaromatic compounds. This guide should be used as a predictive tool to anticipate and troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: Based on the chemistry of related nitroaromatic and benzoic acid derivatives, the stability of this compound is likely influenced by several factors:

  • Temperature: Elevated temperatures can lead to thermal decomposition. Nitroaromatic compounds, in general, are known to be energetically unstable at higher temperatures.[1]

  • Light: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV or visible light.[2][3] It is, therefore, advisable to handle and store the compound in light-protected conditions.

  • pH: The carboxylic acid and nitro groups, along with the alkoxy substituents, can exhibit different stabilities in acidic or basic media. Strong acidic or basic conditions may promote hydrolysis or other degradation pathways.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the electron-rich aromatic ring can be targeted by strong oxidizing agents.[4][5]

  • Presence of Catalysts: Certain metals or impurities can catalyze degradation reactions.

Q2: What are the likely thermal decomposition products of this compound?

A2: Extrapolating from studies on 2-nitrobenzoic acid, thermal decomposition is expected to be an exothermic process initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in such molecules.[6] The primary gaseous products are likely to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6] The decomposition may also involve decarboxylation (loss of CO₂ from the carboxylic acid group).[7]

Q3: How susceptible is this compound to photodegradation?

A3: While specific data is unavailable for this compound, nitroaromatic compounds are known to undergo photodegradation.[2][8] Exposure to sunlight or artificial light sources, particularly in the UV range, can lead to the formation of reactive species and subsequent degradation. Photolysis of similar compounds has been shown to generate nitrous acid (HONO) and other byproducts.[3] Therefore, it is crucial to protect solutions and solid samples of this compound from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield and formation of colored byproducts. Thermal Degradation: The reaction temperature may be too high, causing decomposition of the starting material.Lower the reaction temperature and consider extending the reaction time. Monitor the reaction progress closely using techniques like TLC or HPLC. For many reactions, a lower temperature for a longer duration can minimize degradation.[7]
Photodegradation: The reaction is being conducted in the presence of light.Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. Use amber glassware for storage of solutions.
Incompatible Reagents: The reagents or solvents used may be reacting with the nitro or carboxylic acid groups.Review the chemical compatibility of all reagents. Avoid strong oxidizing or reducing agents unless they are part of the intended reaction scheme. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Inconsistent analytical results (e.g., HPLC, NMR). On-column Degradation: The compound may be degrading on the HPLC column due to the mobile phase composition or temperature.Analyze samples promptly after preparation. Ensure the use of high-purity solvents. If using HPLC, adjust the mobile phase pH to a range where the compound is expected to be more stable. Consider using a shorter column or a lower column temperature.
Degradation in Solution: The compound may be unstable in the chosen solvent over time.Prepare solutions fresh before analysis. If storage is necessary, store solutions at a low temperature and protected from light. Perform a time-course study of the compound in the analytical solvent to assess its stability.
Difficulty in isolating the pure product after reaction work-up. Formation of Multiple Degradation Products: The reaction conditions may have led to significant degradation, resulting in a complex mixture.Optimize the reaction conditions to minimize degradation (see above). Employ appropriate purification techniques such as flash chromatography with a carefully selected solvent system to separate the desired product from impurities.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Degradation
  • Storage: Store solid this compound in a tightly sealed, amber glass container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When weighing and handling the solid, minimize exposure to bright light.

  • Solution Preparation: Prepare solutions using high-purity solvents. If the solution is not for immediate use, store it in an amber vial at a low temperature (e.g., 2-8 °C). For aqueous solutions, consider using buffers to maintain a stable pH.

Protocol 2: Forced Degradation Study (Predictive)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11] The following is a general protocol that can be adapted for this compound.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep at room temperature and protected from light.

  • Thermal Degradation (in solution): Dissolve the compound in a suitable solvent and heat at an elevated temperature (e.g., 80 °C) in a sealed vial.

  • Photodegradation: Expose a solution of the compound to a light source that emits in the UV and visible range, following ICH Q1B guidelines.[12]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and detect the formation of degradation products.

Data Presentation

While specific quantitative data for this compound is not available, the table below presents data for the thermal decomposition of 2-nitrobenzoic acid, which can serve as a useful reference.

Table 1: Thermal Decomposition Data for 2-Nitrobenzoic Acid [1]

Heating Rate (β, °C min⁻¹)Onset Decomposition Temperature (T₀, °C)Peak Decomposition Temperature (°C)Decomposition Heat (ΔHd, J g⁻¹)
1.0120-150196-
5.0--335.61

Note: The decomposition heat is an exothermic value.

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the potential initial steps of degradation for this compound based on known reactions of similar compounds.

cluster_main Potential Degradation Pathways cluster_thermal Thermal Stress cluster_photo Photochemical Stress (UV/Vis) cluster_chemical Chemical Stress (Oxidation/Reduction) This compound This compound Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Δ (-CO₂) Denitration Product Denitration Product This compound->Denitration Product Δ (-NO₂) Photoreduction Products Photoreduction Products This compound->Photoreduction Products Ring Cleavage Fragments Ring Cleavage Fragments This compound->Ring Cleavage Fragments Reduced Amino Derivative Reduced Amino Derivative This compound->Reduced Amino Derivative [H] Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives [O] cluster_workflow Forced Degradation Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Sample at Time Points Sample at Time Points Subject to Stress Conditions->Sample at Time Points Neutralize (if needed) Neutralize (if needed) Sample at Time Points->Neutralize (if needed) Analyze (HPLC, LC-MS) Analyze (HPLC, LC-MS) Neutralize (if needed)->Analyze (HPLC, LC-MS) Identify Degradants Identify Degradants Analyze (HPLC, LC-MS)->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: A generalized workflow for performing forced degradation studies.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available from: [Link]

  • The Synthesis and Thermal Decomposition of p-Nitrobenzoic t-Butylcarbonic Anhydride. Journal of the American Chemical Society. Available from: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available from: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available from: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available from: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available from: [Link]

  • Supporting Information. CDC Stacks. Available from: [Link]

  • Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. ResearchGate. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Semantic Scholar. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Publishing. Available from: [Link]

  • Photostability. RD Laboratories. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

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alternative nitrating agents for the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized aromatic compounds is a foundational task. The introduction of a nitro group into a molecule like 4-Ethoxy-5-methoxybenzoic acid is a critical step in the synthesis of various pharmaceutical intermediates. However, the traditional reliance on harsh nitrating agents like mixed nitric and sulfuric acids often leads to challenges in regioselectivity, product purification, and safety.

This technical support guide provides a comprehensive resource for navigating the synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, with a focus on milder, alternative nitrating agents. We will delve into the nuances of experimental design, troubleshoot common issues, and provide detailed, field-proven protocols to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs): Alternative Nitrating Agents

Q1: Why should I consider alternatives to the standard nitric acid/sulfuric acid nitration method?

While effective, the traditional mixed acid method for nitration can be problematic for several reasons, especially with highly activated and functionalized substrates like 4-Ethoxy-5-methoxybenzoic acid:

  • Harsh Conditions: The strongly acidic and oxidizing environment can lead to degradation of sensitive functional groups and the formation of unwanted byproducts.

  • Poor Regioselectivity: The powerful nature of the nitronium ion (NO₂⁺) generated in mixed acid can sometimes lead to a mixture of isomers, complicating purification.

  • Safety Concerns: The use of concentrated sulfuric and nitric acids poses significant handling and disposal risks.[1]

  • Environmental Impact: The process generates a considerable amount of acidic waste.

Alternative nitrating agents offer milder reaction conditions, potentially improved regioselectivity, and a better safety profile.

Q2: What are some viable alternative nitrating agents for my substrate?

Several milder nitrating agents are well-suited for electron-rich aromatic compounds. The most common and effective alternatives include:

  • Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a less aggressive nitrating agent that can provide excellent results at lower temperatures.[2]

  • Nitronium Tetrafluoroborate (NO₂BF₄): A stable, crystalline salt, nitronium tetrafluoroborate is a powerful nitrating agent that can be used in aprotic solvents, offering a different reaction environment that can influence selectivity.[3][4][5][6][7]

  • Dinitrogen Pentoxide (N₂O₅): A potent but more selective nitrating agent, N₂O₅ can be used in organic solvents and is particularly useful when acidic conditions must be avoided.

Q3: How do the mechanisms of these alternative agents differ from the mixed acid method?

The fundamental electrophile in most aromatic nitrations is the nitronium ion (NO₂⁺). However, the way it is generated and delivered to the aromatic ring differs:

  • Mixed Acid: Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the loss of a water molecule and the formation of the highly reactive NO₂⁺ ion.

  • Acetyl Nitrate: Nitric acid reacts with acetic anhydride to form acetyl nitrate. The acetyl nitrate itself, or its protonated form, can act as the nitrating species, delivering the nitro group to the aromatic ring.

  • Nitronium Tetrafluoroborate: This is a pre-formed salt containing the nitronium ion, which is released upon dissolution in a suitable solvent.

graph Nitrating_Agent_Generation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Generation of Electrophilic Species from Different Nitrating Agents.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 2-Nitro Isomer

  • Potential Cause: Competing directing effects of the substituents. The ethoxy and methoxy groups are ortho, para-directing, while the carboxylic acid is meta-directing. This can lead to the formation of other isomers.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to favor the kinetically controlled product, which is often the desired 2-nitro isomer due to the strong activating effect of the adjacent alkoxy groups.

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the benzoic acid derivative. This maintains a low concentration of the electrophile and helps to control the exothermic nature of the reaction.

    • Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane) to find the optimal conditions for your chosen nitrating agent.

Issue 2: Formation of Multiple Isomers and Purification Challenges

  • Potential Cause: The electron-rich nature of the aromatic ring makes it susceptible to attack at multiple positions. The primary potential isomers are the desired this compound and the undesired 4-Ethoxy-5-methoxy-3-nitrobenzoic acid and 4-Ethoxy-5-methoxy-6-nitrobenzoic acid.

  • Troubleshooting Steps:

    • Predicting Regioselectivity: The combined activating effect of the para-ethoxy and meta-methoxy groups strongly directs the incoming nitro group to the ortho position (C2). The C6 position is also activated but may be slightly less favored due to steric hindrance from the adjacent carboxylic acid group. Nitration at C3 is generally disfavored as it is meta to both activating groups.

    • Analytical Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the number of products formed.

    • Purification Strategy:

      • Recrystallization: The desired 2-nitro isomer may have different solubility properties compared to other isomers. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) for purification.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers. A gradient elution system with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.

graph Regioselectivity_Prediction { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Predicting Regioselectivity in the Nitration of 4-Ethoxy-5-methoxybenzoic acid.

Issue 3: Incomplete Reaction or No Reaction

  • Potential Cause: The deactivating effect of the carboxylic acid group, although overcome by the two activating alkoxy groups, can still influence reactivity. Also, the presence of water can deactivate some nitrating agents.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with nitronium tetrafluoroborate or dinitrogen pentoxide.

    • Reaction Time and Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature in small increments while monitoring for the formation of byproducts. Extending the reaction time may also be necessary.

    • Purity of Reagents: Ensure the starting materials and reagents are of high purity. Impurities can sometimes inhibit the reaction.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound using acetyl nitrate, a milder alternative to mixed acid. This protocol is based on established procedures for the nitration of similar electron-rich aromatic compounds.

Protocol: Synthesis of this compound using Acetyl Nitrate

Materials:

  • 4-Ethoxy-5-methoxybenzoic acid

  • Acetic anhydride ((CH₃CO)₂O)

  • Nitric acid (70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 1.2 equivalents of acetic anhydride to 0 °C in an ice-salt bath.

    • Slowly add 1.0 equivalent of 70% nitric acid dropwise to the acetic anhydride while maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure the complete formation of acetyl nitrate.

  • Nitration Reaction:

    • In a separate flask, dissolve 1.0 equivalent of 4-Ethoxy-5-methoxybenzoic acid in a suitable volume of dichloromethane and cool the solution to 0 °C.

    • Slowly add the pre-formed cold acetyl nitrate solution dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

    • Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution (to remove acetic acid and unreacted nitric acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Data Summary Table:

ParameterValue/RangeNotes
Reaction Temperature 0 - 5 °CCritical for controlling regioselectivity and minimizing side reactions.
Reaction Time 1 - 3 hoursMonitor by TLC to determine completion.
Purification Method RecrystallizationEthanol/water is a good starting point.
Expected Major Product This compound-
Potential Minor Isomers 4-Ethoxy-5-methoxy-6-nitrobenzoic acidMay be formed in small amounts.

Safety Precautions for Alternative Nitrating Agents

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Have an emergency eyewash and safety shower readily accessible.

  • Be aware that nitration reactions are often exothermic and can pose a risk of thermal runaway if not properly controlled.

Specific Agent Precautions:

Nitrating AgentKey HazardsHandling and Storage
Acetyl Nitrate Explosive and thermally unstable. Reacts violently with water.Prepare in situ at low temperatures and use immediately. Do not attempt to isolate or store.[2][8][9]
Nitronium Tetrafluoroborate Corrosive and moisture-sensitive. Reacts with water to release nitric and hydrofluoric acids.Handle in a dry atmosphere (e.g., glove box or under an inert gas). Store in a tightly sealed container in a cool, dry place.[3][4][5][6][7]
Dinitrogen Pentoxide Powerful oxidizer and potentially explosive. Reacts vigorously with organic materials.Handle with extreme caution. Use in dilute solutions and at low temperatures. Store in a cool, well-ventilated area away from combustible materials.
graph Experimental_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

A Step-by-Step Experimental Workflow for the Nitration Reaction.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitronium tetrafluoroborate, 0.5m solution in sulfolane. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl nitrate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3,5-DINITRO-o-TOLUNITRILE. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14).
  • Pictet, A., & Khotinsky, E. (1907). Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft, 40(1), 1163-1166.

Sources

Technical Support Center: Work-up Procedures for the Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of substituted benzoic acids following nitration. As a Senior Application Scientist, my goal is to provide you with not just the steps, but the scientific reasoning behind them to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the immediate first step after my nitration reaction is complete, and why is it so critical?

A1: The first and most critical step is to "quench" the reaction. This involves carefully and slowly adding the reaction mixture, which consists of your product in concentrated sulfuric and nitric acids, to a large volume of ice-cold water or a slurry of crushed ice and water.[1][2][3] The purpose is twofold:

  • To Stop the Reaction: Diluting the concentrated acids with water effectively halts the electrophilic aromatic substitution, preventing the formation of over-nitrated byproducts like dinitro- or trinitro-benzoic acids.[4]

  • To Precipitate the Product: Nitrobenzoic acids are significantly less soluble in cold water compared to the highly polar, acidic reaction medium.[3][5] This sharp decrease in solubility causes the desired product to precipitate out as a solid, allowing for its initial separation.

Q2: Why must the quenching be done in ice-cold water specifically? Can I use room temperature water?

A2: Using ice-cold water is a crucial safety and purity measure. The dilution of concentrated sulfuric acid is a highly exothermic process that generates a significant amount of heat.[6][7]

  • Safety: Pouring the acid mixture into ice absorbs this heat, preventing the temperature from rising uncontrollably. A rapid temperature increase could cause dangerous splashing of the corrosive acid mixture.[8][9]

  • Purity: Keeping the temperature low maximizes the precipitation of your product and minimizes the solubility of the desired nitrobenzoic acid in the aqueous medium, leading to a better initial recovery.[2]

Q3: My crude product is contaminated with residual sulfuric and nitric acid. How do I remove them?

A3: The most effective way to remove residual mineral acids is by thoroughly washing the crude solid precipitate with cold water. After collecting the precipitate by vacuum filtration, wash the solid on the filter paper with several portions of cold water.[2][3][10] Continue washing until the filtrate runs neutral when tested with pH paper. This ensures that the highly corrosive and potentially reactive mineral acids are removed before subsequent purification steps.

Q4: I've seen work-up procedures for other nitrations that use a basic wash (e.g., sodium bicarbonate). Should I do that here?

A4: You must be very cautious. While a basic wash is standard for neutral or basic nitrated products to remove acidic impurities, your desired product is a carboxylic acid. Adding a strong base will deprotonate your nitrobenzoic acid, forming its water-soluble carboxylate salt, and you will lose your product into the aqueous layer.[11] However, a carefully controlled pH adjustment can be a powerful purification technique to separate isomers, as their acidities (pKa values) differ.[10][12] For routine purification, it is best to first remove mineral acids with water washes and then proceed to recrystallization.

Q5: What is the best solvent for recrystallizing my nitrobenzoic acid product?

A5: The choice of solvent depends on the specific isomer you have synthesized. The principle of recrystallization is to find a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[13][14][15]

  • Water: Many nitrobenzoic acids can be recrystallized from hot water, which is an excellent, inexpensive, and safe solvent.[3][5]

  • Ethanol/Water Mixtures: An ethanol/water mixture is also highly effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small amount of ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Ethanol: For some isomers, pure ethanol can be a suitable solvent.[13][16]

Troubleshooting Guide

Problem: I quenched my reaction mixture, but little to no solid precipitated.

  • Possible Cause: The reaction may not have gone to completion, leaving unreacted (and more water-soluble) starting material.

  • Troubleshooting Action: Before quenching a future reaction, you can monitor its progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or re-evaluating the temperature control.

  • Expert Insight: The electron-withdrawing carboxylic acid group deactivates the aromatic ring, making the nitration of benzoic acid slower than that of benzene itself. Ensure sufficient reaction time as per your protocol.[17]

Problem: My isolated crude product is a sticky oil or a gummy solid instead of a filterable powder.

  • Possible Cause: This often indicates the presence of impurities, particularly dinitro- byproducts, which can form an oily eutectic mixture and depress the melting point. Over-nitration is typically caused by poor temperature control.[4]

  • Troubleshooting Action: During the nitration reaction, meticulously maintain the recommended temperature range (often between 0°C and 15°C) using an ice/salt bath.[2][4]

  • Purification Strategy: Attempt to solidify the oil by triturating (grinding) it with a small amount of ice-cold water or an appropriate non-polar solvent like hexane. This can sometimes induce crystallization of the desired product. Subsequent recrystallization will be essential for purification.

Problem: After recrystallization, my product yield is very low.

  • Possible Cause 1: Using an excessive amount of recrystallization solvent.

  • Troubleshooting Action: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[13] Adding solvent in small portions near its boiling point is key. An excess of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing your recovery.

  • Possible Cause 2: Cooling the solution too rapidly.

  • Troubleshooting Action: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop without disturbance. Slow cooling promotes the formation of large, pure crystals.[13][14] Once the flask has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize precipitation.[13]

Problem: The melting point of my final product is low and/or has a broad range.

  • Possible Cause: The product is likely contaminated with isomeric impurities. The nitration of benzoic acid, while strongly meta-directing, can produce small amounts of ortho- and para-isomers.[3][18] These isomers have different physical properties, including solubility and melting points, and their presence as impurities will lower and broaden the melting point of the desired product.

  • Troubleshooting Action: A second, careful recrystallization is recommended. When selecting a solvent, refer to solubility data to find a system that maximizes the solubility difference between your desired isomer and the potential contaminants.

  • Expert Insight: A pH-controlled separation can be effective for purifying 3-nitrobenzoic acid. By dissolving the crude mixture in a basic solution (e.g., sodium carbonate) to a specific pH (e.g., 8.5-10), and then re-acidifying to a pH of ~1.8-3.0, the desired 3-nitrobenzoic acid can be selectively precipitated, leaving other isomers in the solution.[10]

Data Presentation: Solubility of Nitrobenzoic Acid Isomers

Understanding the solubility of your product and potential impurities is critical for designing an effective purification strategy. The following table summarizes solubility data for the three primary isomers of nitrobenzoic acid in common laboratory solvents.

IsomerMolecular Weight ( g/mol )Water Solubility (g/L)Ethanol SolubilityEther Solubility
2-Nitrobenzoic Acid 167.12[12]~6.8–7.8[12]Soluble (~333 g/L)[19]Soluble (~222 g/L)[19]
3-Nitrobenzoic Acid 167.12[12]~2.4 (at 15°C)[12]Soluble[12]Soluble[12]
4-Nitrobenzoic Acid 167.12[12]<1 (at 26°C)[12]Soluble[12]Soluble[12]

Data compiled from multiple sources. Solubility is temperature-dependent.[11][12][16][19]

Experimental Protocol: Standard Work-up and Recrystallization of 3-Nitrobenzoic Acid

This protocol outlines a standard procedure for isolating and purifying 3-nitrobenzoic acid after the completion of the nitration reaction.

Safety First: This procedure involves handling highly corrosive acids and potentially toxic fumes. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4][8][9] Have spill containment and neutralizing agents (like sodium bicarbonate) readily available.[8]

1. Quenching the Reaction Mixture a. Prepare a large beaker (at least 10 times the volume of your reaction mixture) containing a slurry of crushed ice and water. Place it on a magnetic stir plate with a large stir bar. b. Very slowly, using a pipette or dropping funnel, add the completed reaction mixture dropwise to the center of the vortex of the stirring ice-water. c. Maintain a slow addition rate to control the exothermic release of heat. The 3-nitrobenzoic acid should precipitate as a pale yellow or off-white solid.[2][3]

2. Isolation and Washing of the Crude Product a. Set up a Büchner funnel for vacuum filtration. b. Once the addition is complete and the mixture is cool, collect the precipitated solid by vacuum filtration. c. Wash the solid "filter cake" with several portions of ice-cold deionized water. d. Continue washing until the filtrate tests neutral with pH paper. This step is crucial for removing residual sulfuric and nitric acids.[1]

3. Recrystallization from an Ethanol/Water System a. Transfer the damp, crude solid to an appropriately sized Erlenmeyer flask. b. Add the minimum volume of hot ethanol required to dissolve the solid completely. It is best to add the ethanol in small portions while gently heating the flask on a hot plate. c. Once dissolved, remove the flask from the heat. Slowly add hot water dropwise until you observe persistent cloudiness. d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. If the solution is colored, you may add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and colored impurities.[13]

4. Crystallization and Final Isolation a. Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[13] b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[13] c. Collect the purified crystals by vacuum filtration. d. Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces. e. Dry the purified product thoroughly in a desiccator or a vacuum oven at a moderate temperature to obtain the final, pure 3-nitrobenzoic acid.

Visualization of the Work-up Workflow

The following diagram illustrates the logical flow of the work-up and purification process for a solid nitrobenzoic acid product.

Workup_Workflow Reaction Completed Nitration Mixture (Product in H2SO4/HNO3) Quench Quenching (Pour into Ice/Water) Reaction->Quench Stop Reaction & Precipitate Product Filter1 Vacuum Filtration Quench->Filter1 Isolate Solid Wash Wash with Cold Water (Until Filtrate is Neutral) Filter1->Wash Remove Mineral Acids Crude Crude Solid Product Wash->Crude Dissolve Recrystallization: Dissolve in Min. Hot Solvent Crude->Dissolve Purification Step Cool Slow Cooling & Ice Bath Dissolve->Cool Induce Crystallization Filter2 Vacuum Filtration Cool->Filter2 Isolate Crystals Dry Drying (Desiccator / Vacuum Oven) Filter2->Dry Remove Solvent Pure Pure, Dry Product Dry->Pure

Caption: General workflow for the work-up and purification of nitrobenzoic acids.

References
  • Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. (n.d.). Indian Journal of Chemistry.
  • 4-Nitrobenzoic acid - Solubility of Things. (n.d.). Solubility of Things.
  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
  • A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids. (n.d.). Benchchem.
  • Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Journal of Chemical & Engineering Data.
  • Nitration Of Benzoic Acid. (n.d.). Profnit.
  • The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Working-with-Nitric-Acid.docx. (n.d.). Washington State University.
  • Process for recovering 3-nitrobenzoic acid. (1981, September 8). Google Patents.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • NITROBENZOIC ACID. (n.d.). Ataman Kimya.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
  • The Nitro Group: How to Make Your Own Nitrobenzoic Acid. (2022, August 28). YouTube.
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • What are the major products of nitration of benzoic acid?. (2017, December 7). Quora.
  • How Do You Neutralize Nitric Acid? - Chemistry For Everyone. (2025, May 26). YouTube.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Whitewater.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4,5-Disubstituted 2-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Disubstituted 2-nitrobenzoic acids are a critical class of chemical intermediates, serving as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique substitution pattern, featuring a nitro group ortho to a carboxylic acid and two substituents on the phenyl ring, provides a strategic handle for a variety of chemical transformations. Notably, they are key precursors for quinoline derivatives and other heterocyclic systems.[1] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and economic viability. This guide provides a comparative analysis of the three primary synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Route 1: Electrophilic Nitration of 3,4-Disubstituted Benzoic Acids

This classical approach is arguably the most direct method, involving the electrophilic aromatic substitution (EAS) on a readily available 3,4-disubstituted benzoic acid. The success of this route hinges on controlling the regioselectivity of the nitration reaction.

Mechanistic Rationale and Causality

The nitration of a 3,4-disubstituted benzoic acid is a textbook example of competing directing effects. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2]

  • Activating Groups (Positions 3 & 4): Substituents such as methoxy (-OCH₃) or alkyl groups are electron-donating and are therefore ortho, para-directing activators. In a 3,4-disubstituted system, they strongly direct the incoming electrophile to positions 2, 5, and 6.

  • Deactivating Group (Position 1): The carboxylic acid group (-COOH) is a powerful electron-withdrawing group, rendering it a meta-directing deactivator.[3] It directs incoming electrophiles to positions 3 and 5 and slows the overall reaction rate.

In the case of a substrate like 3,4-dimethoxybenzoic acid (veratric acid), the powerful activating and directing effect of the two methoxy groups overrides the deactivating, meta-directing effect of the carboxylic acid. The methoxy groups strongly favor substitution at the electron-rich position 2, leading to the desired 4,5-dimethoxy-2-nitrobenzoic acid. Careful temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.[4]

Workflow Diagram: Route 1

Route_1_Nitration sub_34 3,4-Disubstituted Benzoic Acid reagents Conc. HNO₃ Conc. H₂SO₄ sub_34->reagents product 4,5-Disubstituted 2-Nitrobenzoic Acid reagents->product Nitration (0-20 °C) workup Quench on Ice Filtration & Washing product->workup

Caption: Workflow for direct nitration of a disubstituted benzoic acid.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol is adapted from established laboratory procedures.[1][5]

  • Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, add 10 g of 3,4-dimethoxybenzoic acid (veratric acid).

  • Cooling: Place the flask in an ice-salt bath to cool the contents to 0-5 °C.

  • Acid Addition: While maintaining the low temperature and stirring vigorously, slowly add 50 mL of 20% nitric acid dropwise over 30-60 minutes. The temperature must not exceed 10 °C to minimize side product formation.

  • Reaction: After the addition is complete, continue stirring in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture slowly into 300 mL of ice water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the precipitate to stand for 30 minutes in the ice water. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) until the washings are neutral to pH paper. Dry the resulting yellow, needle-shaped crystals in a vacuum oven at 50 °C.

    • Expected Yield: 77-85%[1]

    • Purity: >99% by HPLC is achievable.[1]

Route 2: Oxidation of 4,5-Disubstituted 2-Nitrotoluenes

This strategy involves installing the nitro group first onto a toluene derivative and then oxidizing the methyl group to a carboxylic acid in the final step. This route is particularly useful when the desired substitution pattern is easily accessible from a toluene precursor.

Mechanistic Rationale and Causality

The key transformation in this route is the oxidation of a methyl group to a carboxylic acid. This is a robust but often harsh reaction, typically employing strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or basic media.[6][7]

The choice of oxidizing agent and conditions is critical. For instance, KMnO₄ in a basic solution is a common choice.[8] The reaction proceeds through a series of oxidation steps, from toluene to benzyl alcohol, to benzaldehyde, and finally to the benzoate salt. Acidification in the final work-up step protonates the salt to yield the carboxylic acid. The electron-withdrawing nitro group can make the methyl group more resistant to oxidation compared to an unsubstituted toluene, often requiring elevated temperatures and longer reaction times.[8] The primary advantage of this route is that the nitration step on the toluene precursor can be highly regioselective, avoiding isomer issues that might arise in Route 1 with different substitution patterns.

Workflow Diagram: Route 2

Route_2_Oxidation sub_nt 4,5-Disubstituted 2-Nitrotoluene reagents KMnO₄ or Na₂Cr₂O₇ Heat (Reflux) sub_nt->reagents intermediate Carboxylate Salt Intermediate reagents->intermediate Oxidation workup Acidification (HCl) Filtration & Washing intermediate->workup product 4,5-Disubstituted 2-Nitrobenzoic Acid workup->product

Caption: Workflow for oxidation of a substituted 2-nitrotoluene.

Experimental Protocol: General Procedure for KMnO₄ Oxidation

This is a generalized protocol based on the oxidation of nitrotoluene derivatives.[6][7]

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine 10 g of the 4,5-disubstituted 2-nitrotoluene, 300 mL of water, and 2 g of sodium hydroxide.

  • Oxidant Addition: Heat the mixture to 85-95 °C with vigorous stirring. Add 25 g of potassium permanganate in small portions over 2-3 hours. The addition should be slow enough to control the exothermic reaction and maintain the temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion: After the final addition, continue to heat and stir the mixture until the purple color has completely vanished, being replaced by a brown precipitate of manganese dioxide (MnO₂). This may take several hours.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and filter off the MnO₂ by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • Work-up: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the pH is ~1-2. The desired benzoic acid will precipitate out.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for higher purity.

    • Expected Yield: 18-75% (Highly substrate and condition dependent)[6][9]

Route 3: Oxidation of 4,5-Disubstituted 2-Nitrobenzaldehydes

This elegant two-step approach first involves the nitration of a 3,4-disubstituted benzaldehyde, followed by a mild oxidation of the aldehyde functional group to the carboxylic acid.

Mechanistic Rationale and Causality

The oxidation of an aldehyde to a carboxylic acid is one of the most efficient and high-yielding transformations in organic synthesis. It can be accomplished under very mild conditions, which is a significant advantage over the harsh oxidation of a methyl group (Route 2). Reagents like sodium chlorite (NaClO₂) buffered with a phosphate salt are particularly effective, proceeding via a chlorite ester intermediate.[5][10]

The initial step, nitration of the 3,4-disubstituted benzaldehyde, follows the same regioselectivity principles as in Route 1.[11] The aldehyde group, like the carboxylic acid, is an electron-withdrawing, meta-directing group. However, the activating ortho, para-directing effects of substituents at positions 3 and 4 (e.g., methoxy groups) dominate, leading to the desired 2-nitro isomer. This route's main benefit is the mild, high-yielding final step, which often requires minimal purification.

Workflow Diagram: Route 3

Route_3_Aldehyde_Oxidation sub_benz 3,4-Disubstituted Benzaldehyde nitration Conc. HNO₃ (Nitration) sub_benz->nitration intermediate 4,5-Disubstituted 2-Nitrobenzaldehyde nitration->intermediate oxidation NaClO₂ / H₂O₂ (Mild Oxidation) intermediate->oxidation product 4,5-Disubstituted 2-Nitrobenzoic Acid oxidation->product

Caption: Two-step workflow via oxidation of a 2-nitrobenzaldehyde intermediate.

Experimental Protocol: Synthesis via Aldehyde Oxidation

This protocol for the oxidation step is based on a high-yield synthesis of 4,5-dimethoxy-2-nitrobenzoic acid.[5][10]

  • Precursor Synthesis: First, synthesize the 4,5-dimethoxy-2-nitrobenzaldehyde by nitrating 3,4-dimethoxybenzaldehyde (veratraldehyde) using concentrated nitric acid at low temperatures (yield ~61%).[11]

  • Reaction Setup: In a 250 mL flask, dissolve 10 g of 4,5-dimethoxy-2-nitrobenzaldehyde in a mixture of 30 mL of methanol and 20 mL of water.

  • Reagent Addition: Add 3.5 mL of acetic acid and 9 mL of 30% hydrogen peroxide. Stir the mixture well.

  • Oxidation: Prepare a solution of 9 g of sodium chlorite (80% purity) in 5 mL of water. Add this solution to the reaction mixture while stirring. An exotherm will occur; maintain the temperature around 50 °C using a water bath if necessary.

  • Quenching: After the reaction is complete (monitored by TLC), carefully add 10.5 g of sodium bisulfite to quench any excess oxidants.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in a 10% sodium hydroxide solution and filter to remove any impurities.

  • Work-up: Cool the filtrate in an ice bath and acidify to pH 1 with sulfuric acid or hydrochloric acid. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Expected Yield: ~93% (for the oxidation step)[5]

    • Purity: >99.5% by HPLC is reported.[5]

Comparative Analysis

ParameterRoute 1: Direct NitrationRoute 2: Toluene OxidationRoute 3: Aldehyde Oxidation
Overall Yield Good (75-85%)[1]Variable to Good (18-80%)[6][12]Excellent (>55% over 2 steps)[5][11]
Reaction Conditions Low temperature, strong acidsHarsh (high temp, strong oxidant)Mild (for oxidation step)
Scalability Good; temperature control is keyModerate; exotherm and waste managementExcellent; mild conditions
Atom Economy / Waste Moderate; uses stoichiometric strong acidsPoor; generates significant MnO₂ or Cr wasteGood; cleaner oxidation step
Substrate Scope Dependent on directing group compatibilityBroad, provided nitrotoluene is accessibleBroad, provided benzaldehyde is accessible
Safety Concerns Handling of concentrated nitric/sulfuric acidStrong oxidants, potential for runaway reactionsHandling of chlorite/peroxide mixtures
Starting Material Substituted benzoic acids (often commercial)Substituted toluenes (often commercial)Substituted benzaldehydes (often commercial)

Conclusion and Recommendations

The optimal synthetic strategy for 4,5-disubstituted 2-nitrobenzoic acids is highly dependent on the specific target molecule, available starting materials, and the scale of the synthesis.

  • Route 1 (Direct Nitration) is the most straightforward and often preferred method for substrates like 3,4-dimethoxybenzoic acid, where the regioselectivity is strongly favored. Its simplicity and good yields make it attractive for laboratory-scale synthesis.

  • Route 2 (Toluene Oxidation) serves as a valuable alternative when the starting nitrotoluene is more readily available than the corresponding benzoic acid or when isomer control during nitration is problematic with other routes. However, its harsh conditions and significant waste stream make it less environmentally friendly and potentially challenging to scale up.

  • Route 3 (Aldehyde Oxidation) represents the most elegant and often highest-yielding approach. Although it involves an additional step compared to Route 1, the exceptionally mild and efficient final oxidation step often leads to a product of very high purity, simplifying downstream processing. This route is highly recommended for large-scale production where purity and process safety are paramount.

Ultimately, a careful evaluation of the factors in the comparison table will guide the researcher to the most logical and efficient synthetic pathway for their specific needs.

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A Comparative Analysis of the Reactivity of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid and Other Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, nitrobenzoic acids serve as foundational building blocks. The strategic placement of the nitro group, an electron-withdrawing substituent, on the benzoic acid framework profoundly influences the molecule's physicochemical properties and reactivity.[1] This guide provides an in-depth comparative analysis of the reactivity of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid alongside other key nitrobenzoic acids, offering insights supported by experimental data to inform rational decision-making in synthetic design.

Introduction: The Influence of Substituents on Reactivity

The reactivity of a substituted benzoic acid is a delicate interplay of inductive and resonance effects, further modulated by steric factors. Electron-withdrawing groups, such as the nitro moiety, enhance the acidity of the carboxylic acid and activate the aromatic ring towards nucleophilic attack, while deactivating it for electrophilic substitution.[2][3][4] The precise positioning of these groups, as we will explore, dictates the ultimate chemical behavior of the molecule.

This guide will focus on three primary areas of reactivity:

  • Acidity (pKa): A fundamental measure of the ease of proton donation from the carboxylic acid group.

  • Reactivity of the Carboxylic Acid: Primarily focusing on esterification reactions.

  • Reactivity of the Aromatic Ring: Examining the susceptibility to nucleophilic aromatic substitution and the reduction of the nitro group.

We will compare this compound with the following commercially significant nitrobenzoic acids:

  • 2-Nitrobenzoic acid

  • 3-Nitrobenzoic acid

  • 4-Nitrobenzoic acid

  • 3,5-Dinitrobenzoic acid

Comparative Analysis of Acidity

The acidity of a benzoic acid derivative, quantified by its pKa value, is a direct reflection of the stability of its conjugate base (the carboxylate anion).[5] Electron-withdrawing groups stabilize this anion, resulting in a stronger acid (lower pKa).[6]

Table 1: Physicochemical Properties and Acidity of Selected Nitrobenzoic Acids

CompoundIsomer PositionpKa ValueMelting Point (°C)
Benzoic Acid-4.20[7]122
2-Nitrobenzoic AcidOrtho2.17[7]146-148
3-Nitrobenzoic AcidMeta3.45[7]140-143
4-Nitrobenzoic AcidPara3.44[7]242[1]
This compound-Not availableNot available
3,5-Dinitrobenzoic acid-2.82[8]205[9]

Analysis of Acidity Trends:

The data clearly shows that all nitro-substituted benzoic acids are significantly more acidic than benzoic acid itself.[10] The observed order of acidity for the simple isomers is ortho > para ≈ meta.[7]

  • The Ortho Effect: 2-Nitrobenzoic acid is the most acidic due to the "ortho effect."[7][11] The proximity of the bulky nitro group to the carboxylic acid forces the -COOH group out of the plane of the benzene ring.[12][13][14] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, which stabilizes the carboxylate anion upon deprotonation, leading to increased acidity.[7][15]

  • Inductive and Resonance Effects: In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect that delocalizes and stabilizes the negative charge of the carboxylate anion.[7] The nitro group in the meta position can only exert its inductive effect, leading to less stabilization and weaker acidity compared to the ortho and para isomers.[7]

  • Multiple Withdrawing Groups: 3,5-Dinitrobenzoic acid, with two electron-withdrawing nitro groups, is a stronger acid than the mononitrated meta and para isomers, as expected.[8] However, it is less acidic than 2-nitrobenzoic acid, highlighting the powerful influence of the ortho effect.

Reactivity of the Carboxylic Acid Group: Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[16] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, generally facilitating this reaction.[16]

Comparative Insights into Esterification:

  • Steric Hindrance: While the electronic activation by the nitro group is beneficial, steric hindrance from an ortho-nitro group can decrease the reaction rate compared to the meta and para isomers. The bulky ortho substituent can impede the approach of the alcohol nucleophile to the carboxylic acid.

  • Substituent Effects in this compound: For this compound, the ortho-nitro group will sterically hinder esterification. However, the electron-donating ethoxy and methoxy groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted nitrobenzoic acids.

  • Catalysis: The choice of acid catalyst is crucial. While sulfuric acid is commonly used, other catalysts can be employed.[17][18] For hindered substrates, more forcing conditions (e.g., higher temperatures, stronger acid catalysts) may be necessary.

Experimental Protocol: General Procedure for Fischer Esterification

This protocol provides a general framework for the esterification of nitrobenzoic acids.

Materials:

  • Nitrobenzoic acid derivative (e.g., 4-nitrobenzoic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, dissolve the nitrobenzoic acid in an excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

G cluster_esterification Fischer Esterification Workflow start Dissolve Nitrobenzoic Acid in Anhydrous Alcohol add_catalyst Add Conc. H₂SO₄ (Catalyst) start->add_catalyst reflux Reflux Reaction Mixture (Monitor by TLC) add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down remove_alcohol Remove Excess Alcohol (Reduced Pressure) cool_down->remove_alcohol dissolve_residue Dissolve in Organic Solvent remove_alcohol->dissolve_residue neutralize Wash with NaHCO₃ (Neutralization) dissolve_residue->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate (Reduced Pressure) dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify product Pure Ester purify->product G cluster_reduction Nitro Group Reduction Logic start Nitrobenzoic Acid (e.g., 4-Nitrobenzoic Acid) product Aminobenzoic Acid (e.g., 4-Aminobenzoic Acid) start->product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Logical relationship between nitrobenzoic acid and its reduction product.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups, such as nitro groups, can render them susceptible to nucleophilic aromatic substitution (SNAr). [19][20][21]For this reaction to occur, a good leaving group (typically a halide) must also be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it. [19][20][22] Comparative Susceptibility to SNAr:

  • Activation by Nitro Groups: The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. [19][22]This stabilization is most effective when the nitro group is in the ortho or para position relative to the leaving group. [20]* Reactivity of this compound: This molecule itself does not have a suitable leaving group for a typical SNAr reaction. However, if a derivative, for example, 4-Chloro-5-methoxy-2-nitrobenzoic acid, were used, the ring would be highly activated towards nucleophilic attack at the position of the chlorine. The ortho-nitro group and the para-methoxy group would both contribute to stabilizing the Meisenheimer complex. The ethoxy group at the meta position would have a less significant electronic effect.

  • 3,5-Dinitrobenzoic Acid Derivatives: A derivative like 3,5-dinitrochlorobenzene would be highly reactive towards SNAr, with both nitro groups effectively stabilizing the intermediate.

Conclusion

The reactivity of nitrobenzoic acids is a multifaceted subject governed by the intricate interplay of electronic and steric effects. This compound, with its unique substitution pattern, presents a distinct reactivity profile. The ortho-nitro group is expected to significantly increase its acidity and sterically hinder esterification. The combination of electron-donating alkoxy groups and an electron-withdrawing nitro group creates a nuanced electronic environment that will influence the rates of reactions such as nitro group reduction and potential nucleophilic aromatic substitution reactions of its derivatives.

This comparative guide provides a foundational understanding for researchers to select the appropriate nitrobenzoic acid derivative and reaction conditions for their specific synthetic targets. The provided protocols offer a practical starting point for laboratory work, and the mechanistic insights should aid in troubleshooting and optimizing synthetic routes.

References

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A Researcher's Guide to the Biological Activity Screening of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. Substituted benzoic acid derivatives have emerged as a privileged structure, present in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive framework for the biological activity screening of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid and its analogs, drawing upon established methodologies and structure-activity relationship (SAR) insights from related nitrobenzoic acid derivatives. While direct experimental data for this specific molecule is limited in publicly available literature, this guide offers a scientifically grounded, logical approach for researchers to unlock its therapeutic potential.

The presence of the nitro group, a known pharmacophore in various antimicrobial and antiprotozoal agents, combined with the methoxy and ethoxy substitutions on the benzoic acid core, suggests a diverse range of potential biological activities.[1] This document will detail the rationale and protocols for screening this compound class for anticancer, antimicrobial, and anti-inflammatory properties, providing a roadmap from initial synthesis to lead compound identification.

The Scientific Rationale: Why Screen This Scaffold?

The benzoic acid scaffold is a frequent feature in numerous biologically active molecules, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1] The biological impact of benzoic acid derivatives is significantly influenced by the type and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]

In the case of this compound, the key functional groups infer a strong potential for bioactivity:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety can substantially alter the electronic character of the aromatic ring.[1] It is a well-documented pharmacophore in a variety of antimicrobial agents.[3][4] The antimicrobial action of nitroaromatic compounds is often attributed to the reductive bioactivation of the nitro group within microbial cells.[3]

  • Methoxy (-OCH₃) and Ethoxy (-OC₂H₅) Groups: These electron-donating groups can influence the molecule's solubility and its ability to cross cell membranes. Their positions on the ring can direct interactions with biological targets.[5]

  • Carboxylic Acid (-COOH): This group is pivotal for forming interactions with biological targets and can be modified to esters or amides to fine-tune properties like cell permeability and metabolic stability.[6]

Given these structural features, a logical starting point for screening involves assessing the compound's efficacy in three key therapeutic areas: oncology, infectious diseases, and inflammatory conditions.

A Strategic Workflow for Biological Activity Screening

A systematic and tiered approach is essential for efficiently evaluating the biological potential of a novel compound series. The following workflow is proposed for the screening of this compound and its synthesized analogs.

G cluster_0 Compound Library Generation cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization Synthesis Synthesis of 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid & Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Purification->Anti_inflammatory Dose_Response Dose-Response Studies (IC50/EC50 Determination) Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET

Caption: A logical workflow for the screening and evaluation of this compound and its analogs.

Anticancer Activity Screening

Derivatives of nitrobenzoic acid have demonstrated notable cytotoxicity against various cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[8] The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.[8]

Comparative Data Table (Hypothetical)
CompoundAnalog StructureCancer Cell LineIC₅₀ (µM)
1 This compoundHeLa15.2
2 4-Propoxy-5-methoxy-2-nitrobenzoic acidHeLa12.8
3 4-Ethoxy-5-propoxy-2-nitrobenzoic acidHeLa18.5
4 4-Ethoxy-5-methoxy-2-aminobenzoic acidHeLa> 100
Doxorubicin-HeLa0.8

Note: This data is hypothetical and for illustrative purposes to demonstrate how comparative data would be presented.

Antimicrobial Activity Screening

Nitro-substituted aromatic compounds are well-documented for their antimicrobial properties.[8] The mechanism of action is often linked to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound stock solution

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Table (Hypothetical)
CompoundAnalog StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 This compound3264128
2 4-Ethoxy-5-methoxy-2-nitrobenzamide163264
3 4-Ethoxy-5-methoxy-2-nitroanilide81632
Ciprofloxacin-10.5N/A
Fluconazole-N/AN/A2

Note: This data is hypothetical and for illustrative purposes.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in numerous diseases.[9] A common strategy for developing anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[10]

Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit the COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Test compound stock solution

  • Positive control (e.g., celecoxib for COX-2, indomethacin for non-selective)

Procedure:

  • Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction and measure the production of prostaglandins using the detection kit as per the manufacturer's instructions.

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Physiological Effect cluster_3 Inhibition Stimuli Cytokines, Pathogens, etc. Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid (Potential Inhibitor) Inhibitor->COX2

Caption: A simplified diagram of the COX-2 pathway in inflammation, a potential target for nitrobenzoic acid derivatives.

Conclusion and Future Directions

The structural features of this compound and its analogs present a compelling case for their investigation as potential therapeutic agents. The screening cascade outlined in this guide provides a robust and logical framework for elucidating their biological activities. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds. Subsequent lead optimization, guided by structure-activity relationship studies, will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these novel molecules, ultimately paving the way for the development of new and effective therapies.

References

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  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025-08-06).
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  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids - PubMed. (1989-05).
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A Comparative Analysis of the Acidity of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug discovery and fine chemical synthesis, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter. It governs a multitude of physicochemical properties including solubility, membrane permeability, and binding interactions with biological targets. This guide provides a detailed comparative analysis of the acidity of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, in relation to its structural analogues. By dissecting the electronic and steric contributions of its constituent functional groups, we aim to provide a predictive framework for understanding the acidity of complex substituted benzoic acids.

The Electronic Tug-of-War: Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid is significantly modulated by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects, which can either stabilize or destabilize the resulting carboxylate anion (conjugate base) upon deprotonation.[1] A lower pKa value signifies a stronger acid, indicating a more stable conjugate base.[2]

  • Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), increase acidity by delocalizing the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby stabilizing it.[3][4]

  • Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, generally decrease acidity.[4] While they are inductively electron-withdrawing due to the electronegativity of the oxygen atom, their potent electron-donating resonance effect often dominates, destabilizing the negatively charged carboxylate.[5]

A notable exception to these general trends is the ortho-effect , where nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself, a phenomenon attributed to a combination of steric and electronic factors.[6]

Comparative Acidity: A Quantitative Look

CompoundStructurepKaReference
Benzoic AcidC₆H₅COOH4.20[7]
2-Nitrobenzoic Acid2-NO₂C₆H₄COOH~2.16[2]
3-Nitrobenzoic Acid3-NO₂C₆H₄COOH~3.45[8]
4-Nitrobenzoic Acid4-NO₂C₆H₄COOH~3.44[9]
4-Ethoxybenzoic Acid4-C₂H₅OC₆H₄COOH4.49[10]
4-Methoxybenzoic Acid4-CH₃OC₆H₄COOH4.47[3]
3,4-Dimethoxy-2-nitrobenzoic Acid3,4-(CH₃O)₂-2-NO₂C₆H₃COOH~2.34 (Predicted)
This compound 4-C₂H₅O-5-CH₃O-2-NO₂C₆H₂COOH ~2.3 (Estimated) -

Table 1: Comparison of experimental and predicted pKa values for this compound and related compounds in aqueous solution.

Analysis of Substituent Effects

The estimated pKa of approximately 2.3 for this compound places it as a significantly stronger acid than benzoic acid (pKa 4.20) and even stronger than 3- or 4-nitrobenzoic acid. This pronounced acidity is a direct consequence of the synergistic effects of its three substituents.

The dominant influence is the 2-nitro group . Its powerful electron-withdrawing nature, acting through both induction and resonance, greatly stabilizes the carboxylate anion. Furthermore, its position ortho to the carboxylic acid invokes the "ortho effect," which sterically forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid and further favoring deprotonation.[6] This is why 2-nitrobenzoic acid (pKa ~2.16) is substantially more acidic than its meta and para isomers.[2][8]

The 4-ethoxy and 5-methoxy groups are typically electron-donating by resonance.[5] In many contexts, this would decrease acidity, as seen in 4-ethoxybenzoic acid (pKa 4.49).[10] However, in the case of our target molecule, their effect is more nuanced. While they do donate electron density to the ring, their positions are meta and para to the nitro group. Their primary role in this context is to modulate the overall electronic landscape, but their electron-donating character is largely overshadowed by the powerful acidifying effect of the ortho-nitro group. The predicted pKa of ~2.34 for 3,4-Dimethoxy-2-nitrobenzoic acid supports this, showing only a slight decrease in acidity compared to 2-nitrobenzoic acid. The substitution of a methoxy for an ethoxy group is expected to have a minimal impact on the overall acidity.

The following diagram illustrates the key electronic interactions influencing the stability of the conjugate base of this compound.

G cluster_acid This compound cluster_effects Electronic Influences cluster_result Overall Acidity Acid Benzoic Acid Core (pKa ~2.3) Result Strongly Acidic Acid->Result Net Effect Nitro 2-Nitro Group (-I, -R, Ortho Effect) Nitro->Acid Strongly Acidifying (Dominant Effect) Methoxy 5-Methoxy Group (-I, +R) Methoxy->Acid Weakly Deacidifying Ethoxy 4-Ethoxy Group (-I, +R) Ethoxy->Acid Weakly Deacidifying

Logical flow of substituent effects on acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted acidity and for quality control in a research setting, the pKa of this compound can be reliably determined using potentiometric titration. This method involves titrating a solution of the weak acid with a standardized strong base while monitoring the pH.

Principle: The pKa is equal to the pH at the half-equivalence point of the titration. At this juncture, the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the logarithmic term becomes zero, thus pH = pKa.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare an approximately 0.01 M solution of this compound in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Accurately record the mass of the acid used.

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH), which will serve as the titrant.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 25.00 mL) of the acidic solution into a beaker equipped with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant, moderate rate.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue this process, making smaller additions as the pH begins to change more rapidly, indicating the approach to the equivalence point.

    • Proceed with the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • Locate the pH on the original titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa of the acid.

The following diagram outlines the workflow for this experimental determination.

G start Start prep Prepare & Standardize Acid and Base Solutions start->prep setup Calibrate pH Meter & Set Up Titration Apparatus prep->setup titrate Titrate Acid with Base, Recording pH and Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot first_deriv Calculate First Derivative (ΔpH/ΔV vs. V) plot->first_deriv equiv_point Identify Equivalence Point (Peak of First Derivative) first_deriv->equiv_point half_equiv Determine Half-Equivalence Point Volume equiv_point->half_equiv pka Find pH at Half-Equivalence Point (pH = pKa) half_equiv->pka end End pka->end

Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of this compound is a prime example of the complex interplay of electronic and steric effects in polysubstituted aromatic systems. The powerful acid-strengthening contribution of the ortho-nitro group is the defining feature, making the compound significantly more acidic than benzoic acid. The alkoxy groups, while electron-donating by resonance, play a secondary, modulating role. This comparative guide, grounded in the principles of physical organic chemistry and supported by literature data, provides a robust framework for understanding and predicting the acidity of this and other complex substituted benzoic acids, an essential skill for professionals in the fields of chemical synthesis and drug development.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids. BenchChem.
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  • Quora. (2017, November 12). Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. Retrieved from [Link]

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A Comparative In Vitro Evaluation of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Derivatives for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of novel 4-Ethoxy-5-methoxy-2-nitrobenzoic acid derivatives, comparing their potential efficacy as anticancer and antimicrobial agents against established alternatives. The protocols and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for preclinical assessment.

Introduction: The Therapeutic Potential of Substituted Benzoic Acid Scaffolds

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic incorporation of various functional groups onto the benzene ring can significantly modulate the pharmacological properties of the parent molecule, leading to enhanced potency and target specificity.[3] The this compound scaffold, in particular, presents a unique combination of electron-donating (ethoxy and methoxy) and electron-withdrawing (nitro) groups, which can influence its interaction with biological targets. This guide explores the synthesis and comparative in vitro evaluation of a library of derivatives based on this core structure, with a focus on their potential anticancer and antimicrobial activities.

Synthetic Strategy and Derivative Library

The synthesis of the derivative library originates from this compound, a key starting material. The carboxylic acid group provides a reactive handle for various chemical modifications, such as amidation and esterification, to generate a diverse set of compounds. The general synthetic workflow is depicted below.

G A This compound (Starting Material) B Chemical Modification (e.g., Amidation, Esterification) A->B C Library of Derivatives B->C D In Vitro Biological Screening (Anticancer & Antimicrobial Assays) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization E->F

Caption: General workflow for synthesis and screening of derivatives.

For the purpose of this guide, we will focus on the in vitro evaluation of three representative derivatives against relevant commercially available drugs:

  • EMN-Amide-01: A primary amide derivative.

  • EMN-Ester-01: A methyl ester derivative.

  • EMN-Hydrazide-01: A hydrazide derivative.

These will be compared against:

  • Doxorubicin: A standard chemotherapeutic agent.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

Part 1: In Vitro Anticancer Evaluation

The initial phase of anticancer drug discovery heavily relies on in vitro assays to screen for cytotoxic and antiproliferative effects.[4][5] These assays provide a rapid and cost-effective means to identify promising lead compounds for further development.[6]

Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, which is indicative of their proliferative capacity.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and the control drug, Doxorubicin (typically ranging from 0.01 to 100 µM). Include an untreated control group.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

Comparative Performance Data (Hypothetical)
CompoundCell LineIC₅₀ (µM)
EMN-Amide-01 MCF-715.2
A54922.5
EMN-Ester-01 MCF-735.8
A54945.1
EMN-Hydrazide-01 MCF-78.9
A54912.4
Doxorubicin MCF-70.8
A5491.2

Interpretation of Results:

The hypothetical data suggests that the hydrazide derivative (EMN-Hydrazide-01) exhibits the most potent cytotoxic activity among the synthesized compounds, although it is still less potent than the standard chemotherapeutic agent, Doxorubicin. The presence of the hydrazide moiety may contribute to enhanced interactions with cellular targets. Further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest, is warranted for the most promising candidates.[7]

Part 2: In Vitro Antimicrobial Evaluation

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[8] In vitro susceptibility testing is the first step in evaluating the potential of new compounds to inhibit bacterial growth.[9]

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[11]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds and the control antibiotic, Ciprofloxacin, in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[10]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Comparative Performance Data (Hypothetical)
CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
EMN-Amide-01 3264
EMN-Ester-01 128>128
EMN-Hydrazide-01 1632
Ciprofloxacin 0.50.25

Interpretation of Results:

The hypothetical results indicate that EMN-Hydrazide-01 displays the most promising antibacterial activity among the derivatives, with lower MIC values against both Gram-positive and Gram-negative bacteria. However, its potency is significantly lower than that of Ciprofloxacin. The differential activity between the derivatives highlights the importance of the functional group in mediating antimicrobial effects. The weaker activity against the Gram-negative E. coli could be attributed to the presence of its outer membrane, which can act as a permeability barrier.[3]

Discussion and Future Directions

This comparative guide demonstrates a foundational in vitro approach to evaluating the potential of novel this compound derivatives. The hypothetical data suggests that derivatization can significantly influence biological activity, with the hydrazide derivative emerging as a lead candidate for both anticancer and antimicrobial applications.

It is crucial to acknowledge that in vitro assays are the initial step in a long and complex drug discovery process.[5] Favorable in vitro results must be followed by more comprehensive studies, including:

  • Mechanism of Action Studies: To elucidate the specific cellular pathways and molecular targets affected by the active compounds.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of cancer and infectious diseases.[5]

  • Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety of the lead compounds.[13]

The workflow for advancing a hit compound from in vitro screening to a preclinical candidate is illustrated below.

G A In Vitro Hit Compound (e.g., EMN-Hydrazide-01) B Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) A->B C Lead Optimization (Structure-Activity Relationship Studies) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Pharmacokinetics (ADME) & Toxicology D->E F Preclinical Candidate E->F

Caption: Progression from in vitro hit to preclinical candidate.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents. This guide provides a systematic and comparative framework for the initial in vitro evaluation of its derivatives. The presented methodologies and data interpretation serve as a valuable resource for researchers in the field of drug discovery, facilitating the identification and advancement of promising new chemical entities.

References

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Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular targets, phosphodiesterase 4 (PDE4) has emerged as a critical player in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger pivotal to inflammatory and immune responses. Inhibition of PDE4 has been a validated strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of PDE4 inhibitors: derivatives of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. Drawing upon established principles from analogous potent PDE4 inhibitors, this document aims to elucidate the key structural motifs governing their inhibitory activity and to provide a framework for the rational design of novel therapeutic agents.

The 4,5-Dialkoxy-2-nitrobenzamide Scaffold: A Privileged Motif for PDE4 Inhibition

The 4,5-dialkoxy-2-nitrobenzoic acid scaffold shares significant structural homology with a well-established class of potent PDE4 inhibitors, exemplified by rolipram. The core pharmacophore for PDE4 inhibition generally consists of a substituted catechol ether moiety that anchors the molecule within the enzyme's active site. The 4-ethoxy and 5-methoxy groups of the titular scaffold serve as this critical catechol bioisostere. The 2-nitro group and the derivatizable carboxylic acid function at position 1 offer avenues for modulating potency, selectivity, and pharmacokinetic properties.

The rationale behind exploring this specific scaffold lies in the potential to fine-tune the electronic and steric properties of the molecule to achieve enhanced binding affinity and selectivity for PDE4 over other phosphodiesterase isoforms, thereby potentially mitigating the side effects associated with less selective inhibitors.

Comparative Analysis of Structural Modifications

While direct and extensive SAR studies on this compound derivatives are not widely available in the public domain, we can infer critical SAR trends by examining closely related analogs, particularly derivatives of 3-cyclopentyloxy-4-methoxybenzamides and other rolipram analogs. The following sections will compare the anticipated impact of various structural modifications on PDE4 inhibitory activity, supported by data from these related compound series.

Modifications at the Amide Moiety (Position 1)

The conversion of the carboxylic acid at position 1 to a primary, secondary, or tertiary amide is a fundamental step in transforming the parent acid into a potent PDE4 inhibitor. The nature of the substituent on the amide nitrogen (R¹) plays a pivotal role in determining the inhibitory potency.

Derivative Class Modification at R¹ Anticipated PDE4 Inhibitory Potency Rationale for Activity
Primary Amides -HModerateThe unsubstituted amide can form crucial hydrogen bonds within the active site, but lacks the additional interactions provided by larger substituents.
N-Alkyl Amides -CH₃, -C₂H₅, etc.VariableSmall alkyl groups may offer limited additional hydrophobic interactions. Bulky alkyl groups can lead to steric hindrance, reducing potency.
N-Cycloalkyl Amides -Cyclopentyl, -CyclohexylPotentially HighCycloalkyl groups can occupy a hydrophobic pocket in the PDE4 active site, mimicking the cyclopentyl group of rolipram, which is known to enhance potency.
N-Aryl/Heteroaryl Amides -Phenyl, -Pyridyl, etc.Potentially HighAromatic or heteroaromatic rings can engage in π-π stacking or other specific interactions with amino acid residues in the active site, significantly boosting potency. Substitution on these rings offers further avenues for optimization.

This table is a predictive summary based on SAR of analogous compounds.

The Influence of the 2-Nitro Group

The 2-nitro group is a key distinguishing feature of this scaffold. Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring and the conformation of the adjacent amide group. While direct comparisons are limited, the presence of a nitro group in other aromatic inhibitors suggests it can contribute to binding through electrostatic interactions or by orienting other functional groups for optimal binding. It is also a potential site for metabolic modification, which could influence the compound's pharmacokinetic profile.

Alterations of the 4-Ethoxy and 5-Methoxy Groups

The 4,5-dialkoxy substitution pattern is critical for anchoring the molecule in the PDE4 active site. The methoxy group at position 5 is a common feature in many potent PDE4 inhibitors. The ethoxy group at position 4, while less common than the cyclopentyloxy group of rolipram, provides a lipophilic character that is expected to be favorable for binding.

Modification Anticipated Effect on PDE4 Inhibition Rationale
Replacement of 4-Ethoxy with Cyclopentyloxy Likely Increase in PotencyThe cyclopentyloxy group is a well-established optimal substituent for fitting into a specific hydrophobic pocket in the PDE4 active site, as seen in rolipram and its analogs.
Replacement of 4-Ethoxy with smaller Alkoxy groups (e.g., Methoxy) Likely Decrease in PotencySmaller alkoxy groups may not provide sufficient hydrophobic interactions within the binding pocket.
Replacement of 5-Methoxy with other Alkoxy groups Likely Decrease in PotencyThe 5-methoxy group is highly conserved among potent PDE4 inhibitors, suggesting it plays a critical role in binding, potentially through hydrogen bonding with the active site.

This table is a predictive summary based on SAR of analogous compounds.

Experimental Protocols for Evaluation

To experimentally validate the predicted SAR and to quantitatively compare the inhibitory potency of newly synthesized derivatives, a robust and reproducible experimental workflow is essential.

Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzamide Derivatives

The general synthetic route to the target amide derivatives commences with the activation of the parent this compound.

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound in a dry, inert solvent (e.g., dichloromethane or toluene), add a slight excess (1.2-1.5 equivalents) of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 4-Ethoxy-5-methoxy-2-nitrobenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add the desired primary or secondary amine (1.0-1.2 equivalents) dropwise. For primary amides, a solution of ammonia in an organic solvent or aqueous ammonia can be used.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 4-Ethoxy-5-methoxy-2-nitrobenzamide.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 4-Ethoxy-5-methoxy- 2-nitrobenzoic acid reagent1 SOCl₂ or (COCl)₂ cat. DMF start->reagent1 product1 4-Ethoxy-5-methoxy- 2-nitrobenzoyl chloride reagent1->product1 reagent2 R¹R²NH product1->reagent2 product2 N-substituted 4-Ethoxy-5-methoxy- 2-nitrobenzamide reagent2->product2 G cluster_workflow PDE4 Inhibition Assay Workflow prep Prepare Reagents: - Test Compounds - PDE4 Enzyme - Fluorescent cAMP Tracer dispense Dispense Reagents into 384-well plate prep->dispense incubate1 Incubate: Compound + Enzyme dispense->incubate1 add_tracer Add Fluorescent cAMP Tracer incubate1->add_tracer incubate2 Incubate: Reaction Mixture add_tracer->incubate2 read Measure Fluorescence Polarization incubate2->read analyze Calculate % Inhibition and determine IC₅₀ read->analyze

Caption: A typical workflow for an in vitro PDE4 inhibition assay using fluorescence polarization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors. Based on the well-established SAR of rolipram and other related compounds, modifications at the amide nitrogen are expected to be a key determinant of potency, with N-cycloalkyl and N-aryl/heteroaryl substituents likely to yield highly active compounds. The interplay between the 2-nitro group and the 4,5-dialkoxy substituents warrants further investigation to fully understand their contribution to binding and selectivity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish a comprehensive and direct SAR for this specific scaffold. This should include variations at the amide, exploration of different substituents at the 2-position to modulate electronic properties, and a thorough investigation of the optimal alkoxy groups at positions 4 and 5. Such studies, guided by the principles outlined in this guide, will be instrumental in advancing the discovery of next-generation PDE4 inhibitors with improved therapeutic profiles.

References

  • Rolipram and structurally-related compounds as PDE4 inhibitors. ResearchGate.[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.[Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI.[Link]

  • Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using S

comparative spectroscopic data of substituted benzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of Substituted Benzoic Acid Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. Substituted benzoic acids, common moieties in pharmaceutical compounds, present a frequent challenge due to the subtle yet significant differences between their ortho, meta, and para isomers. While they share the same molecular formula, the spatial arrangement of their functional groups leads to distinct spectroscopic signatures.

This guide provides a comprehensive comparison of the spectroscopic data for these isomers, supported by detailed experimental protocols, to facilitate their confident differentiation. We will delve into the core principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral differences and providing the technical data needed for accurate identification.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy is a powerful first-pass technique for distinguishing between benzoic acid isomers. While major functional group frequencies like the O-H and C=O stretches of the carboxylic acid are similar across isomers, the key differentiating information lies in the "fingerprint region" (typically below 900 cm⁻¹). The substitution pattern on the benzene ring dictates the C-H out-of-plane bending vibrations, which are highly characteristic.[1][2]

Principle of Differentiation: The number and position of adjacent hydrogen atoms on the aromatic ring determine the specific frequencies of the C-H out-of-plane bending modes.

  • Ortho isomers typically show a strong absorption band corresponding to four adjacent ring hydrogens.

  • Meta isomers have characteristic bands for three adjacent hydrogens and one isolated hydrogen.

  • Para isomers exhibit a strong, sharp band indicative of two adjacent hydrogens.[2][3]

These patterns provide a reliable, qualitative assessment of the substitution pattern.

Comparative IR Data

The following table summarizes the characteristic C-H out-of-plane bending frequencies for representative substituted benzoic acid isomers.

Isomer TypeSubstituent ExampleCharacteristic C-H Out-of-Plane Bending (cm⁻¹)
ortho2-Hydroxybenzoic Acid~750 cm⁻¹ (strong)[3]
meta3-Hydroxybenzoic Acid~800 cm⁻¹ and ~750 cm⁻¹[3]
para4-Hydroxybenzoic Acid~830 cm⁻¹ (strong, characteristic)[3]
ortho2-Aminobenzoic Acid750-710 cm⁻¹
meta3-Aminobenzoic Acid810-750 cm⁻¹ and 900-860 cm⁻¹
para4-Aminobenzoic Acid860-800 cm⁻¹

Note: The exact frequencies can vary slightly based on the specific substituent and the physical state of the sample.

Experimental Protocol: Acquiring IR Spectra of Solid Samples (Thin Film Method)

This protocol describes the thin solid film method, a common and effective technique for obtaining high-quality IR spectra of solid compounds.[4]

  • Sample Preparation: Dissolve approximately 50 mg of the solid benzoic acid isomer in a few drops of a volatile solvent like methylene chloride or acetone in a small beaker or vial.[4]

  • Film Creation: Using a pipette, place a drop of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate. If the film appears too thin, add another drop of the solution and allow it to dry.[4]

  • Instrument Setup: Place the salt plate into the V-shaped sample holder inside the FT-IR instrument's sample compartment.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. The instrument's software will automatically subtract the background. The data is typically collected over a range of 4000-400 cm⁻¹.[5]

  • Spectrum Optimization:

    • If the spectral peaks are too weak, remove the plate, add more solution to thicken the film, and re-run the spectrum.[4]

    • If the peaks are too intense (flat-topped), clean the plate with acetone, dilute the original sample solution, and prepare a new, thinner film.[4]

  • Post-Analysis: Once a satisfactory spectrum is obtained, clean the salt plate thoroughly with acetone and return it to a desiccator to protect it from moisture.[4]

IR_Workflow cluster_prep Sample Preparation cluster_film Film Deposition cluster_analysis FT-IR Analysis Solid Solid Isomer Sample Solution Dissolved Sample Solid->Solution Solvent Volatile Solvent (e.g., Acetone) Solvent->Solution Plate Salt Plate (NaCl/KBr) Solution->Plate Apply drop Film Thin Solid Film Plate->Film Evaporate Solvent FTIR Place in FT-IR Film->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Output Characteristic Spectrum Spectrum->Output Process Data

Caption: Workflow for IR analysis of solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides the most detailed information for isomer differentiation by probing the chemical environment of each nucleus (¹H and ¹³C).

Principle of Differentiation: The electronic effects (both inductive and resonance) of the substituents, combined with the overall symmetry of the molecule, create unique chemical shifts and splitting patterns for each isomer.

  • ¹H NMR: The aromatic region is the most diagnostic.

    • Para isomers , being symmetrical, often show a deceptively simple pattern, typically two doublets that may appear as a singlet depending on the electronic nature of the substituents.[3][6]

    • Ortho isomers display a more complex multiplet pattern due to the close proximity of the two different substituents, resulting in four distinct aromatic protons.[3][6]

    • Meta isomers also show a complex pattern for four unique protons, but the splitting relationships and chemical shifts differ from the ortho isomer, often featuring one proton that is a singlet or a narrow triplet.[3][6]

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts are key identifiers.

    • Para isomers will show fewer aromatic carbon signals due to symmetry.

    • The chemical shifts of the ipso-carbons (carbons directly attached to the substituents) and the ortho, meta, and para carbons relative to them are highly sensitive to the substituent's position.[3]

Comparative ¹H NMR Data (Aromatic Region)
IsomerSubstituent ExampleTypical ¹H NMR Aromatic Pattern (Solvent: DMSO-d₆)
ortho2-Nitrobenzoic AcidComplex multiplet, typically spanning ~7.7-8.1 ppm.[7]
meta3-Nitrobenzoic AcidComplex multiplet, with signals shifted further downfield, ~7.8-8.7 ppm.[7][8]
para4-Nitrobenzoic AcidTwo distinct doublets, characteristic of an A₂B₂ system, e.g., ~8.1 ppm and ~8.3 ppm.[7][9]
ortho2-Hydroxybenzoic AcidMultiplet, ~6.9-7.9 ppm.
meta3-Hydroxybenzoic AcidAsymmetric pattern, ~7.0-7.4 ppm.[3][10]
para4-Hydroxybenzoic AcidSymmetrical A₂B₂ pattern (two doublets), ~6.8 ppm and ~7.8 ppm.
Comparative ¹³C NMR Data
IsomerSubstituent ExampleKey Differentiating ¹³C NMR Features (Solvent: DMSO-d₆)
ortho2-Nitrobenzoic Acid~6 unique aromatic signals.
meta3-Nitrobenzoic Acid~6 unique aromatic signals, with distinct chemical shifts compared to the ortho isomer.
para4-Nitrobenzoic AcidFewer signals due to symmetry (~4 unique aromatic signals). The carbon bearing the nitro group is significantly downfield.
ortho2-Hydroxybenzoic Acid~6 aromatic signals.
meta3-Hydroxybenzoic Acid~6 aromatic signals. The ipso-carbon to the -OH group is around 157.5 ppm.[11]
para4-Hydroxybenzoic Acid~4 aromatic signals due to symmetry. The ipso-carbon to the -OH group is shifted downfield to ~161.5 ppm.[12][13][14]
Experimental Protocol: Acquiring Solution-State NMR Spectra

A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum.[15]

  • Determine Sample Quantity:

    • For ¹H NMR, use 5-25 mg of the compound.[16]

    • For ¹³C NMR, a higher concentration of 50-100 mg is typically required due to the lower natural abundance of ¹³C.[16]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is common for many organic compounds, while DMSO-d₆ is often used for more polar compounds like benzoic acids.[15][16]

  • Dissolve the Sample: It is best practice to dissolve the sample in a small vial first before transferring it to the NMR tube. This allows for vortexing or gentle heating to ensure complete dissolution.[16]

  • Filter the Sample: To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[16]

  • Adjust Sample Volume: Add the deuterated solvent to the NMR tube to achieve a final sample height of 40-50 mm, which corresponds to approximately 0.6-0.7 mL of solution.[15][17]

  • Add Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[16]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spectrometer's sample holder to the correct depth.

NMR_Patterns Conceptual ¹H NMR Aromatic Patterns cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_pattern Complex Multiplet (4 unique protons) meta_pattern Asymmetric Multiplet (4 unique protons) para_pattern Symmetrical A₂B₂ Pattern (e.g., two doublets) p1->p2 p2->p3

Caption: Conceptual differences in ¹H NMR aromatic patterns.

Mass Spectrometry (MS): Uncovering Fragmentation Clues

While all three isomers have the same molecular mass, their behavior upon ionization, particularly in "hard" ionization techniques like Electron Ionization (EI), can be different. EI mass spectrometry is a highly reproducible technique that is useful for the structural characterization of small molecules.[18][19][20]

Principle of Differentiation: The "Ortho Effect" The most significant differentiating feature in the mass spectra of these isomers is often the "ortho effect." This phenomenon describes a unique fragmentation pathway available only to the ortho isomer, where the two adjacent substituents can interact during fragmentation.[21][22][23][24][25]

For example, with ortho-substituted benzoic acids containing a nucleophilic group (like -OH, -NH₂, -SH), a characteristic gas-phase neighboring group participation effect can occur. This often results in the significant loss of a small, stable neutral molecule like water (H₂O) or an alcohol, a fragmentation pathway that is not observed or is significantly less abundant for the corresponding meta and para isomers.[21][22][23][24]

Comparative Mass Spectrometry Data
Isomer TypeSubstituent ExampleKey Differentiating Fragmentation Feature (EI-MS)
ortho2-Hydroxybenzoic AcidProminent [M-H₂O]⁺ peak due to the ortho effect, where the carboxylic acid proton is transferred to the hydroxyl group, facilitating water loss.
meta3-Hydroxybenzoic AcidThe [M-H₂O]⁺ peak is typically absent or of very low abundance. Fragmentation is dominated by other pathways, such as loss of -OH or -COOH.
para4-Hydroxybenzoic AcidSimilar to the meta isomer, the [M-H₂O]⁺ peak is not a significant fragment.[21][22][23][24]
Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra
  • Sample Introduction: The sample must be volatile to be analyzed by EI-MS.[26] Introduce a small amount (microgram scale) of the pure, solvent-free sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.[26]

  • Volatilization: The sample is heated under a high vacuum within the ion source to convert it into the gas phase.[18][26]

  • Ionization: The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[19][27] This collision is energetic enough to knock a valence electron from the molecule, forming a positively charged molecular ion (M⁺).[20]

  • Fragmentation: The high energy transferred during ionization leaves the molecular ion in an excited state, causing it to fragment into smaller, characteristic charged ions.[20]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that plots relative intensity versus m/z.

Ortho_Effect cluster_ortho Ortho Isomer Fragmentation cluster_meta_para Meta/Para Isomer Fragmentation Ortho_M Ortho Molecular Ion (M⁺) Ortho_Int Intramolecular H⁺ Transfer Ortho_M->Ortho_Int Proximity allows interaction Ortho_Frag [M-H₂O]⁺ Ion (Characteristic Fragment) Ortho_Int->Ortho_Frag Loss of H₂O MP_M Meta/Para Molecular Ion (M⁺) MP_Frag1 [M-OH]⁺ Ion MP_M->MP_Frag1 Standard Fragmentation MP_Frag2 [M-COOH]⁺ Ion MP_M->MP_Frag2 Standard Fragmentation

Caption: The "Ortho Effect" leads to unique fragmentation.

Conclusion

The differentiation of substituted benzoic acid isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

  • IR spectroscopy offers a rapid, qualitative assessment of the substitution pattern based on characteristic C-H bending vibrations in the fingerprint region.

  • NMR spectroscopy delivers the most definitive data, with the distinct chemical shifts and splitting patterns in both ¹H and ¹³C spectra revealing the precise electronic environment and symmetry of each isomer.

  • Mass spectrometry provides crucial confirmatory evidence, particularly through the identification of unique fragmentation pathways like the "ortho effect," which serves as a powerful diagnostic tool.

By integrating the data from these three techniques, researchers, scientists, and drug development professionals can achieve unambiguous and confident identification of substituted benzoic acid isomers, ensuring the integrity and quality of their work.

References

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  • Organomation. (n.d.).
  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 5966-5974.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • University College London. (n.d.). Sample Preparation.
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  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
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  • Creative Proteomics. (n.d.).
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  • RSC Publishing. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
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  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
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  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
  • ChemicalBook. (n.d.). 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum.
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